molecular formula C8H7BrF3NO B1373020 (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine CAS No. 1152088-62-4

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B1373020
CAS No.: 1152088-62-4
M. Wt: 270.05 g/mol
InChI Key: NJQPNUQKZRXPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine is a useful research compound. Its molecular formula is C8H7BrF3NO and its molecular weight is 270.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-bromo-2-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQPNUQKZRXPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676442
Record name 1-[5-Bromo-2-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152088-62-4
Record name 1-[5-Bromo-2-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Abstract

This compound is a substituted benzylamine derivative with potential applications in pharmaceutical and materials science research. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. More importantly, it establishes a framework for the experimental determination of its key physical characteristics, including melting point, solubility, and acid dissociation constant (pKa). By detailing robust, field-proven methodologies, this document serves as a vital resource for researchers, enabling accurate characterization and facilitating the integration of this molecule into drug development and discovery workflows.

Compound Identification and Structural Analysis

The foundational step in characterizing any research chemical is to confirm its identity and understand its molecular structure. The functional groups present in the molecule are the primary determinants of its physical and chemical behavior.

This compound is defined by a benzene ring substituted with three key functional groups:

  • Primary Aminomethyl Group (-CH₂NH₂): This group imparts basicity to the molecule, allowing it to form salts with acids. The primary amine is capable of acting as both a hydrogen bond donor and acceptor, which significantly influences its melting point, boiling point, and solubility in protic solvents.

  • Trifluoromethoxy Group (-OCF₃): This is a highly lipophilic and strongly electron-withdrawing group. Its presence lowers the basicity (pKa) of the aminomethyl group compared to an unsubstituted benzylamine by inductively pulling electron density from the aromatic ring.

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group (by induction) and increases the overall molecular weight and density of the compound. It contributes to van der Waals interactions, which can affect the melting and boiling points.

The interplay of these groups dictates the compound's overall polarity, lipophilicity, and reactivity.

Table 1: Compound Identification

Identifier Value Source
Chemical Name This compound N/A
CAS Number 1152088-62-4 [1][2]
Molecular Formula C₈H₇BrF₃NO [1]

| Molecular Weight | 270.05 g/mol |[1][3] |

Physicochemical Properties: Predicted Data

While comprehensive experimental data for this specific molecule is not widely published, computational models provide valuable estimations. These predicted values serve as a baseline for experimental design and verification. It is critical for researchers to experimentally confirm these properties, as computational predictions can deviate from empirical results.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Source
Boiling Point 243.0 ± 35.0 °C (at 760 mmHg) [3]
Density 1.626 ± 0.06 g/cm³ [3]
pKa 8.08 ± 0.10 [4]

| Storage Temp. | 2-8°C (Protect from light) |[3] |

Methodologies for Experimental Characterization

To ensure scientific integrity and reproducibility, the predicted properties must be validated through rigorous experimental protocols. The following sections detail standard, self-validating procedures for determining the critical physical properties of a novel amine compound like this compound.

Workflow for Physical Property Characterization

The logical flow for characterizing a new chemical entity ensures that foundational data is gathered efficiently and informs subsequent experiments.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solution Behavior cluster_2 Phase 3: Ionization Properties A Obtain Sample & Verify Identity (e.g., NMR, MS) B Melting Point Determination A->B C Assess Purity via Melting Range B->C D Qualitative Solubility Screen (Aqueous & Organic Solvents) C->D If Pure E Quantitative Solubility (OECD 105) D->E F pKa Determination via Potentiometric Titration E->F G Analyze Titration Curve F->G H Characterized Compound Data Sheet G->H Final Data Consolidation

Caption: Workflow for the experimental characterization of a research chemical.

Melting Point Determination

The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress the melting point and broaden the range.[5]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Place a small amount of the dry, solid compound on a clean, dry surface. Finely powder the crystals if necessary.[6]

  • Capillary Loading: Push the open end of a glass capillary tube into the powder. Tap the sealed end of the tube on a hard surface to compact the sample into the bottom. Repeat until 1-2 mm of sample is collected.[7][8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[6]

  • Rapid Determination (Optional): Perform an initial rapid heating (10-20°C/min) to find an approximate melting range. This saves time in subsequent, more precise measurements.[6]

  • Precise Determination: Using a fresh sample, heat the block quickly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, block, and thermometer.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts into liquid (T₂). The melting range is T₁ - T₂.

  • Validation: Repeat the precise determination at least twice with fresh samples. Consistent results confirm the accuracy of the measurement.

Aqueous Solubility Assessment

Solubility is a critical parameter for any compound intended for biological study or as a reactant in solution-phase chemistry. The OECD 105 guideline provides a robust framework for this determination.[9]

Protocol: Shake-Flask Method (OECD 105)

  • System Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a flask. The excess solid is necessary to ensure saturation is achieved.[10]

  • Equilibration: Seal the flask and agitate it in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[10][11]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all particulate matter is removed, centrifuge or filter the aliquot (using a filter material that does not bind the analyte).[9]

  • Quantification: Accurately dilute the clarified supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification. The experiment should be performed in triplicate to ensure reproducibility.[12]

pKa Determination by Potentiometric Titration

The pKa is the pH at which a compound's ionizable group is 50% protonated and 50% deprotonated. For an amine, this value is crucial for predicting its charge state at physiological pH, which affects membrane permeability, receptor binding, and solubility. Potentiometric titration is the gold standard for pKa determination.[13][14]

G A 1. Prepare Analyte: Dissolve known mass of amine in water/co-solvent. Acidify to pH ~2 with HCl. B 2. Calibrate pH Meter: Use standard buffers (e.g., pH 4, 7, 10). A->B C 3. Titrate with Base: Add standardized NaOH in small, precise increments. B->C D 4. Record Data: Log pH value after each titrant addition. C->D E 5. Plot Curve: Graph pH (y-axis) vs. Volume of NaOH (x-axis). D->E F 6. Find Equivalence Point (V_eq): Identify the point of max slope on the curve. E->F G 7. Determine pKa: pKa = pH at 1/2 V_eq. F->G

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Potentiometric Titration for an Amine

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Accurately weigh and dissolve a sample of this compound to create a solution of known concentration (e.g., 1 mM).[12][14]

  • Apparatus Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings across the titration range.[12]

  • Titration Setup:

    • Place a known volume of the amine solution into a beaker with a magnetic stir bar.

    • To ensure the amine is fully protonated at the start, add the 0.1 M HCl solution until the pH is stable at approximately 1.8-2.0.[14]

    • Immerse the calibrated pH electrode in the solution.

  • Titration Process:

    • Begin titrating by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[14]

    • Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the point of maximum slope on the curve (inflection point). This corresponds to the volume of NaOH required to deprotonate all of the protonated amine.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).[15]

  • Validation: Perform the titration a minimum of three times to ensure the reliability of the result and calculate the average pKa and standard deviation.[12]

References

An In-depth Technical Guide to (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive technical overview of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine, a versatile chemical intermediate that embodies the convergence of these desirable structural features.

With its unique combination of a reactive primary amine, a bromine atom amenable to cross-coupling reactions, and the influential trifluoromethoxy moiety, this compound serves as a valuable building block for the synthesis of complex bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and application of this important chemical entity. We will delve into its chemical and physical properties, provide a detailed synthesis protocol with mechanistic considerations, explore its spectroscopic signature, and discuss its application in the synthesis of neurokinin-1 (NK-1) receptor antagonists, a class of drugs with significant therapeutic potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems. The following table summarizes its key properties.

PropertyValueSource
CAS Number 1152088-62-4[1][2]
Molecular Formula C₈H₇BrF₃NO[2]
Molecular Weight 270.05 g/mol [2]
Boiling Point 243.0 ± 35.0 °C (Predicted)
Density 1.626 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C (Protect from light)
SMILES Code NCC1=CC(Br)=CC=C1OC(F)(F)F

Synthesis and Mechanistic Insights

The most direct and efficient synthesis of this compound involves the reduction of the corresponding benzonitrile precursor, 5-Bromo-2-(trifluoromethoxy)benzonitrile. This transformation is reliably achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Synthesis of the Precursor: 5-Bromo-2-(trifluoromethoxy)benzonitrile

The synthesis of the benzonitrile precursor can be achieved through a multi-step process starting from commercially available materials. A plausible route involves the bromination of a suitable trifluoromethoxy-substituted benzene derivative, followed by the introduction of the nitrile group.

Reduction of 5-Bromo-2-(trifluoromethoxy)benzonitrile to this compound

The reduction of the nitrile to the primary amine is a critical step. Lithium Aluminum Hydride (LAH) is a highly effective reagent for this transformation due to its strong nucleophilic hydride character.[3]

G cluster_0 Synthesis Workflow start 5-Bromo-2-(trifluoromethoxy)benzonitrile reagents 1. LiAlH₄, THF, 0°C to rt 2. Aqueous Workup start->reagents Reduction product This compound reagents->product Formation purification Column Chromatography product->purification Purification

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: LAH Reduction of 5-Bromo-2-(trifluoromethoxy)benzonitrile

Disclaimer: This protocol is adapted from general procedures for LAH reductions of nitriles and should be performed by trained personnel in a well-ventilated fume hood, as LiAlH₄ is a highly reactive and pyrophoric substance.

Materials:

  • 5-Bromo-2-(trifluoromethoxy)benzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Silica Gel for column chromatography

Procedure:

  • To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile) at 0°C under a nitrogen atmosphere, a solution of 5-Bromo-2-(trifluoromethoxy)benzonitrile (1 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled back to 0°C, and the excess LAH is carefully quenched by the successive dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and finally water again (3 volumes).

  • The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate or DCM.

  • The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound is then purified by column chromatography on silica gel.

Mechanistic Rationale

The reduction of the nitrile with LiAlH₄ proceeds via a nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by a second hydride addition to the intermediate imine, leading to a dianionic species which, upon aqueous workup, is protonated to yield the primary amine.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the predicted and expected spectral data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 7.55 (d, J = 2.4 Hz, 1H): Aromatic proton ortho to the bromine.

  • δ 7.30 (dd, J = 8.8, 2.4 Hz, 1H): Aromatic proton meta to the bromine and ortho to the aminomethyl group.

  • δ 7.15 (d, J = 8.8 Hz, 1H): Aromatic proton meta to the aminomethyl group.

  • δ 3.90 (s, 2H): Methylene protons of the aminomethyl group (-CH₂NH₂).

  • δ 1.60 (s, 2H): Amine protons (-NH₂), broad singlet, chemical shift is concentration and solvent dependent.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 148.0 (q, J = 1.8 Hz): Carbon bearing the trifluoromethoxy group.

  • δ 138.0: Quaternary aromatic carbon.

  • δ 134.0: Aromatic CH.

  • δ 131.0: Aromatic CH.

  • δ 121.8 (q, J = 257.0 Hz): Carbon of the trifluoromethoxy group.

  • δ 118.0: Aromatic CH.

  • δ 116.0: Carbon bearing the bromine atom.

  • δ 45.0: Methylene carbon of the aminomethyl group.

Mass Spectrometry (MS)

In mass spectrometry, benzylamines typically exhibit characteristic fragmentation patterns. The molecular ion peak (M⁺) for this compound would be expected at m/z 270 and 272 in an approximately 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A common fragmentation pathway for benzylamines is the loss of an amino group (NH₂) to form a stable benzyl cation.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it a highly valuable intermediate in the synthesis of pharmaceutical agents. The presence of the trifluoromethoxy group can enhance metabolic stability and cell membrane permeability, while the bromo and amino functionalities provide versatile handles for further chemical modifications.

Role in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists

A significant application of substituted benzylamines is in the development of neurokinin-1 (NK-1) receptor antagonists.[4][5] These antagonists have shown therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.[4] The benzylamine moiety often serves as a key pharmacophore that interacts with the NK-1 receptor.

The bromine atom on the aromatic ring of this compound can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and build the final drug scaffold. The primary amine can be acylated or alkylated to introduce other necessary functional groups.

G cluster_1 Application in NK-1 Antagonist Synthesis start This compound step1 Amide Coupling start->step1 intermediate Amide Intermediate step1->intermediate step2 Cross-Coupling (e.g., Suzuki) intermediate->step2 product NK-1 Receptor Antagonist Scaffold step2->product

Caption: Role of the title compound as a key intermediate in the synthesis of NK-1 receptor antagonists.

Safety, Handling, and Storage

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. It should be stored in a cool, dry place, protected from light.

Conclusion

This compound is a strategically designed chemical building block with significant potential in modern drug discovery. Its unique combination of a reactive amine, a versatile bromine handle, and the pharmacologically beneficial trifluoromethoxy group makes it an attractive starting material for the synthesis of complex and novel bioactive molecules. The synthetic route via the reduction of its benzonitrile precursor is a reliable and scalable method for its preparation. As the demand for more effective and metabolically stable therapeutics continues to grow, the importance of intermediates like this compound in the medicinal chemist's toolbox is set to increase.

References

An In-depth Technical Guide to (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine, bearing the CAS number 115288-62-4, is a highly functionalized benzylamine derivative that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for versatile cross-coupling reactions, a metabolically robust trifluoromethoxy group, and a reactive primary amine, makes it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapeutics such as Tropomyosin receptor kinase (TRK) inhibitors.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine-containing moieties is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly utilized as a bioisostere for other functional groups to favorably modulate these pharmacokinetic and pharmacodynamic properties. This compound strategically combines the benefits of the trifluoromethoxy group with the synthetic versatility of a brominated aromatic ring and a primary amine, positioning it as a valuable intermediate for the construction of novel drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a building block is paramount for its effective utilization in synthesis and for the characterization of its derivatives.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for reaction setup, purification, and formulation development.

PropertyValueSource
CAS Number 115288-62-4N/A
Molecular Formula C₈H₇BrF₃NO[1]
Molecular Weight 270.05 g/mol [1]
Appearance Likely a liquid or low-melting solidInferred
Boiling Point Not explicitly reported, but likely >200 °CInferred
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, MeOH)Inferred
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The aromatic region will display a complex splitting pattern due to the substitution. The benzylic protons (-CH₂NH₂) would likely appear as a singlet or a broad singlet, and the amine protons (-NH₂) would also be a broad singlet, the chemical shift of which would be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the trifluoromethoxy group will exhibit a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A single resonance is expected for the -OCF₃ group.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units.

Synthesis of this compound

The synthesis of this compound can be achieved through several reliable synthetic routes, primarily involving the reduction of a nitrile or the reductive amination of an aldehyde. The choice of starting material often depends on commercial availability and the desired scale of the synthesis.

Synthetic Workflow Overview

The following diagram illustrates the two primary retrosynthetic approaches to this compound.

G target This compound nitrile 5-Bromo-2-(trifluoromethoxy)benzonitrile target->nitrile Nitrile Reduction aldehyde 5-Bromo-2-(trifluoromethoxy)benzaldehyde target->aldehyde Reductive Amination

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: Reduction of 5-Bromo-2-(trifluoromethoxy)benzonitrile

This protocol is based on established methods for nitrile reduction and is a highly plausible and efficient route to the target compound. The causality behind this choice lies in the high reactivity of powerful reducing agents like lithium aluminum hydride (LiAlH₄) towards the nitrile functional group, providing a direct and often high-yielding conversion to the primary amine.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of 5-Bromo-2-(trifluoromethoxy)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) is added portion-wise, ensuring the internal temperature does not exceed 10 °C. The choice of a slight excess of LiAlH₄ ensures complete reduction of the nitrile.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts, making filtration easier.

  • Isolation and Purification: The resulting slurry is filtered, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by vacuum distillation to afford this compound.

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to its three distinct reactive sites.

Reactivity Profile

G start This compound amine_reactions Amine Reactions (Acylation, Alkylation, Reductive Amination) start->amine_reactions bromo_reactions Bromine Reactions (Cross-Coupling, e.g., Suzuki, Buchwald-Hartwig) start->bromo_reactions

Caption: Key reactive sites of this compound.

  • Primary Amine: The primary amine is a nucleophilic center and can readily undergo a variety of reactions, including acylation to form amides, alkylation, and further reductive amination with other carbonyl compounds to yield secondary or tertiary amines.

  • Bromo Group: The bromine atom on the aromatic ring is a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at this position, enabling extensive structure-activity relationship (SAR) studies.

Application in the Synthesis of TRK Inhibitors

A significant application of this compound is in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors. The TRK family of receptor tyrosine kinases are validated targets in oncology, and inhibitors of these kinases have shown remarkable efficacy in patients with tumors harboring NTRK gene fusions.

A key patent in this area, WO2014141322A1, describes the use of this compound as a crucial intermediate in the synthesis of potent TRK inhibitors. In a representative synthetic sequence from this patent, the primary amine of our title compound is reacted with a suitable electrophile, and the bromo group is subsequently utilized in a cross-coupling reaction to complete the synthesis of the final inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of novel and complex molecules. Its trifluoromethoxy group provides metabolic stability and can enhance biological activity, while the bromo and amino functionalities allow for diverse and predictable synthetic transformations. Its demonstrated utility in the synthesis of cutting-edge therapeutics like TRK inhibitors underscores its importance in modern drug discovery and development. This guide provides a solid foundation for researchers to confidently incorporate this valuable intermediate into their synthetic strategies.

References

An In-depth Technical Guide to (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine is a fluorinated aromatic amine that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, which combines a brominated phenyl ring with a trifluoromethoxy group and a primary amine, offers a unique set of properties that are highly advantageous for the synthesis of complex molecular scaffolds. The presence of the trifluoromethoxy (-OCF3) group, in particular, is of high interest as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, detailed protocols for its synthesis and characterization, and a discussion of its applications in modern drug development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and integration into synthetic workflows.

PropertyValueSource(s)
Molecular Formula C8H7BrF3NO[1][2]
Molecular Weight 270.05 g/mol [1][2]
CAS Number 1152088-62-4[2]
IUPAC Name This compoundN/A
Boiling Point 243.0 ± 35.0 °C at 760 mmHg
Purity Typically >95%

Synthesis of this compound

Method 1: Reduction of 5-Bromo-2-(trifluoromethoxy)benzonitrile

This approach involves the synthesis of the precursor, 5-Bromo-2-(trifluoromethoxy)benzonitrile, followed by its reduction to the primary amine.

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-2-(trifluoromethoxy)benzonitrile

A potential route to the nitrile precursor involves the Sandmeyer reaction of a corresponding aniline.

Step 2: Reduction to this compound

The nitrile can be reduced to the primary amine using a variety of reducing agents. A common and effective method is the use of a borane complex.

  • Reaction: In an inert atmosphere, dissolve 5-Bromo-2-(trifluoromethoxy)benzonitrile in an anhydrous solvent such as tetrahydrofuran (THF).

  • Reduction: Add a solution of borane-tetrahydrofuran complex (BH3-THF) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of methanol, followed by an acidic work-up with hydrochloric acid.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired primary amine.

Method 2: Reductive Amination of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

This method involves the reaction of 5-Bromo-2-(trifluoromethoxy)benzaldehyde with an ammonia source, followed by in-situ reduction of the resulting imine.

Experimental Protocol:

  • Reaction Setup: Dissolve 5-Bromo-2-(trifluoromethoxy)benzaldehyde in a suitable solvent, such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Imine Formation: Stir the mixture at room temperature to allow for the formation of the imine intermediate.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), in portions.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by removing the solvent, partitioning between an organic solvent and water, and extracting the aqueous layer. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.[3]

Synthesis_Workflow cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Reductive Amination Nitrile 5-Bromo-2-(trifluoromethoxy)benzonitrile Reduction Reduction (e.g., BH3-THF) Nitrile->Reduction Product1 This compound Reduction->Product1 Aldehyde 5-Bromo-2-(trifluoromethoxy)benzaldehyde ReductiveAmination Reductive Amination (e.g., NH3 source, NaBH4) Aldehyde->ReductiveAmination Product2 This compound ReductiveAmination->Product2

Caption: Synthetic routes to this compound.

Characterization and Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH2NH2), and the amine protons (NH2). The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The benzylic protons will likely be a singlet or a doublet around δ 3.8-4.2 ppm. The amine protons will present as a broad singlet with a variable chemical shift.

  • ¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The carbon of the trifluoromethoxy group will be a quartet due to coupling with the three fluorine atoms. The benzylic carbon will appear in the aliphatic region.

  • ¹⁹F NMR: The fluorine NMR will exhibit a singlet for the -OCF3 group, with a chemical shift characteristic of this functional group.[4][5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks with approximately equal intensity).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and strong C-F stretching bands for the trifluoromethoxy group (typically in the 1100-1300 cm⁻¹ region).

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. The trifluoromethoxy group is known to improve key drug-like properties:

  • Metabolic Stability: The strong carbon-fluorine bonds in the -OCF3 group can block metabolic pathways, increasing the half-life of a drug.

  • Lipophilicity: The trifluoromethoxy group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Binding Affinity: The electron-withdrawing nature of the -OCF3 group can modulate the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.

The primary amine and the bromine atom on the scaffold provide two reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for high-throughput screening.

Applications cluster_properties Enhanced Properties BuildingBlock This compound MetabolicStability Metabolic Stability BuildingBlock->MetabolicStability contributes to Lipophilicity Lipophilicity & Bioavailability BuildingBlock->Lipophilicity contributes to BindingAffinity Binding Affinity BuildingBlock->BindingAffinity contributes to DrugCandidate Potent & Selective Drug Candidates (e.g., Kinase Inhibitors) MetabolicStability->DrugCandidate Lipophilicity->DrugCandidate BindingAffinity->DrugCandidate

Caption: Role of the subject compound in drug discovery.

Safety Information

Based on data for similar compounds, this compound should be handled with care in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Conclusion

This compound is a strategically important building block for medicinal chemists. Its unique combination of a reactive amine, a versatile bromine handle, and the advantageous trifluoromethoxy group makes it a valuable precursor for the synthesis of novel therapeutic agents. While detailed experimental data for this specific compound is emerging, established synthetic methodologies and a strong understanding of the role of fluorinated motifs in drug design provide a solid foundation for its effective utilization in research and development.

References

Technical Guide: Predicting the Acidity Constant (pKa) of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's solubility, permeability, metabolic stability, and target engagement. This guide provides an in-depth analysis of the predicted pKa for (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine, a benzylic amine featuring two powerful electron-withdrawing substituents. We will deconstruct the electronic effects of the bromo and trifluoromethoxy groups, present a robust computational workflow for pKa prediction, and detail a self-validating experimental protocol for verification. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of pKa to guide molecular design and optimization.

Introduction: The Central Role of pKa in Pharmacology

The molecule at the center of our investigation is this compound. Its core structure is benzylamine, a primary amine attached to a benzene ring via a methylene bridge. The pKa of the aminomethyl group (-CH₂NH₂) dictates the equilibrium between its neutral form (R-NH₂) and its protonated, cationic form (R-NH₃⁺), the benzylaminium ion[1].

At physiological pH (~7.4), the pKa value determines the predominant species. A compound with a pKa significantly above 7.4 will exist primarily as the charged cation, affecting its interaction with the phospholipid bilayer of cell membranes, its binding to negatively charged pockets in target proteins, and its aqueous solubility. Conversely, a pKa below 7.4 will favor the neutral, more lipophilic form. For this compound, an accurate pKa prediction is not merely an academic exercise; it is a vital predictor of its drug-like properties.

Theoretical Foundation: A Tale of Two Substituents

To predict the pKa of our target molecule, we must first understand the baseline and then systematically evaluate the influence of the aromatic substituents. The parent compound, benzylamine, has a well-established experimental pKa of approximately 9.33.[2][3][4] This value serves as our reference point. The basicity of the nitrogen lone pair is modulated by the electronic effects transmitted through the benzene ring.

The substituents—a bromo group at the 5-position and a trifluoromethoxy group at the 2-position—are both strongly electron-withdrawing, which is expected to decrease the electron density on the nitrogen atom, weaken its basicity, and thus lower its pKa.[5][6]

  • The 5-Bromo Substituent: Located meta to the benzyl group, its influence is primarily through the inductive effect. Bromine is more electronegative than carbon and pulls electron density from the ring through the sigma bond framework.[7] While halogens can exhibit a weak resonance-donating effect, this is negligible from the meta position. Therefore, the bromo group acts as an electron-withdrawing group, destabilizing the corresponding benzylaminium cation and lowering the pKa.

  • The 2-Trifluoromethoxy (-OCF₃) Substituent: This group, positioned ortho to the benzyl moiety, is a particularly potent electron-withdrawing substituent.[8] Its effect is twofold:

    • Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful dipole, strongly pulling electron density away from the oxygen, and consequently, from the aromatic ring.[9] This is a dominant effect.

    • Resonance Effect (+R): The oxygen lone pairs can, in principle, donate into the ring via resonance. However, the adjacent, powerfully withdrawing CF₃ group severely diminishes the oxygen's ability to act as a π-donor.[10] The net result is that the -OCF₃ group is overwhelmingly electron-withdrawing.[11]

The combined influence of these two groups is anticipated to cause a significant reduction in the pKa of the amine compared to the parent benzylamine.

Table 1: Summary of Substituent Electronic Effects
SubstituentPositionInductive EffectResonance EffectNet Effect on Amine Basicity
-Br5 (meta)Electron-withdrawing (-I)NegligibleDecrease
-OCF₃2 (ortho)Strongly Electron-withdrawing (-I)Weakly Electron-donating (+R)Strong Decrease

In-Silico Prediction: A Computational Workflow

Given the absence of experimental data for this specific molecule, computational prediction is the most efficient first step. Modern pKa prediction software utilizes various algorithms, including those based on the Hammett equation, linear free-energy relationships (LFER), quantum mechanical calculations, and machine learning models trained on large datasets.[12][13][14][15][16]

A robust prediction workflow is essential for generating trustworthy data.

Diagram 1: Computational pKa Prediction Workflow

G cluster_input Input Phase cluster_process Prediction Engine cluster_output Output & Analysis a Define Molecular Structure (SMILES/SDF) b Identify Ionizable Center (Aminomethyl Group) a->b c Apply Prediction Model (e.g., Machine Learning, LFER) b->c d Calculate Perturbations from Substituents (-Br, -OCF3) c->d e Generate Predicted pKa Value d->e f Compare with Analogs (e.g., Benzylamine) e->f

Caption: A generalized workflow for in-silico pKa prediction.

Predicted pKa Values

To build a logical and verifiable prediction, we analyze the parent molecule and its intermediates. By observing the stepwise change in pKa, we can gain confidence in the final predicted value for our target compound.

Table 2: Predicted pKa Values for this compound and Related Compounds
CompoundStructurepKa (Predicted/Experimental)Rationale / Source
BenzylamineBenzylamine structure9.33 (Experimental)Baseline reference value.[2][3]
4-Bromobenzylamine*4-Bromobenzylamine structure~8.85 (Predicted)Electron-withdrawing -Br group lowers pKa.[17]
2-(Trifluoromethoxy)benzylamine2-(Trifluoromethoxy)benzylamine structure~8.37 (Predicted)Strongly electron-withdrawing -OCF₃ group significantly lowers pKa.[18]
This compound Target Molecule Structure - Placeholder~7.9 - 8.2 (Predicted)Additive electron-withdrawing effects of both substituents further decrease basicity and lower the pKa.

Note: The pKa for 4-bromobenzylamine is used as a proxy for the 5-bromo isomer, as the electronic effect from the meta vs. para position is primarily inductive and of a similar magnitude for a side-chain amine.

The prediction for the final compound synthesizes the individual effects. The potent -OCF₃ group provides the largest drop in pKa from the baseline 9.33, and the additional withdrawing effect of the -Br group lowers it further, resulting in a predicted pKa in the range of 7.9 to 8.2. This value suggests that at physiological pH 7.4, a significant portion of the compound will exist in its neutral, uncharged form, which has major implications for its ability to cross cell membranes.

Experimental Verification: A Self-Validating Protocol

Computational predictions, while powerful, demand experimental validation.[14] Potentiometric titration is a robust and widely used method for determining pKa values due to its simplicity and accuracy.[19][20] The protocol described below is designed to be self-validating by including rigorous calibration and control steps.

Diagram 2: Experimental pKa Determination via Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh ~0.1 mmol of amine sample B Dissolve in H₂O/Co-solvent (e.g., Methanol) A->B D Place solution under N₂ blanket (prevents CO₂ absorption) B->D C Calibrate pH electrode with standard buffers (pH 4, 7, 10) C->D E Titrate with standardized 0.1 M HCl solution D->E F Record pH after each incremental addition of titrant E->F G Plot pH vs. Volume of HCl added F->G H Determine Equivalence Point (Veq) (max of first derivative) G->H I Find pH at Half-Equivalence Point (Veq / 2) H->I J Result: pKa = pH at Veq / 2 I->J

Caption: Workflow for experimental pKa validation using potentiometric titration.

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh approximately 0.1 mmol of this compound.

    • Dissolve the sample in a minimal amount of a co-solvent like methanol or ethanol if necessary, then dilute with deionized, degassed water to a final volume of 50 mL. Causality: A co-solvent may be required for poorly soluble compounds, but its concentration should be kept low to minimize shifts in the apparent pKa.

    • Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Instrument Calibration:

    • Calibrate a high-quality pH meter and combination electrode using at least three standard, NIST-traceable buffers (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature (25 °C). Trustworthiness: Multi-point calibration ensures the electrode's linear response across the relevant pH range.

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker maintained at 25 °C.

    • Introduce a small magnetic stir bar for gentle, continuous mixing.

    • Maintain a blanket of an inert gas (e.g., nitrogen or argon) over the solution surface. Causality: This prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would interfere with the titration of the amine base.

    • Use a calibrated burette or auto-titrator to add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording both the pH and the total volume of titrant added. Continue well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • The equivalence point (Veq) is the point of maximum slope, which can be precisely determined by finding the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • The pKa of the conjugate acid (the benzylaminium ion) is equal to the pH at the half-equivalence point (Veq / 2).[21] Read this value directly from the titration curve or by interpolation.

    • Perform the experiment in triplicate to ensure reproducibility and report the pKa as the mean ± standard deviation.

Conclusion and Implications

The basicity of this compound is significantly attenuated by its two electron-withdrawing substituents. Based on a qualitative analysis of electronic effects and a comparison with related structures, the pKa of its conjugate acid is predicted to be in the 7.9 - 8.2 range. This is a substantial decrease from the parent benzylamine (pKa 9.33).

This predicted pKa suggests that at physiological pH, the compound will exist as an equilibrium mixture of its charged and neutral forms. This has profound implications for its ADME profile, potentially enhancing membrane permeability compared to more basic amines while retaining sufficient aqueous solubility for formulation. The robust combination of in-silico prediction and a clear, verifiable experimental protocol provides a high-confidence framework for making critical decisions in the drug discovery and development pipeline.

References

The Trifluoromethoxy Group: A Guide to Harnessing its Unique Properties in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (OCF3) group has emerged as a powerful, albeit complex, tool for fine-tuning the properties of drug candidates. This in-depth technical guide provides a comprehensive overview of the OCF3 group, from its fundamental physicochemical characteristics to its practical application in drug design, supported by experimental data, detailed protocols, and field-proven insights.

The Trifluoromethoxy Group: Unveiling its Distinct Physicochemical Profile

The trifluoromethoxy group, often considered a bioisostere of the methoxy or hydroxyl group, imparts a unique combination of electronic and steric properties to a molecule.[1] Its influence on a drug candidate's behavior is profound, stemming from a delicate interplay of high lipophilicity, strong electron-withdrawing effects, and significant metabolic stability.

Lipophilicity: A Double-Edged Sword

The OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[2][3] This is significantly higher than that of the trifluoromethyl (CF3) group (+0.88) and the methoxy (OCH3) group (-0.02).[2][3][4] This high lipophilicity can be advantageous, often leading to enhanced membrane permeability and improved oral bioavailability.[2] However, excessive lipophilicity can also lead to undesirable properties, such as increased binding to plasma proteins, off-target effects, and poor solubility. Therefore, the strategic placement of the OCF3 group is crucial to strike the right balance.

Substituent Hansch π Value Key Characteristics
-OCH3 -0.02Hydrophilic, prone to O-demethylation
-CF3 +0.88Lipophilic, electron-withdrawing, metabolically stable
-OCF3 +1.04Highly lipophilic, strongly electron-withdrawing, metabolically stable

Table 1: Comparison of the Hansch π values and key characteristics of the methoxy, trifluoromethyl, and trifluoromethoxy groups.[2][3][4]

Electronic Effects: Modulating Acidity and Basicity

The strong electron-withdrawing nature of the three fluorine atoms significantly impacts the electronic properties of the parent molecule.[2] This can be leveraged to modulate the pKa of nearby acidic or basic functional groups, which in turn can influence a drug's solubility, absorption, and target-binding interactions. For example, the introduction of an OCF3 group can increase the acidity of a neighboring phenol or decrease the basicity of a nearby amine. This modulation is a critical tool for optimizing a drug's pharmacokinetic and pharmacodynamic profile.

Conformational Influence: A Subtle but Significant Factor

Unlike the planar methoxy group, the trifluoromethoxy group typically adopts a conformation where it is orthogonal to the plane of an attached aromatic ring.[5] This preferred conformation can influence the overall shape of the molecule and its ability to fit into a protein's binding pocket. This steric effect, while subtle, can be a determining factor in a drug's potency and selectivity.

Figure 1: Conformational differences between methoxy and trifluoromethoxy groups on an aryl ring.

Enhancing Metabolic Stability: The OCF3 Group as a Metabolic Shield

One of the most significant advantages of incorporating a trifluoromethoxy group is the remarkable increase in metabolic stability.[1][2][6] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[7]

Blocking Oxidative Metabolism

When a metabolically labile methoxy group is replaced by a trifluoromethoxy group, the common metabolic pathway of O-demethylation is effectively blocked.[7] The increased steric hindrance of the OCF3 group also makes it more difficult for metabolic enzymes to access and oxidize the C-O bond.[8] This "metabolic shielding" can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[2]

Metabolic_Stability cluster_methoxy Methoxy-containing Drug cluster_trifluoromethoxy Trifluoromethoxy-containing Drug Drug_OCH3 Drug-OCH3 Metabolite_OH Metabolite-OH (O-demethylation) Drug_OCH3->Metabolite_OH CYP450 Metabolism Drug_OCF3 Drug-OCF3 Blocked Metabolism Blocked Drug_OCF3->Blocked

Figure 2: The OCF3 group blocking oxidative metabolism compared to the OCH3 group.
Quantitative Assessment of Metabolic Stability

The metabolic stability of a compound is typically assessed in vitro using liver microsomes or hepatocytes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint).

Compound Analog In Vitro Half-life (t1/2) in Human Liver Microsomes (min) Intrinsic Clearance (CLint) (µL/min/mg protein)
Compound A -OCH31546.2
Compound B -CF36011.6
Compound C -OCF3>120<5.8

Table 2: Illustrative comparative metabolic stability data for hypothetical drug analogs. This data demonstrates the significant increase in metabolic stability when replacing a methoxy group with a trifluoromethyl or trifluoromethoxy group.

The OCF3 Group in Action: Case Studies and Approved Drugs

The unique properties of the trifluoromethoxy group have been successfully leveraged in several approved drugs, demonstrating its value in addressing specific drug design challenges.

Riluzole: A Case Study in Neuroprotection

Riluzole is a drug used to treat amyotrophic lateral sclerosis (ALS).[9] It contains a 6-trifluoromethoxy-2-benzothiazolamine core structure. The OCF3 group in riluzole is crucial for its pharmacokinetic profile, contributing to its ability to cross the blood-brain barrier and exert its neuroprotective effects. The synthesis of riluzole and its analogs has been a subject of interest in medicinal chemistry.[10]

Other FDA-Approved Drugs Featuring the OCF3 Group

While less common than the trifluoromethyl group, several other FDA-approved drugs incorporate the trifluoromethoxy moiety, highlighting its diverse therapeutic applications.[9] These include:

  • Sonidegib: Used for the treatment of basal cell carcinoma.

  • Pretomanid: A component of a combination therapy for multidrug-resistant tuberculosis.[11]

The inclusion of the OCF3 group in these drugs was a deliberate design choice to optimize their metabolic stability, lipophilicity, and overall efficacy.

Synthetic Strategies for Incorporating the Trifluoromethoxy Group

The synthesis of trifluoromethoxy-containing compounds presents significant challenges due to the instability of the trifluoromethoxide anion.[2][3] However, several effective methods have been developed in recent years.

Nucleophilic and Electrophilic Trifluoromethoxylation

Modern synthetic approaches often involve the use of specialized reagents that can deliver the OCF3 group through either nucleophilic or electrophilic pathways. These methods have expanded the accessibility of OCF3-containing building blocks for drug discovery.[12][13]

Synthesis on Heterocyclic Scaffolds

The incorporation of the OCF3 group onto heterocyclic rings is of particular importance in medicinal chemistry, as these scaffolds are prevalent in many drug molecules. Recent advances in synthetic methodology have enabled the efficient trifluoromethoxylation of a variety of heterocyclic systems.[14][15]

Figure 3: General workflow for the synthesis of OCF3-containing compounds.

Experimental Protocols for Key Assays

To effectively utilize the trifluoromethoxy group in drug design, it is essential to have robust experimental methods to assess its impact on key properties.

Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, providing a measure of its intrinsic clearance.

Materials:

  • Liver microsomes (human, rat, etc.)

  • Test compound and positive control (e.g., a compound with known metabolic fate)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound, positive control, and NADPH regenerating system in phosphate buffer.

  • Incubation: Add liver microsomes to the wells of a 96-well plate. Add the test compound solution and pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the stopping solution.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line provides the elimination rate constant (k), from which the half-life (t1/2 = 0.693/k) and intrinsic clearance can be calculated.[16]

Protocol for Determining LogP/LogD

Objective: To measure the lipophilicity of a compound, which is a critical determinant of its ADME properties.

Methods:

  • Shake-Flask Method: This traditional method involves partitioning the compound between n-octanol and water (or a buffer of a specific pH for LogD). The concentration of the compound in each phase is then determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-throughput method where the retention time of a compound on a nonpolar stationary phase is correlated to its lipophilicity.

Conclusion and Future Perspectives

The trifluoromethoxy group is a valuable and increasingly utilized substituent in modern drug design. Its ability to confer high lipophilicity, enhance metabolic stability, and modulate electronic properties provides medicinal chemists with a powerful tool to overcome common drug development hurdles. While synthetic challenges remain, ongoing advances in synthetic methodology are making OCF3-containing building blocks more accessible. As our understanding of the intricate interplay between the OCF3 group's properties and biological activity deepens, we can expect to see its even more strategic and successful application in the development of the next generation of therapeutics.

References

The Strategic Utility of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine , a structurally unique primary amine, has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its distinct substitution pattern—a bromine atom, a trifluoromethoxy group, and a methylamine moiety on a phenyl ring—offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, supported by detailed experimental protocols and an analysis of the strategic advantages it offers in the design and execution of synthetic routes.

Physicochemical and Spectroscopic Profile

This compound, with a molecular formula of C8H7BrF3NO and a molecular weight of 270.05 g/mol , is typically a liquid at room temperature with a predicted boiling point of 243.0±35.0 °C at 760 mmHg.[1][2] Its structural characteristics are summarized in the table below.

PropertyValue
CAS Number 1152088-62-4[1][2]
Molecular Formula C8H7BrF3NO[1]
Molecular Weight 270.05 g/mol [1]
Predicted Boiling Point 243.0±35.0 °C[2]
Predicted Density 1.626±0.06 g/cm3 [2]

The presence of the trifluoromethoxy group significantly influences the electronic properties of the molecule, enhancing its lipophilicity and metabolic stability in biological systems.[3] These properties are highly desirable in drug discovery, making this building block particularly attractive for the synthesis of novel therapeutic agents.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. It is classified as an irritant and should be handled in a well-ventilated fume hood.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5]

Synthetic Applications and Reaction Methodologies

The synthetic utility of this compound stems from the reactivity of its three key functional groups: the primary amine, the bromine atom, and the aromatic ring. These sites allow for a diverse range of chemical modifications, enabling the construction of complex molecular architectures.

Reactions Involving the Primary Amine

The primary amine functionality is a versatile handle for various transformations, most notably N-alkylation and amide coupling reactions.

N-alkylation introduces alkyl substituents onto the nitrogen atom, a common strategy for modulating the pharmacological properties of a lead compound. A general protocol for the N-alkylation of a primary amine is outlined below.

Experimental Protocol: General N-Alkylation

  • Materials: this compound, alkyl halide (e.g., methyl iodide, benzyl bromide), a suitable base (e.g., K2CO3, Et3N), and an anhydrous solvent (e.g., DMF, acetonitrile).

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Add the base (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature.

    • Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature or heat to 40-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

N_Alkylation Starting_Amine This compound Reaction N-Alkylation Starting_Amine->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Product N-Alkyl- this compound Reaction->Product

Caption: General workflow for the N-alkylation of the title compound.

Amide bond formation is a cornerstone of medicinal chemistry. The primary amine of this compound can be readily coupled with carboxylic acids using standard coupling reagents.

Experimental Protocol: General Amide Coupling

  • Materials: this compound, a carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., DIPEA), and an anhydrous aprotic solvent (e.g., DMF, CH2Cl2).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), coupling agent (1.1 eq), and HOBt (if using EDC) (1.1 eq) in the anhydrous solvent.

    • Add the non-nucleophilic base (2.0-3.0 eq) and stir for 10-15 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.0 eq) in the anhydrous solvent to the reaction mixture.

    • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), water, and brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Amide_Coupling Starting_Amine This compound Reaction Amide Coupling Starting_Amine->Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Reaction Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Reaction Base Base (e.g., DIPEA) Base->Reaction Product N-Acyl- this compound Reaction->Product

Caption: General workflow for amide coupling with the title compound.

Reactions Involving the Bromine Atom

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The bromine atom of this compound can be coupled with a variety of boronic acids or esters to introduce new aryl or alkyl substituents.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Materials: this compound (or a derivative where the amine is protected), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2), a base (e.g., K2CO3, Cs2CO3), and a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Procedure:

    • To a reaction vessel, add the bromo-substrate (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

    • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, then add it to the reaction vessel.

    • Heat the reaction mixture to 80-110 °C under an inert atmosphere and stir for 2-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Suzuki_Coupling Starting_Material This compound Derivative Reaction Suzuki Coupling Starting_Material->Reaction Boronic_Acid Boronic Acid/Ester (R-B(OR)2) Boronic_Acid->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Product Coupled Product Reaction->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Synthesis of Heterocyclic Scaffolds

A notable application of this compound is in the synthesis of heterocyclic compounds. For instance, it has been utilized in the synthesis of 2-(5-Bromo-2-(trifluoromethoxy) phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole.[6] This transformation likely proceeds through the formation of an intermediate hydrazide from the starting amine, followed by cyclization.

Case Study: Synthesis of a 1,3,4-Oxadiazole Derivative

The synthesis of 2-(5-Bromo-2-(trifluoromethoxy) phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole highlights the utility of the title compound in constructing complex heterocyclic systems. While the specific reaction conditions for this transformation are not detailed in the available literature, a plausible synthetic route is proposed below.

Oxadiazole_Synthesis Start This compound Step1 Acylation with 4-nitrobenzoyl chloride Start->Step1 Intermediate1 N-((5-Bromo-2-(trifluoromethoxy)phenyl)methyl)-4-nitrobenzamide Step1->Intermediate1 Step2 Oxidative Cyclization (e.g., with POCl3) Intermediate1->Step2 Product 2-(5-Bromo-2-(trifluoromethoxy)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole Step2->Product

Caption: Plausible synthetic route to a 1,3,4-oxadiazole derivative.

This example underscores the potential of this compound as a precursor to a wide range of heterocyclic structures, which are of significant interest in drug discovery.

Conclusion

This compound is a highly versatile and valuable building block for modern organic synthesis. Its unique combination of a reactive primary amine, a modifiable bromine atom, and the advantageous trifluoromethoxy group provides chemists with a powerful tool for the efficient construction of complex and biologically relevant molecules. The synthetic protocols and strategic considerations outlined in this guide are intended to facilitate the effective utilization of this compound in a variety of research and development settings, from academic laboratories to industrial drug discovery programs.

References

Trifluoromethoxy Substituted Phenylmethanamines: Synthesis, Characterization, and Strategic Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group offers a unique constellation of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. When appended to the phenylmethanamine scaffold—a privileged structure in its own right—it creates a class of compounds with significant potential, particularly for agents targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of trifluoromethoxy substituted phenylmethanamines, moving beyond a simple recitation of facts to explain the causality behind their design and synthesis. We will cover the strategic value of the -OCF₃ group, detailed and validated synthetic protocols, critical characterization techniques, and its application in overcoming common drug development hurdles.

The Strategic Imperative: Why the Trifluoromethoxy Group?

The decision to incorporate a trifluoromethoxy group is a deliberate strategy aimed at modulating specific molecular properties. Unlike a simple halogen or a trifluoromethyl (-CF₃) group, the -OCF₃ moiety imparts a distinct combination of electronic and steric effects, making it a powerful tool for lead optimization.[1][2]

A Unique Physicochemical Profile

The trifluoromethoxy group is often called a "super-halogen" or "pseudo-halogen" because its electronic properties are similar to those of chlorine or fluorine.[3][4] However, its true value lies in its lipophilicity.

  • Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of +1.04.[1][4] This is significantly higher than that of a trifluoromethyl group (π = +0.88) or a fluorine atom (π = +0.14).[4] This property is critical for enhancing a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB), which is often a prerequisite for CNS-active drugs.[2]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. The C-F bonds in the -OCF₃ group are exceptionally stable to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group (like a methoxy or methyl group) with -OCF₃ can block a metabolic hotspot, thereby increasing the drug's half-life and bioavailability.

  • Electronic Influence: As a strong electron-withdrawing group, the -OCF₃ substituent can significantly lower the pKa of nearby basic groups, such as the amine in a phenylmethanamine. This modulation of basicity can alter the ionization state of the molecule at physiological pH, directly impacting its solubility, receptor binding affinity, and off-target effects.

The Phenylmethanamine Scaffold: A Privileged Core

The phenylmethanamine (or benzylamine) framework is a common feature in a vast number of biologically active molecules. Its structure mimics endogenous neurotransmitters like dopamine and norepinephrine, making it an ideal starting point for designing ligands for a wide range of receptors and transporters in the CNS.

The synergy of combining the robust, lipophilic, and metabolically stable -OCF₃ group with the biologically relevant phenylmethanamine scaffold provides a logical pathway to develop next-generation therapeutics with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic Strategies and Methodologies

The primary challenge in synthesizing these molecules is not typically the formation of the benzylamine moiety, but rather the efficient and regioselective introduction of the trifluoromethoxy group onto the aromatic ring. The synthesis generally converges on a few key trifluoromethoxy-substituted intermediates.

Overview of Synthetic Pathways

The most common and versatile approaches involve the preparation of a trifluoromethoxy-substituted benzaldehyde or benzyl halide, which then serves as the immediate precursor to the final amine product.

G cluster_0 Precursor Synthesis cluster_1 Amine Synthesis Phenol Phenol Aryl Fluoroformate Aryl Fluoroformate Phenol->Aryl Fluoroformate COCl2, NaF Ar-OCF3 Trifluoromethoxybenzene Derivative Aryl Fluoroformate->Ar-OCF3 SF4 or Deoxofluor Aldehyde Ar-CHO Ar-OCF3->Aldehyde Formylation Benzyl_Alcohol Benzyl_Alcohol Ar-OCF3->Benzyl_Alcohol Reduction/Functionalization Anisole Anisole Ar-OCCl3 Ar-OCCl3 Anisole->Ar-OCCl3 Cl2, light Ar-OCCl3->Ar-OCF3 SbF3/SbCl5 Product Trifluoromethoxy Substituted Phenylmethanamine Aldehyde->Product Benzyl_Halide Ar-CH2X Benzyl_Alcohol->Benzyl_Halide Halogenation Benzyl_Halide->Product Nucleophilic Substitution (R2NH)

Caption: General synthetic workflows for trifluoromethoxy substituted phenylmethanamines.

Detailed Protocol: Synthesis via Reductive Amination

This method is favored for its operational simplicity and broad substrate scope. It involves the reaction of a trifluoromethoxy-substituted benzaldehyde with a primary or secondary amine in the presence of a mild reducing agent.

Objective: To synthesize 1-(4-(trifluoromethoxy)phenyl)methanamine.

Materials:

  • 4-(Trifluoromethoxy)benzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH), anhydrous

  • Sodium cyanoborohydride (NaBH₃CN)

  • 2 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethoxy)benzaldehyde (5.0 g, 26.3 mmol) and ammonium chloride (2.8 g, 52.6 mmol) in 100 mL of anhydrous methanol.

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Cool the flask to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.82 g, 29.0 mmol) portion-wise over 15 minutes. Causality Note: NaBH₃CN is used because it is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing the formation of the corresponding benzyl alcohol.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 2 M HCl at 0 °C until the pH is ~2 to destroy any remaining NaBH₃CN. Stir for 1 hour.

  • Workup - Basification: Basify the mixture to pH >10 by adding 2 M NaOH. This deprotonates the amine product, making it extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure primary amine.

Self-Validation: The final product should be characterized by ¹H, ¹³C, and ¹⁹F NMR, as well as mass spectrometry, to confirm its structure and purity against the data in Table 1.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for validating the synthesis and understanding the properties of the final compound.

Key Physicochemical Properties

The position of the -OCF₃ group (ortho, meta, or para) significantly influences the molecule's properties.

Property2-(OCF₃) Isomer3-(OCF₃) Isomer4-(OCF₃) IsomerRationale
Predicted pKa ~8.9~9.2~9.3The strong inductive effect of -OCF₃ is most pronounced from the ortho position, lowering the amine's pKa.
Predicted logP ~2.6~2.7~2.7Lipophilicity is high for all isomers, with minor variations due to intramolecular interactions.
¹⁹F NMR (δ, ppm) ~ -57.8~ -58.0~ -58.1The chemical shift is highly characteristic and sensitive to the electronic environment of the ring.
¹³C NMR (δ, ppm, -OCF₃) ~120.4 (q)~120.5 (q)~120.6 (q)The carbon of the -OCF₃ group appears as a quartet due to coupling with the three fluorine atoms.

Table 1: Comparative physicochemical and spectroscopic data for trifluoromethoxy substituted phenylmethanamine isomers. Values are predictive and may vary based on experimental conditions.

Spectroscopic Fingerprints
  • ¹⁹F NMR Spectroscopy: This is the most definitive technique for confirming the presence of the trifluoromethoxy group. A single sharp resonance around -58 ppm (relative to CFCl₃) is characteristic and provides a clean method for assessing purity.

  • ¹H NMR Spectroscopy: The protons of the aminomethyl (-CH₂NH₂) group typically appear as a singlet around 3.8-4.0 ppm. The aromatic protons will show splitting patterns consistent with the substitution on the ring.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) will show a strong [M+H]⁺ ion. The fragmentation pattern will likely include the loss of the amine group and the characteristic tropylium ion derived from the benzyl fragment.

Applications in Drug Discovery and Development

The introduction of an -OCF₃ group is not an exploratory step but a targeted intervention to solve specific problems in the drug discovery cascade, such as poor metabolic stability or insufficient CNS penetration.

G cluster_0 Drug Discovery Cascade Lead Lead Compound (e.g., Phenylmethanamine) Problem Identified Liability: - Rapid Metabolism - Poor BBB Penetration Lead->Problem Strategy Strategic Intervention: Introduce -OCF3 Group Problem->Strategy New_Candidate New Candidate: OCF3-Phenylmethanamine Strategy->New_Candidate Evaluation Re-evaluate Properties: - Pharmacokinetics (PK) - Brain/Plasma Ratio - In-vitro Potency New_Candidate->Evaluation Go_NoGo Go / No-Go Decision Evaluation->Go_NoGo

Caption: Role of -OCF₃ introduction in a typical drug discovery workflow.

Case Study: Riluzole and CNS Permeability

While not a simple phenylmethanamine, Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) is a landmark drug that exemplifies the power of the -OCF₃ group. It is used to treat amyotrophic lateral sclerosis (ALS), a neurodegenerative disease. The presence of the trifluoromethoxy group is critical for enhancing the drug's lipophilicity and facilitating its passage across the blood-brain barrier to exert its effect in the CNS.[2] This principle is directly translatable to the phenylmethanamine class for the development of novel antidepressants, anxiolytics, or antipsychotics.

Emerging Therapeutic Areas
  • CNS Disorders: The ability to fine-tune lipophilicity and block metabolism makes these compounds highly attractive for targeting neurological and psychiatric conditions. The antidepressant fluoxetine, for example, leverages a -CF₃ group for similar reasons, and the -OCF₃ group offers a more lipophilic alternative.[2]

  • Oncology: The metabolic stability imparted by the -OCF₃ group can be advantageous in developing kinase inhibitors or other anticancer agents that require sustained exposure to be effective.[5]

  • Antiviral Agents: Blocking metabolic pathways is crucial for maintaining effective therapeutic concentrations of antiviral drugs.[5]

Conclusion and Future Perspectives

Trifluoromethoxy substituted phenylmethanamines are more than just a collection of molecules; they represent a strategic platform for rational drug design. The unique properties of the -OCF₃ group—high lipophilicity, exceptional metabolic stability, and significant electronic influence—provide medicinal chemists with a powerful tool to overcome longstanding challenges in drug development. While synthetic access to trifluoromethoxylated precursors remains a key consideration, modern methods are making these building blocks increasingly available.[6][7] Future research will likely focus on developing more efficient and stereoselective synthetic routes and further exploring the application of this privileged scaffold in a wider range of therapeutic areas.

References

A Technical Guide to Determining the Aqueous Solubility of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine is a substituted aromatic amine with the molecular formula C₈H₇BrF₃NO and a molecular weight of 270.05 g/mol .[6] Its structure, featuring a primary amine group, a brominated phenyl ring, and a trifluoromethoxy substituent, presents an interesting case for solubility analysis. The primary amine group offers a site for hydrogen bonding with water, which generally enhances aqueous solubility.[7][8] Conversely, the bromo- and trifluoromethoxy-substituted phenyl ring contributes to the molecule's hydrophobicity, which can limit its solubility in aqueous media.[9][10] Therefore, a precise experimental determination of its solubility is essential for its progression as a potential drug candidate.

This guide will delve into the theoretical underpinnings of solubility, provide detailed, step-by-step protocols for both kinetic and thermodynamic solubility assays, and offer insights into the interpretation of the resulting data.

Theoretical Framework: Predicting and Understanding the Solubility of a Substituted Aromatic Amine

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound in an aqueous environment, the following factors are key considerations:

  • Hydrogen Bonding: The primary amine (-NH₂) group is capable of both donating and accepting hydrogen bonds.[8][11] This interaction with water molecules is a primary driver for the dissolution of amines in aqueous solutions.[7]

  • Hydrophobicity: The substituted benzene ring is inherently nonpolar and thus hydrophobic. The presence of a bromine atom and a trifluoromethoxy group further increases the nonpolar surface area, which can reduce water solubility.[9][10]

  • Ionization (pH-Dependence): As a primary amine, this compound is a weak base. In acidic to neutral aqueous solutions, the amine group can be protonated to form a more soluble ammonium salt (R-NH₃⁺). This pH-dependent solubility is a critical factor to investigate, as the pH of biological fluids varies throughout the body.

  • Crystal Lattice Energy: For a solid to dissolve, the energy required to break the intermolecular forces in the crystal lattice must be overcome by the energy released upon solvation. The rigidity and packing of the crystalline form of the compound will influence its solubility.

Experimental Determination of Aqueous Solubility: A Methodological Approach

The experimental assessment of solubility can be broadly categorized into two types of assays: kinetic and thermodynamic.[12][13] Kinetic solubility is often employed in the early stages of drug discovery for high-throughput screening, while thermodynamic solubility provides a more definitive, equilibrium-based value crucial for later-stage development.[13][14]

Part 1: Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound at which it precipitates out of a solution when added from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[14][15] This method is rapid and requires a small amount of compound, making it ideal for initial screening.[16]

This protocol utilizes nephelometry, which measures the scattering of light by suspended particles (precipitate) to determine the point of insolubility.[17]

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

  • Plate Setup:

    • Using a liquid handler for precision, perform serial dilutions of the DMSO stock solution directly in a clear-bottom 96- or 384-well microplate.

  • Addition of Aqueous Buffer:

    • Rapidly add a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 7.4) to all wells containing the serially diluted compound. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.[18]

    • Measure the light scattering in each well using a microplate nephelometer.[18]

  • Data Analysis:

    • Plot the nephelometry signal (light scattering) against the compound concentration. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO plate Serial Dilution in Plate stock->plate Liquid Handler add_buffer Add Aqueous Buffer (e.g., PBS) plate->add_buffer incubate Incubate (e.g., 2h @ 25°C) add_buffer->incubate measure Measure Light Scattering (Nephelometer) incubate->measure plot Plot Scattering vs. Concentration measure->plot result Determine Kinetic Solubility plot->result

Caption: Workflow for the nephelometric kinetic solubility assay.

Part 2: Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute.[12][19] This is considered the "true" solubility and is a critical parameter for formulation and biopharmaceutical classification. The shake-flask method is the gold standard for determining thermodynamic solubility.[12]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

    • Ensure that undissolved solid is visible in all vials.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After incubation, carefully separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., PVDF). This step is critical to avoid overestimation of solubility.[20]

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound must be prepared in the same buffer.

  • Data Analysis:

    • The measured concentration from the saturated supernatant represents the thermodynamic solubility of the compound at that specific pH and temperature.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_result Result start Add Excess Solid Compound to Buffer shake Shake at Constant Temp (24-48h) start->shake separate Centrifuge or Filter shake->separate quantify Analyze Supernatant (HPLC/LC-MS) separate->quantify solubility Thermodynamic Solubility quantify->solubility

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison across different conditions.

Table 1: Solubility Data for this compound

Assay TypepHTemperature (°C)Solubility (µg/mL)Solubility (µM)Method of Quantification
Kinetic7.425[Insert Data][Insert Data]Nephelometry
Thermodynamic2.025[Insert Data][Insert Data]HPLC-UV
Thermodynamic5.025[Insert Data][Insert Data]HPLC-UV
Thermodynamic7.425[Insert Data][Insert Data]HPLC-UV
Thermodynamic9.025[Insert Data][Insert Data]HPLC-UV
Thermodynamic7.437[Insert Data][Insert Data]HPLC-UV

Note: Data in this table is illustrative and should be populated with experimentally determined values.

The expected outcome for this compound is a higher solubility at lower pH values due to the protonation of the primary amine. The difference between kinetic and thermodynamic solubility values can also be informative; a significantly lower thermodynamic solubility may indicate that the compound is prone to crystallization from a supersaturated solution.

Conclusion

A thorough understanding and experimental determination of the aqueous solubility of this compound are indispensable for its successful development as a drug candidate. By employing the detailed kinetic and thermodynamic protocols outlined in this guide, researchers can generate the high-quality, reliable data needed to make informed decisions in the drug discovery and development process. This systematic approach ensures a solid foundation for subsequent formulation and preclinical studies, ultimately de-risking the path to a potential new therapeutic.

References

Potential research areas for (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Unlocking the Research Potential of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Executive Summary

This compound is a sparsely documented chemical entity possessing a unique convergence of functional groups poised for exploitation in advanced research. This guide provides a strategic framework for investigating its potential, moving from foundational synthesis to targeted applications. The molecule incorporates three key motifs: a benzylamine core , a common pharmacophore; a trifluoromethoxy (-OCF3) group , a powerful modulator of physicochemical properties in modern drug design; and a bromo-substituent , a versatile synthetic handle for analogue development.[1][2][3] This combination suggests significant, untapped potential in medicinal chemistry, agrochemical development, and materials science. We present a hypothesis-driven approach, outlining detailed experimental workflows and protocols to systematically explore these avenues and unlock the value of this promising building block.

Compound Profile & Strategic Rationale

This compound, with CAS Number 1152088-62-4, is a fluorinated aromatic amine.[4][5] Its structure is notable for the strategic placement of functional groups that are highly valued in contemporary chemical research.

  • The Trifluoromethoxy (-OCF3) Group: This moiety is one of the most lipophilic substituents used in medicinal chemistry, significantly enhancing a molecule's ability to cross biological membranes.[6] The exceptional strength of the C-F bonds confers high metabolic stability, protecting the molecule from degradation by metabolic enzymes like cytochrome P450s and increasing its biological half-life.[1][6] This makes it a powerful tool for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[7]

  • The Benzylamine Scaffold: Benzylamines are integral components of numerous Active Pharmaceutical Ingredients (APIs), acting as key intermediates or core pharmacophores.[2][8] Derivatives have been explored as antidepressants, antihistamines, and inhibitors for enzymes such as Monoamine Oxidase B (MAO-B), a key target in neurodegenerative diseases.[3][9]

  • The Bromo Handle: The bromine atom at the 5-position is a critical feature for iterative analogue synthesis and Structure-Activity Relationship (SAR) studies. It serves as an ideal coupling partner in a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of a diverse chemical library from a single core.

The convergence of these three features in one molecule presents a compelling case for its investigation as a high-potential starting point for discovery campaigns.

PropertyDataSource(s)
CAS Number 1152088-62-4[5]
Molecular Formula C₈H₇BrF₃NO
Molecular Weight 270.05 g/mol
SMILES Code NCC1=CC(Br)=CC=C1OC(F)(F)F
Predicted Boiling Point 243.0 ± 35.0 °C at 760 mmHg
Known Hazards Irritant. May cause an allergic skin reaction. Causes serious eye irritation.[10][11]

Proposed Research Directives: A Multi-Pronged Approach

We propose a parallel investigation strategy to maximize the discovery potential of this compound. The workflow below illustrates the primary research streams branching from the core molecule.

G cluster_0 Core Compound cluster_1 Research Directives Core This compound (CAS: 1152088-62-4) MedChem 2.1 Medicinal Chemistry (CNS, Oncology, Anti-Infectives) Core->MedChem Biological Screening AgroChem 2.2 Agrochemical Discovery (Fungicides, Herbicides) Core->AgroChem Efficacy Screening MatSci 2.3 Materials Science (Fluorinated Polymers, Coatings) Core->MatSci Polymerization & Characterization

Caption: High-level overview of proposed research streams.

Directive 1: Medicinal Chemistry & Drug Discovery

Rationale: The benzylamine scaffold is a known CNS-active pharmacophore, and the -OCF3 group enhances lipophilicity and metabolic stability, properties that favor penetration of the blood-brain barrier.[9][12] This combination makes CNS disorders a prime therapeutic area for investigation. The bromine atom facilitates rapid generation of analogues for SAR optimization.

This workflow outlines a logical progression from initial screening to lead optimization.

G A Step 1: Primary Screening In vitro enzyme/receptor assays (e.g., MAO-A/B, GPCRs) B Step 2: Hit Confirmation & Dose-Response Determine IC50/EC50 of initial hits A->B Active? C Step 3: Initial SAR Exploration Synthesize simple analogues via N-alkylation/acylation B->C Confirmed? D Step 4: Broad SAR Development Utilize bromine 'handle' for cross-coupling reactions (Suzuki, Buchwald-Hartwig) C->D Promising SAR? E Step 5: Lead Optimization In vitro ADME/Tox assays (CYP inhibition, cytotoxicity, hERG) D->E Potent Compounds? F Step 6: In vivo Proof-of-Concept Rodent models for efficacy and PK/PD E->F Good Profile?

Caption: A typical workflow for a medicinal chemistry program.

This protocol provides a self-validating system to assess the compound's potential as a MAO-B inhibitor, a strategy for treating Parkinson's disease.[9]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human MAO-B.

  • Materials:

    • Recombinant human MAO-B enzyme.

    • Test Compound: this compound, dissolved in DMSO.

    • Positive Control: Selegiline or Rasagiline (known MAO-B inhibitors).

    • Substrate: Benzylamine (a known MAO-B substrate).[3]

    • Detection Reagent: Amplex® Red, Horseradish Peroxidase (HRP).

    • Assay Buffer: Potassium phosphate buffer, pH 7.4.

    • 96-well black microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO, then dilute into assay buffer. Final DMSO concentration should be <1%.

    • To each well of the microplate, add 20 µL of the test compound dilution or control.

    • Add 20 µL of MAO-B enzyme solution to all wells except the "no enzyme" blank. Incubate for 15 minutes at 37°C.

    • Prepare a reaction cocktail containing Amplex® Red, HRP, and the substrate (benzylamine) in assay buffer.

    • Initiate the reaction by adding 60 µL of the reaction cocktail to all wells.

    • Immediately place the plate in a fluorescence plate reader. Measure fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis & Validation:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the rates relative to the vehicle control (100% activity) and the positive control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: The assay is valid if the Z'-factor (a measure of assay quality) is > 0.5 and the IC₅₀ of the positive control is within the expected range.

Foundational Methodologies

Proposed Synthesis Route

The target compound is accessible via a straightforward and high-yielding synthetic route starting from a commercially available precursor. Reductive amination is a robust and widely used method for preparing benzylamines.[13][14]

G Start 5-Bromo-2-(trifluoromethoxy)benzaldehyde (Commercially Available) [30, 33] Product This compound Start->Product Reductive Amination Reagents + Ammonia Source (e.g., NH4OAc) + Reducing Agent (e.g., NaBH3CN) Reagents->Product

Caption: Proposed synthesis via reductive amination.

  • Objective: To synthesize this compound from the corresponding benzaldehyde.

  • Materials:

    • 5-Bromo-2-(trifluoromethoxy)benzaldehyde.

    • Ammonium acetate (NH₄OAc).

    • Sodium cyanoborohydride (NaBH₃CN).

    • Methanol (MeOH).

    • Dichloromethane (DCM).

    • Saturated aqueous sodium bicarbonate (NaHCO₃).

    • Brine.

    • Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask, dissolve 5-Bromo-2-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) to the solution and stir at room temperature for 1 hour to form the imine intermediate.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by silica gel column chromatography to obtain the final product.

  • Characterization: Confirm the structure and purity of the product using the analytical techniques outlined below.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Aromatic protons (3H) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted ring. A singlet or broad singlet for the benzylic CH₂ protons (~3.8-4.0 ppm). A broad singlet for the NH₂ protons (exchangeable with D₂O).
¹³C NMR Signals for 6 unique aromatic carbons, including a C-Br (~115-120 ppm) and C-OCF₃ (~145-150 ppm, with q, J≈250-260 Hz). A signal for the benzylic CH₂ carbon (~40-45 ppm). A quartet for the OCF₃ carbon (J≈250-260 Hz).
¹⁹F NMR A sharp singlet corresponding to the -OCF₃ group.
Mass Spec (HRMS) Calculation of the exact mass of the molecular ion [M+H]⁺. The observed mass should be within 5 ppm of the theoretical mass (e.g., for C₈H₈BrF₃NO⁺). The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) must be observed.

Conclusion and Forward Outlook

This compound represents a molecule of significant strategic value. Its constituent parts have been independently validated in numerous successful discovery programs. The trifluoromethoxy group offers a proven method to enhance drug-like properties, the benzylamine core provides a versatile pharmacophore, and the bromo-substituent enables rapid and efficient lead optimization. The straightforward synthesis from a commercially available starting material lowers the barrier to entry for investigation. By pursuing the multi-pronged research directives outlined in this guide—spanning medicinal chemistry, agrochemicals, and materials science—research organizations can systematically unlock the latent potential of this compound and generate novel intellectual property across diverse technological fields.

References

Methodological & Application

The Strategic Deployment of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its profound effects on metabolic stability, lipophilicity, and target binding affinity.[1][2] The building block, (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine (CAS No. 1152088-62-4), has emerged as a valuable intermediate for medicinal chemists, offering a unique combination of reactive handles for molecular elaboration.[3][4] This technical guide provides an in-depth overview of the application of this versatile reagent, complete with detailed protocols and mechanistic insights for its use in the synthesis of novel therapeutics.

The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is a powerful modulator of a drug candidate's properties. Its strong electron-withdrawing nature can significantly influence the acidity or basicity of nearby functional groups, which in turn can affect target engagement. Furthermore, the high bond strength of the C-F bonds within the -OCF₃ moiety imparts exceptional metabolic stability, often shielding the molecule from enzymatic degradation and thereby prolonging its in vivo half-life.[1] From a physicochemical standpoint, the trifluoromethoxy group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[1]

Application in the Synthesis of Bioactive Molecules: Quinolone-3-Carboxamide Derivatives

A significant application of this compound is in the synthesis of substituted quinoline-3-carboxamide derivatives. These scaffolds are of interest in medicinal chemistry for their potential to interact with a variety of biological targets. For instance, certain quinoline-3-carboxamides have been investigated as modulators of ion channels, which are critical targets in cardiovascular and neurological diseases.

The general synthetic approach involves the reaction of this compound with a suitable quinoline-3-carbonyl chloride. This reaction forms a stable amide bond, linking the trifluoromethoxyphenyl moiety to the quinoline core. The bromine atom on the phenyl ring serves as a convenient handle for further diversification through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).

Table 1: Representative Quinolone-3-Carboxamide Structures Synthesized from this compound

Compound IDR Group on QuinolineR' Group (via Suzuki Coupling)
1 6,7-dimethoxy4-pyridyl
2 6-fluoro3-thienyl
3 7-chloroPhenyl
4 Unsubstituted2-furyl

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative quinoline-3-carboxamide derivative using this compound.

Protocol 1: Synthesis of N-(5-bromo-2-(trifluoromethoxy)benzyl)-6,7-dimethoxyquinoline-3-carboxamide

This protocol describes the amide coupling reaction between this compound and 6,7-dimethoxyquinoline-3-carbonyl chloride.

Materials:

  • This compound (1.0 eq)

  • 6,7-dimethoxyquinoline-3-carbonyl chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Acid Chloride: Dissolve 6,7-dimethoxyquinoline-3-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(5-bromo-2-(trifluoromethoxy)benzyl)-6,7-dimethoxyquinoline-3-carboxamide.

Visualizations

Diagram 1: General Synthetic Scheme

G reagent1 This compound conditions Base (e.g., TEA) DCM reagent1->conditions reagent2 Quinoline-3-carbonyl chloride reagent2->conditions product N-(5-bromo-2-(trifluoromethoxy)benzyl)quinoline-3-carboxamide suzuki_conditions Pd catalyst Base product->suzuki_conditions conditions->product Amide Coupling suzuki_reagent R'-B(OH)2 suzuki_reagent->suzuki_conditions suzuki_product Diversified quinoline-3-carboxamide suzuki_conditions->suzuki_product Suzuki Coupling G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve amine in DCM add_base Add triethylamine start->add_base add_acid_chloride Add quinoline carbonyl chloride at 0°C add_base->add_acid_chloride react Stir at RT for 12-16h add_acid_chloride->react quench Quench with NaHCO3 (aq) react->quench wash Wash with water and brine quench->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography final_product Pure Product chromatography->final_product

References

N-Alkylation of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine: A Detailed Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and technically detailed protocol for the N-alkylation of (5-bromo-2-(trifluoromethoxy)phenyl)methanamine, a crucial transformation for synthesizing compound libraries in drug discovery and development. The presence of the bromo and trifluoromethoxy substituents offers unique opportunities to modulate the physicochemical and pharmacological properties of the resulting secondary amines. This guide focuses on the highly efficient and selective reductive amination method, employing sodium triacetoxyborohydride as the reducing agent. We delve into the rationale behind experimental choices, offer detailed step-by-step procedures, and provide troubleshooting insights to ensure reproducible and high-yielding results for researchers and scientists.

Introduction: The Strategic Importance of N-Alkylation

The synthesis of secondary amines via N-alkylation of primary amines is a cornerstone of medicinal chemistry.[1][2] Direct alkylation with alkyl halides can be difficult to control, often leading to undesired overalkylation.[3][4] Reductive amination, however, presents a more controlled and versatile alternative.[3][5] This one-pot reaction involves the formation of an imine intermediate from a primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired secondary amine.[1]

The target molecule, this compound, is a valuable building block in pharmaceutical research. The bromo-substituent can be utilized for further cross-coupling reactions, while the trifluoromethoxy group often enhances metabolic stability and lipophilicity. This protocol details a robust method for the N-alkylation of this primary amine, providing a gateway to a diverse range of novel chemical entities.

The Chosen Path: Reductive Amination with Sodium Triacetoxyborohydride

For the N-alkylation of this compound, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the method of choice. This reagent offers several distinct advantages:

  • Mild and Selective: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion much faster than it reduces the starting aldehyde, minimizing the formation of alcohol byproducts.[6][7]

  • Broad Substrate Scope: It is effective for a wide range of aldehydes and ketones, including both aliphatic and aromatic variants.[6]

  • Operational Simplicity: The reaction is typically a one-pot procedure, simplifying the experimental setup and workflow.[7][8]

  • Functional Group Tolerance: Acid-sensitive functional groups are generally well-tolerated under the standard reaction conditions.[6][9]

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol provides a general procedure for the N-alkylation of this compound with an aldehyde.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
This compound1152088-62-4C₈H₇BrF₃NOStarting material.[10][11]
Aldehyde (e.g., isobutyraldehyde)VariesVariesThe alkylating agent. Use 1.1-1.5 equivalents.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7C₆H₁₀BNaO₆Reducing agent. Use 1.5-2.0 equivalents. It is hygroscopic and should be handled in a dry environment.
1,2-Dichloroethane (DCE)107-06-2C₂H₄Cl₂Anhydrous solvent. Other suitable solvents include DCM, THF, or dioxane.[6][12]
Saturated aqueous sodium bicarbonate (NaHCO₃) solution144-55-8CHNaO₃For quenching the reaction.
Dichloromethane (DCM) or Ethyl AcetateVariesVariesFor extraction.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)VariesVariesFor drying the organic phase.
Brine (saturated aqueous NaCl solution)7647-14-5NaClFor washing the organic phase.
Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Addition of Aldehyde: To the stirred solution, add the desired aldehyde (1.1-1.5 eq).

  • Imine Formation: Stir the mixture at room temperature for approximately 20-30 minutes to facilitate the formation of the intermediate imine or iminium ion.[5]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Be mindful of potential gas evolution.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight.[1][5]

  • Work-up:

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][5]

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated secondary amine.[1]

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in anhydrous DCE under inert atmosphere B Add Aldehyde (1.1-1.5 eq) A->B C Stir at RT for 20-30 min (Imine Formation) B->C D Add NaBH(OAc)3 (1.5-2.0 eq) portion-wise C->D E Monitor reaction by TLC/LC-MS (Stir at RT until completion) D->E F Quench with sat. aq. NaHCO3 E->F G Extract with DCM or EtOAc F->G H Wash with brine and dry over Na2SO4 G->H I Concentrate under reduced pressure H->I J Purify by Flash Column Chromatography I->J K Characterize final product J->K

Caption: Experimental workflow for the N-alkylation via reductive amination.

Mechanistic Insight

The reductive amination process proceeds through two key stages:

  • Imine/Iminium Ion Formation: The primary amine attacks the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to form an imine (Schiff base). In the presence of an acid (acetic acid is generated in situ from the borohydride reagent), the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion (or imine), reducing it to the final secondary amine product.

G Primary Amine Primary Amine Carbinolamine Carbinolamine Primary Amine->Carbinolamine + Aldehyde Aldehyde Aldehyde Imine/Iminium Ion Imine/Iminium Ion Carbinolamine->Imine/Iminium Ion - H2O H2O H2O Secondary Amine Secondary Amine Imine/Iminium Ion->Secondary Amine + NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3

Caption: Simplified mechanism of reductive amination.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield - Incomplete reaction.- Degradation of starting material or product.- Increase reaction time or gently heat the reaction mixture.- Ensure all reagents are of high quality and solvents are anhydrous.- Confirm the quality of the sodium triacetoxyborohydride, as it is moisture-sensitive.[12]
Overalkylation - The secondary amine product is reacting with the aldehyde.- Reductive amination significantly minimizes this, but if observed, consider a stepwise procedure: first form the imine, then add the reducing agent.[6]
Side Products - Reduction of the aldehyde to an alcohol.- Formation of other impurities.- Ensure the sodium triacetoxyborohydride is added after the initial imine formation period.- Optimize purification conditions, such as the solvent gradient in column chromatography.
Reaction Stalls - Deactivation of the reducing agent by moisture.- Low reactivity of the aldehyde.- Use a Dean-Stark apparatus if running the reaction at elevated temperatures to remove water.[7]- For less reactive ketones or aldehydes, the addition of a catalytic amount of acetic acid may be beneficial.[6] For electron-deficient amines, a Lewis acid like TiCl(OiPr)₃ can be used.[13]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it in an inert atmosphere and avoid contact with water.

  • 1,2-Dichloroethane is a suspected carcinogen. Handle with extreme care and use appropriate containment measures.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a robust and reliable protocol for the N-alkylation of this compound via reductive amination. The use of sodium triacetoxyborohydride ensures high selectivity and yield, making this method highly suitable for the synthesis of compound libraries for drug discovery. By understanding the underlying mechanism and potential troubleshooting strategies, researchers can confidently apply and adapt this protocol to their specific synthetic needs.

References

Application Notes and Protocols for (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine in Modern FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1] This approach hinges on a foundational principle: screening small, low-complexity molecules, or "fragments," to identify weak but highly efficient binders to a biological target.[1] These initial hits then serve as starting points for elaboration into more potent, drug-like candidates. The selection of fragments for a screening library is therefore a critical determinant of success. An ideal fragment should not only possess the appropriate physicochemical properties for binding but also offer clear, actionable vectors for chemical evolution.

This compound is a fragment of significant interest, embodying several key attributes that make it a valuable probe for exploring protein binding sites. Its structure is a deliberate convergence of functionalities designed to enhance binding, provide valuable structural information, and facilitate subsequent medicinal chemistry efforts. The trifluoromethoxy (-OCF3) group offers a unique combination of properties, including increased lipophilicity and metabolic stability, which can improve a compound's pharmacokinetic profile.[2][3][4][5][6] The bromine atom serves as a versatile synthetic handle and can participate in halogen bonding, a directed, non-covalent interaction that is increasingly recognized for its importance in ligand recognition.[7][8] The primary amine provides a key interaction point, capable of forming hydrogen bonds or salt bridges within a protein's active site.

This guide provides a comprehensive overview of the application of this compound in a typical FBDD campaign. It outlines detailed protocols for its integration into screening libraries and subsequent hit validation, and discusses strategic considerations for the critical hit-to-lead optimization phase.

Physicochemical Properties of the Fragment

The utility of a fragment is intrinsically linked to its physicochemical characteristics. This compound is designed to comply with the "Rule of Three," a common guideline for fragment library composition.

PropertyValueSource
CAS Number 1152288-62-4[9][10]
Molecular Formula C8H7BrF3NO
Molecular Weight 270.05 g/mol
Boiling Point 243.0±35.0°C at 760 mmHg
Storage 2-8°C, Keep in dark place

FBDD Workflow Using this compound

The successful application of this fragment involves a multi-stage workflow, from initial screening to hit validation and structural characterization.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Primary Screening (SPR, NMR, or TSA) Hit_ID Initial Hit Identification Screening->Hit_ID Weak Binders Detected Ortho_Screen Orthogonal Screen (e.g., ITC) Hit_ID->Ortho_Screen Confirm Hits XRay_NMR Structural Biology (X-ray Crystallography / NMR) Ortho_Screen->XRay_NMR Validated Hits Binding_Mode Binding Mode & Site ID XRay_NMR->Binding_Mode High-Res Structure SAR Structure-Activity Relationship (SAR) Binding_Mode->SAR Structural Insights Fragment_Growing Fragment Growing/ Linking/Merging SAR->Fragment_Growing Design Analogs Lead_Candidate Lead Candidate Fragment_Growing->Lead_Candidate Improved Affinity & Properties

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the low-affinity interactions characteristic of fragments.[11][12][13][14]

Objective: To identify fragments from a library, including this compound, that bind to a target protein immobilized on a sensor chip.

Materials:

  • Biacore 8K or similar high-sensitivity SPR instrument.[15]

  • Sensor chips (e.g., CM5).

  • Target protein of interest.

  • This compound and other fragment library members, dissolved in 100% DMSO.

  • Running buffer (e.g., HBS-EP+).

  • Immobilization reagents (EDC, NHS, ethanolamine).

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface using a standard EDC/NHS protocol.

    • Immobilize the target protein to the desired density on the experimental flow cells.

    • Deactivate remaining active groups with ethanolamine.

    • Use a reference flow cell (either blank or with an immobilized irrelevant protein) for background subtraction.[15]

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration (typically 100-500 µM) with a matched final DMSO concentration (e.g., 1%). It is critical to accurately match the DMSO concentration between sample and running buffer to avoid false positives.[11]

    • Inject the fragment solutions over the experimental and reference flow cells.

    • Monitor the change in response units (RU) to detect binding. A positive response indicates an interaction.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference flow cell signal from the experimental flow cell signal.

    • Identify hits based on a response threshold significantly above the noise level.

    • For initial hits, perform a dose-response analysis by injecting a range of concentrations to estimate the dissociation constant (KD).

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural data, revealing the precise binding mode of the fragment, which is invaluable for guiding subsequent optimization.[16][17][18][19][20]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Crystals of the target protein.

  • Soaking solution (mother liquor supplemented with the fragment).

  • Cryoprotectant.

  • Synchrotron beamline access.[16]

Methodology:

  • Crystal Soaking:

    • Prepare a concentrated solution of this compound (e.g., 10-50 mM in a suitable solvent like DMSO).

    • Transfer protein crystals into a drop of mother liquor containing the fragment at a final concentration typically in the millimolar range. The final DMSO concentration should be kept at a level tolerated by the crystals.[17]

    • Allow the crystals to soak for a defined period (from minutes to hours).

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein.

    • Carefully analyze the resulting electron density maps to identify the bound fragment. The high electron density of the bromine atom can be particularly helpful in unambiguously placing the fragment.[8]

    • Refine the protein-fragment complex structure.

    • Analyze the binding interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) between the fragment and the protein.

Protocol 3: Ligand-Observed NMR for Hit Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for detecting weak fragment binding in solution.[21][22][23][24][25] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for fragment screening.[15]

Objective: To confirm the binding of this compound to the target protein in solution.

Materials:

  • NMR spectrometer (600 MHz or higher) with a cryoprobe.

  • Isotopically unlabeled target protein.

  • This compound.

  • NMR buffer (e.g., phosphate buffer in D2O).

Methodology (STD NMR):

  • Sample Preparation:

    • Prepare two samples: one containing the fragment and the target protein (e.g., 10-20 µM protein and 1 mM fragment) and a reference sample with only the fragment.

    • Samples should be prepared in a deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the reference sample.

    • Acquire an STD NMR spectrum of the protein-fragment sample. This involves selectively saturating protein resonances and observing the transfer of this saturation to the bound fragment.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein, confirming binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most closely interacting with the protein.

Hit-to-Lead Optimization Strategies

Once this compound is confirmed as a hit and its binding mode is understood, the next phase is to evolve it into a more potent lead compound.[26][27][28][[“]] The inherent chemical features of this fragment provide clear pathways for optimization.

Caption: Hit-to-lead optimization strategies from the initial fragment.

  • Fragment Growing: This is often the most direct strategy.[27][30] The primary amine of this compound is an ideal vector for growth. Based on the structural information, chemists can design and synthesize analogs where the amine is acylated, alkylated, or used to form sulfonamides, extending into adjacent pockets of the binding site to pick up additional favorable interactions.

  • Exploiting the Bromine Atom: The bromine atom is more than just a synthetic handle. It can act as a halogen bond donor, interacting with electron-rich atoms like backbone carbonyl oxygens.[8] Structural analysis might reveal such an interaction or a nearby pocket where one could be formed. Furthermore, the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents to probe the surrounding chemical space.[7]

  • Modulating the Trifluoromethoxy Group: The -OCF3 group is a potent modulator of physicochemical properties.[2][4][6] It is highly lipophilic and acts as a strong electron-withdrawing group. Its presence contributes to metabolic stability by blocking potential sites of oxidation.[3][4] While less commonly modified in early-stage optimization, its influence on the electronics and binding properties of the phenyl ring should be considered in the overall SAR.

Conclusion

This compound represents a highly valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its carefully selected combination of a primary amine for directed interactions, a trifluoromethoxy group for favorable pharmacokinetic properties, and a synthetically versatile bromine atom for both halogen bonding and chemical elaboration makes it an information-rich and highly developable starting point. The protocols and strategies outlined in this document provide a robust framework for leveraging the unique attributes of this fragment, from initial screening through to the rational design of potent lead compounds.

References

Application in the synthesis of novel heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the bedrock of medicinal chemistry and drug discovery.[1][2] Their prevalence is remarkable; over half of all FDA-approved small-molecule drugs feature a heterocyclic scaffold, a testament to their structural versatility and ability to modulate pharmacological and physicochemical properties.[3] Nitrogen-containing heterocycles are particularly prominent in pharmaceuticals, prized for their capacity to engage in crucial biological interactions like hydrogen bonding.[4][5]

Historically, the synthesis of these vital scaffolds was often hampered by traditional methods requiring harsh reaction conditions, extended durations, and often resulting in low product yields and significant waste.[6] The contemporary imperative for sustainable and efficient chemical synthesis has catalyzed a paradigm shift. Modern strategies now enable the rapid, clean, and atom-economical construction of complex heterocyclic architectures, accelerating the entire drug discovery pipeline.[7][8] This guide provides an in-depth exploration of three pillar methodologies that are redefining the field: Multi-Component Reactions (MCRs), Transition-Metal Catalyzed C-H Activation, and Visible-Light Photocatalysis.

Strategic Synthesis via Multi-Component Reactions (MCRs)

MCRs are convergent chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials.[9][10] This approach epitomizes the principles of green chemistry by minimizing solvent use, reducing purification steps, and maximizing atom economy.[11][12] The inherent efficiency of MCRs allows for the rapid generation of diverse molecular libraries, a significant advantage in the search for new therapeutic leads.[9][11]

Causality in MCR Design:

The power of MCRs lies in their domino-like reaction sequences. The initial product of two components forms a reactive intermediate that is immediately trapped by a third component, and so on. This avoids the need to isolate and purify intermediates, drastically shortening synthetic timelines. The choice of reactants is critical; each must possess complementary reactivity to ensure the desired cascade proceeds selectively over potential side reactions.

Workflow for Multi-Component Reactions

MCR_Workflow A Reactant A OnePot One-Pot Reaction Vessel (Catalyst, Solvent, Energy) A->OnePot B Reactant B B->OnePot C Reactant C C->OnePot Product Complex Heterocyclic Product OnePot->Product Single Operation

Caption: General workflow of a three-component MCR.

Protocol 1: Microwave-Assisted Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol describes a modern, efficient synthesis of a dihydropyrimidinone scaffold, a core structure in many bioactive compounds, utilizing microwave irradiation to accelerate the reaction.[12]

Principle: An acid-catalyzed cyclocondensation between an aldehyde, a β-ketoester (ethyl acetoacetate), and urea. The microwave energy provides rapid and uniform heating, drastically reducing reaction time compared to conventional methods.[12]

Materials and Reagents:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Urea (1.5 mmol, 90 mg)

  • Catalyst: Ammonium chloride (NH₄Cl) (0.1 mmol, 5.3 mg)

  • Solvent: Ethanol (2 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Step-by-Step Methodology:

  • Place the magnetic stir bar into the 10 mL microwave synthesis vial.

  • To the vial, add benzaldehyde, ethyl acetoacetate, urea, and ammonium chloride.

  • Add 2 mL of ethanol to the vial and seal it with the appropriate cap.

  • Place the vial inside the cavity of a scientific microwave reactor.

  • Set the reaction parameters: Temperature at 100°C, hold time of 5 minutes, and power at 100 W (with stirring).

  • After the reaction is complete, allow the vial to cool to room temperature (approx. 10-15 minutes).

  • Open the vial and pour the reaction mixture into 10 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 5 mL) and dry it under vacuum.

Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure dihydropyrimidinone as a white solid.

Characterization: The product structure is confirmed using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[13] Expected yield is typically >85%.

Data Summary: Representative MCRs
Reaction NameReactantsProduct ScaffoldCatalystConditionsYield (%)Reference
Biginelli Aldehyde, β-Ketoester, UreaDihydropyrimidinoneNH₄ClMW, 100°C, 5 min>85[12]
Hantzsch Aldehyde, β-Ketoester (2 eq), AmmoniaDihydropyridineNoneReflux, Ethanol~80[1]
Ugi Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideNoneRT, Methanol70-95[14]
Passerini Aldehyde, Carboxylic Acid, Isocyanideα-Acyloxy AmideNoneRT, DCM70-90[11]

Precision Synthesis via Transition-Metal Catalyzed C-H Activation

Transition-metal catalyzed C-H activation has revolutionized organic synthesis by allowing the direct functionalization of otherwise unreactive C-H bonds.[15][16] This strategy bypasses the need for pre-functionalized starting materials (e.g., organohalides or organometallics), leading to more step-economical and atom-economical synthetic routes.[17] This approach is particularly powerful for constructing complex, fused heterocyclic systems.

Mechanistic Rationale:

The process typically involves a directing group on the substrate that coordinates to a metal center (e.g., Rh, Pd, Ru), positioning it to selectively cleave a specific C-H bond.[18] This forms a metallacyclic intermediate which can then react with a coupling partner (like an alkyne or alkene) to form a new C-C or C-heteroatom bond, ultimately leading to the desired annulated product.

Catalytic Cycle for C-H Activation/Annulation

CH_Activation_Cycle Start Substrate + [M]-Cat Coord Coordination Start->Coord 1. Coordination CMA Cyclometalation (C-H Activation) Coord->CMA 2. C-H Cleavage Insert Migratory Insertion (Coupling Partner) CMA->Insert 3. Insertion RE Reductive Elimination Insert->RE 4. C-C/C-N Formation RE->Start 5. Catalyst Regeneration Product Annulated Product RE->Product

Caption: A generalized catalytic cycle for C-H activation and annulation.

Protocol 2: Rh(III)-Catalyzed Synthesis of 1-Aminoisoquinolines

This protocol details the synthesis of 1-aminoisoquinolines from N-aryl benzamidines and alkynes, a reaction that proceeds with excellent regioselectivity.[18]

Principle: A Rh(III) catalyst facilitates the oxidative coupling of an aryl C-H bond in the benzamidine with an alkyne. The amidine's imino nitrogen acts as an internal directing group, leading to a [4+2] annulation to form the isoquinoline core.[18]

Materials and Reagents:

  • N-phenylbenzamidine (0.2 mmol, 39.2 mg)

  • Diphenylacetylene (0.24 mmol, 42.8 mg)

  • Catalyst: [Cp*RhCl₂]₂ (0.005 mmol, 3.1 mg)

  • Oxidant/Additive: AgSbF₆ (0.02 mmol, 6.9 mg)

  • Solvent: 1,2-Dichloroethane (DCE) (1.0 mL)

  • Schlenk tube with a magnetic stir bar

Step-by-Step Methodology:

  • Inert Atmosphere: All operations should be performed under an inert atmosphere (Nitrogen or Argon).

  • Add N-phenylbenzamidine, diphenylacetylene, [Cp*RhCl₂]₂, and AgSbF₆ to a Schlenk tube containing a magnetic stir bar.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add 1.0 mL of DCE via syringe.

  • Seal the tube and place it in a preheated oil bath at 80°C.

  • Stir the reaction mixture for 12 hours.

  • After 12 hours, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane (DCM, 10 mL) and filter it through a short pad of celite to remove metal salts.

  • Rinse the pad with additional DCM (5 mL).

  • Concentrate the filtrate under reduced pressure.

Purification: The resulting crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-aminoisoquinoline product.

Characterization: The structure is confirmed by NMR spectroscopy and high-resolution mass spectrometry (HRMS). Expected yields are generally good to excellent.

Green Synthesis via Visible-Light Photocatalysis

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis.[19] It utilizes low-energy photons to generate reactive intermediates under exceptionally mild conditions, often at room temperature.[20][21] This method avoids the need for high temperatures or harsh reagents, enabling the synthesis of complex molecules with sensitive functional groups.[22]

The Photoredox Principle:

A photocatalyst (PC) absorbs visible light, promoting it to an excited state (PC*). This excited state can act as both a potent oxidant and reductant. Through single-electron transfer (SET) or energy transfer (EnT) pathways, it can activate substrates to form radical ions or other reactive species, which then engage in bond-forming reactions to build the heterocyclic core.[22][23]

General Scheme for Photoredox Catalysis

Photocatalysis_Cycle PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star Visible Light (hν) subA_rad Substrate A•+ PC_star->subA_rad Oxidative Quenching PC_red PC•- PC_star->PC_red SET subA Substrate A Intermediate Cyclization Intermediate subA_rad->Intermediate Reaction Cascade PC_red->PC SET subB_rad Substrate B•- PC_red->subB_rad Reductive Quenching subB Substrate B subB_rad->Intermediate Reaction Cascade Product Heterocyclic Product Intermediate->Product

Caption: Oxidative and reductive quenching cycles in photoredox catalysis.

Protocol 3: Photocatalytic Synthesis of Pyrazolines

This protocol describes the synthesis of a pyrazoline ring system through the photocatalytic cyclization of an unsaturated hydrazone.[21]

Principle: A visible-light photocatalyst, upon irradiation, oxidizes the N-H bond of the hydrazone to generate a nitrogen-centered radical. This radical then undergoes an intramolecular cyclization onto the adjacent alkene, followed by subsequent steps to yield the stable pyrazoline product.

Materials and Reagents:

  • Unsaturated N-aryl hydrazone (0.1 mmol)

  • Photocatalyst: Eosin Y (1 mol%, 0.6 mg)

  • Base: Triethylamine (NEt₃) (2.0 equiv., 28 µL)

  • Solvent: Acetonitrile (MeCN) (1.0 mL)

  • Schlenk tube with a magnetic stir bar

  • Light Source: Blue LED lamp (450 nm)

Step-by-Step Methodology:

  • Add the unsaturated hydrazone, Eosin Y, and a magnetic stir bar to a Schlenk tube.

  • Add acetonitrile and triethylamine to the tube via syringe.

  • Degas the solution by bubbling argon through it for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Seal the tube and place it approximately 5 cm from the blue LED lamp.

  • Irradiate the mixture with stirring at room temperature for 16 hours. A small fan can be used to maintain ambient temperature.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

Purification: The crude residue is purified directly by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure pyrazoline derivative.

Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.[24][25]

Data Summary: Common Photocatalysts and Applications
PhotocatalystTypeAbsorption (λmax)Application ExampleRef.
Ru(bpy)₃Cl₂ Ruthenium Polypyridyl~452 nmRedox Reactions, C-C coupling[21]
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ Iridium Complex~380 nmHigh Oxidation Potential Rxns[21]
Eosin Y Organic Dye~520 nmN-centered Radical Generation[20]
Rose Bengal Organic Dye~549 nmC-H Functionalization[20]

Conclusion and Future Outlook

The synthetic methodologies detailed in this guide—Multi-Component Reactions, C-H Activation, and Photocatalysis—represent a transformative shift in the construction of novel heterocyclic compounds. They provide researchers with powerful, efficient, and sustainable tools to assemble molecular complexity with unprecedented control.[26][27] By embracing these strategies, scientists in drug discovery and development can accelerate the identification of new lead compounds, optimize existing scaffolds, and ultimately contribute to the creation of next-generation therapeutics.[4][28] The continued evolution of these fields promises even greater innovation, further expanding the accessible chemical space and our ability to address unmet medical needs.[28]

References

Application Notes and Protocols for the Synthesis and Derivatization of Imines from (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Benzylamines in Medicinal Chemistry

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine is a highly functionalized benzylamine building block of significant interest to researchers in drug discovery and development. Its structural features—a bromine atom for potential downstream cross-coupling reactions, and a trifluoromethoxy group—offer a unique combination of properties. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly utilized in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates due to its high lipophilicity and strong electron-withdrawing nature.[1]

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a diverse array of molecular scaffolds. One of the most fundamental and widely employed transformations of primary amines is their reaction with aldehydes to form imines, also known as Schiff bases.[2] These imine intermediates are not only valuable final products, exhibiting a wide range of biological activities including antimicrobial and anticancer properties, but also serve as key precursors for the synthesis of secondary amines through reductive amination.[3][4][5][6]

This document provides a comprehensive guide for researchers, detailing the reaction of this compound with various aldehydes. It outlines detailed protocols for both Schiff base formation and subsequent reductive amination, explains the underlying chemical principles, and provides guidance on the characterization of the resulting products.

Chemical Principles and Mechanistic Overview

The reaction between a primary amine and an aldehyde to form an imine is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[3][7] The generally accepted mechanism proceeds through two main stages:

  • Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[3]

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water, facilitated by the nitrogen's lone pair, and deprotonation yields the stable imine C=N double bond.[3][7]

The reversibility of this reaction necessitates strategies to drive the equilibrium towards the product.[8] This is typically achieved by removing the water formed during the reaction, either through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves.[7][8]

The electronic nature of both the amine and the aldehyde influences the reaction rate. The electron-withdrawing trifluoromethoxy and bromo substituents on the phenyl ring of this compound decrease the nucleophilicity of the amine, which may slow the initial addition step compared to more electron-rich benzylamines. However, aromatic aldehydes generally react readily with primary amines.

Reaction_Mechanism Amine (R-CH₂-NH₂) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Attack Aldehyde (R'-CHO) Aldehyde->Carbinolamine Nucleophilic Attack H_plus H⁺ (cat.) Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H₂O Imine Imine (Schiff Base) Iminium_Ion->Imine - H⁺ Water H₂O

Figure 1: Generalized mechanism for acid-catalyzed imine formation.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization for specific aldehyde substrates to achieve maximum yield and purity.

Protocol 1: Synthesis of (E)-N-(Arylmethylene)-(5-bromo-2-(trifluoromethoxy)phenyl)methanamine (Schiff Base Formation)

This protocol describes a general procedure for the condensation reaction to form the imine.

Materials:

  • This compound (1.0 eq)

  • Substituted Aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde) (1.05 eq)

  • Toluene or Cyclohexane (as solvent)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.02 eq) or Glacial Acetic Acid (catalytic amount)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser (recommended)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and the selected aldehyde (1.05 eq).

  • Add toluene to dissolve the reactants (concentration approx. 0.2-0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) monohydrate (0.02 eq).[8] Rationale: Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the elimination of water.[3][7]

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.[8] Alternatively, monitor by Thin Layer Chromatography (TLC).

  • Continue refluxing until no more water is collected or the starting material is consumed as indicated by TLC (typically 2-6 hours).[7]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by flash column chromatography on silica gel.

Alternative Water Removal: If a Dean-Stark apparatus is not available, anhydrous MgSO₄ or molecular sieves can be added directly to the reaction mixture to sequester the water formed.[7][8]

Workflow_Imine A 1. Combine Amine, Aldehyde, and Solvent in Flask B 2. Add Acid Catalyst (p-TSA or Acetic Acid) A->B C 3. Heat to Reflux with Water Removal (Dean-Stark) B->C D 4. Monitor Reaction by TLC or Water Collection C->D E 5. Cool and Concentrate (Rotary Evaporator) D->E F 6. Purify Product (Recrystallization or Chromatography) E->F G Final Imine Product F->G

Figure 2: Experimental workflow for the synthesis of imines.

Protocol 2: Synthesis of N-(Arylmethyl)-(5-bromo-2-(trifluoromethoxy)phenyl)methanamine (Reductive Amination)

This protocol details the one-pot synthesis of the secondary amine via reductive amination, where the imine is formed in situ and then immediately reduced.

Materials:

  • This compound (1.0 eq)

  • Substituted Aldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)[9][10]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (as solvent)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirring solution. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that readily reduces the iminium ion formed in situ but is slow to react with the aldehyde, minimizing the formation of byproduct alcohol.[10]

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting amine is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure. The crude secondary amine can be purified by flash column chromatography.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized products.

TechniqueSchiff Base (Imine)Secondary Amine
IR Spectroscopy Appearance of a strong C=N stretching band around 1640-1690 cm⁻¹ .[7] Disappearance of the primary amine N-H stretching bands (approx. 3300-3500 cm⁻¹).Disappearance of the C=N stretching band. Appearance of a secondary amine N-H stretching band (a single sharp peak) around 3300-3500 cm⁻¹ .
¹H NMR Spectroscopy Appearance of a characteristic singlet for the imine proton (-CH=N-) in the downfield region, typically δ 8.0-9.0 ppm .[11] The benzylic protons (-CH₂-N=) will appear as a singlet around δ 4.5-5.0 ppm .Disappearance of the imine proton signal. The benzylic protons (-CH₂-NH-) will shift upfield and appear as a singlet or doublet (if coupled to N-H) around δ 3.8-4.3 ppm . A new broad singlet for the N-H proton will appear, which can be exchanged with D₂O.
¹³C NMR Spectroscopy Appearance of the imine carbon (-C H=N-) signal around δ 160-170 ppm .Disappearance of the imine carbon signal. The benzylic carbon signals will be present in the aliphatic region.
Mass Spectrometry The molecular ion peak [M]⁺ or [M+H]⁺ will correspond to the calculated mass of the imine product.The molecular ion peak [M]⁺ or [M+H]⁺ will correspond to the calculated mass of the secondary amine product (imine mass + 2).

Table 1: Summary of expected spectroscopic data for product characterization.

Applications and Future Directions

The Schiff bases and secondary amines derived from this compound are valuable scaffolds for further synthetic elaboration and biological screening.

  • Medicinal Chemistry: The trifluoromethoxy group often enhances drug-like properties.[1] The resulting compounds can be screened for a wide range of biological activities, including as antibacterial, antifungal, and anticancer agents.[4][12]

  • Synthetic Intermediates: The bromine atom on the aromatic ring is a key functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of further complexity and the construction of elaborate molecular architectures.

  • Coordination Chemistry: The imine nitrogen provides a coordination site for metal ions, enabling the synthesis of novel metal complexes with potential applications in catalysis or as therapeutic agents.[5][12]

Logical_Relationships cluster_reactions Reaction Pathways cluster_products Primary Products cluster_apps Potential Applications Start This compound Imine Schiff Base (Imine) Formation Start->Imine + Aldehyde (Condensation) Reductive Reductive Amination Start->Reductive + Aldehyde, NaBH(OAc)₃ Schiff_Base Schiff Base Product (-CH₂-N=CHR') Imine->Schiff_Base Sec_Amine Secondary Amine Product (-CH₂-NH-CH₂R') Reductive->Sec_Amine MedChem Medicinal Chemistry (Antimicrobial, Anticancer) Schiff_Base->MedChem CrossCoupling Cross-Coupling (Suzuki, Heck, etc.) Schiff_Base->CrossCoupling CoordChem Coordination Chemistry Schiff_Base->CoordChem Sec_Amine->MedChem Sec_Amine->CrossCoupling

Figure 3: Relationship between reactants, reactions, products, and applications.

Conclusion

The reaction of this compound with aldehydes provides a robust and versatile entry point to a wide range of novel Schiff bases and secondary amines. These products are of significant interest for applications in medicinal chemistry, agrochemicals, and materials science. The protocols and characterization guidelines presented here offer a solid foundation for researchers to explore the rich chemistry of this valuable building block. Careful execution of these synthetic steps, coupled with thorough analytical characterization, will enable the successful generation of diverse compound libraries for further investigation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine is a key building block in contemporary drug discovery and materials science. The trifluoromethoxy (-OCF₃) group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. The presence of the benzylic amine provides a versatile handle for further functionalization, while the bromo-substituent is an ideal anchor for palladium-catalyzed cross-coupling reactions. These reactions are powerful methodologies for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from simple precursors.

This guide provides detailed application notes and protocols for the most common palladium-catalyzed cross-coupling reactions involving this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Challenges Associated with the Substrate:

The unique structure of this compound presents specific challenges that must be addressed for successful cross-coupling:

  • Electron-Deficient Nature: The trifluoromethoxy group is strongly electron-withdrawing, which can decrease the electron density of the aromatic ring and potentially slow down the rate-determining oxidative addition step in the catalytic cycle[2].

  • Coordinating Primary Amine: The primary benzylic amine can act as a ligand for the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively poisoning the catalyst and hindering the desired cross-coupling reaction[3][4]. Judicious selection of ligands and reaction conditions is crucial to mitigate this inhibitory effect. Recent studies on unprotected ortho-bromoanilines have shown that with the right choice of catalyst system, protection of the amine is not always necessary[5][6][7].

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)2 Oxidative Addition->Ar-Pd(II)-X(L)2 Transmetalation Transmetalation Ar-Pd(II)-X(L)2->Transmetalation Ar-Pd(II)-R(L)2 Ar-Pd(II)-R(L)2 Transmetalation->Ar-Pd(II)-R(L)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L)2->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-R) Product (Ar-R) Reductive Elimination->Product (Ar-R) Ar-X Ar-X Ar-X->Oxidative Addition R-M R-M R-M->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The success of these reactions, particularly with challenging substrates, hinges on the appropriate selection of ligands and bases.

  • Ligands: Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. They can also help to prevent the formation of inactive palladium dimers and mitigate catalyst inhibition by coordinating substrates[8][9][10].

  • Bases: The base plays a crucial role in the transmetalation step and in regenerating the active catalyst. The choice of base can significantly impact the reaction outcome and must be compatible with the functional groups present in the substrates.

Application Notes & Protocols

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and organoboron compounds. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and even alkyl groups.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precatalyst like Pd(OAc)₂ or a preformed palladacycle (e.g., a G3 precatalyst) with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is recommended. These ligands have proven effective for coupling with electron-deficient aryl halides and can help to overcome the potential inhibition by the amine group[5][6][7].

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point. These bases are effective in promoting transmetalation without causing significant decomposition of the boronic acid or the substrate[5][11]. For more challenging couplings, a stronger base like Cs₂CO₃ may be beneficial.

  • Solvent: A mixture of a non-polar organic solvent such as toluene or dioxane with water is typically used to dissolve both the organic substrates and the inorganic base.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), the palladium precatalyst (1-3 mol%), and the phosphine ligand (1.2-3.6 mol% relative to palladium).

  • Add the base (2.0-3.0 equiv.).

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1, 0.1 M).

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Coupling PartnerRecommended LigandRecommended BaseTypical Temp. (°C)
Arylboronic acidSPhos or XPhosK₂CO₃ or K₃PO₄90-110
Heteroarylboronic acidRuPhos or BrettPhosK₃PO₄90-110
Alkylboronic acid/estertBuXPhos or BrettPhosCs₂CO₃80-100
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides[12][13]. This reaction can be used to couple this compound with a variety of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of ligand is critical to favor the desired C-N bond formation. Bulky biarylphosphine ligands such as BrettPhos or RuPhos have shown broad utility in C-N cross-coupling reactions, even with challenging substrates[14]. The use of a palladacycle precatalyst can also be advantageous for ensuring efficient generation of the active Pd(0) species.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are commonly used. For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be employed, often requiring higher temperatures.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (1.2-3.6 mol% relative to palladium).

  • Add the base (1.5-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the synthesis of arylalkynes from aryl halides and terminal alkynes, a valuable transformation in organic synthesis[15][16].

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst, often in combination with a copper(I) co-catalyst (e.g., CuI), is traditionally used. However, copper-free conditions have been developed to avoid potential issues with copper acetylide homocoupling. For copper-free conditions, a higher loading of a palladium catalyst with a suitable phosphine ligand is often necessary.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and a co-solvent.

  • Solvent: Solvents like THF, DMF, or toluene are commonly employed.

Detailed Protocol: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)

  • To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas.

  • Add the degassed solvent (e.g., THF or toluene, 0.1 M) and the amine base (e.g., TEA, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene[17][18][19][20].

Causality Behind Experimental Choices:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. The choice of ligand can influence the regioselectivity of the reaction. For many applications, phosphine-free conditions can be employed, particularly with electron-deficient alkenes.

  • Base: An inorganic base like K₂CO₃ or a tertiary amine base like TEA is used to neutralize the HBr generated in the reaction.

  • Solvent: Polar aprotic solvents such as DMF or NMP are typically used.

Detailed Protocol: General Procedure for Heck Reaction

  • To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the alkene (1.2-2.0 equiv.) and the solvent (e.g., DMF, 0.1 M).

  • The vessel is sealed, and the reaction mixture is degassed.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion Inactive catalystUse a fresh batch of catalyst and ligand. Consider using a palladacycle precatalyst for more reliable activation. Ensure proper degassing of solvents.
Catalyst inhibition by amineIncrease ligand to palladium ratio. Consider using a more sterically hindered ligand (e.g., BrettPhos).
Insufficiently active conditionsIncrease reaction temperature and/or reaction time.
Formation of side products (e.g., homocoupling) High temperatureLower the reaction temperature.
Inappropriate catalyst/ligandScreen different ligands to find one that favors the desired cross-coupling.
Debromination of starting material Presence of a reducing agentEnsure all reagents and solvents are pure and dry.
Unstable palladium-hydride speciesAdd a scavenger for palladium-hydrides, such as a stoichiometric amount of an alkene.

Workflow and Decision Making

Cross-Coupling Decision Tree start Desired Product? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond alkyne Aryl-Alkyne cc_bond->alkyne alkene Aryl-Alkene cc_bond->alkene aryl_alkyl Aryl-Aryl or Aryl-Alkyl cc_bond->aryl_alkyl buchwald Buchwald-Hartwig Amination cn_bond->buchwald sonogashira Sonogashira Coupling alkyne->sonogashira heck Heck Reaction alkene->heck suzuki Suzuki-Miyaura Coupling aryl_alkyl->suzuki

Caption: Decision tree for selecting the appropriate cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. While its structure presents certain challenges for palladium-catalyzed cross-coupling reactions, these can be overcome with careful selection of catalysts, ligands, and reaction conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this substrate in a variety of powerful C-C and C-N bond-forming transformations.

References

Application Note & Protocols: Versatile Synthetic Routes to Analogs of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Trifluoromethoxy)benzylamine Scaffold

In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique electronic properties and profound impact on a molecule's physicochemical profile.[1] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers a distinct combination of high metabolic stability, moderate lipophilicity, and weak electron-withdrawing character, making it an invaluable tool for fine-tuning drug candidates.[2][3]

The (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine scaffold combines this privileged group with a versatile benzylamine core. The benzylamine provides a key attachment point for building diverse chemical libraries, while the bromine atom serves as a synthetic handle for further diversification via cross-coupling reactions. This application note provides a comprehensive guide for researchers, detailing two robust and strategically distinct synthetic routes to prepare the title compound and its analogs, complete with detailed protocols and a comparative analysis to aid in experimental design.

Retrosynthetic Analysis & Strategic Planning

A retrosynthetic analysis of the target structure reveals two primary disconnection strategies, each centered on the formation of the critical aminomethyl C-N bond. These strategies leverage commercially available or readily accessible precursors, offering flexibility in both laboratory and process chemistry settings.

G target This compound disconnection1 C-N Disconnection (Reductive Amination) target->disconnection1 disconnection2 C-N Precursor (Nitrile Reduction) target->disconnection2 aldehyde 5-Bromo-2-(trifluoromethoxy)benzaldehyde disconnection1->aldehyde amine NH₃, R¹R²NH disconnection1->amine nitrile 5-Bromo-2-(trifluoromethoxy)benzonitrile disconnection2->nitrile reducing_agent1 Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent2 Reducing Agent (e.g., LiAlH₄, H₂/Catalyst)

Caption: Retrosynthetic analysis of the target benzylamine.

  • Route A: The Reductive Amination Pathway. This approach involves the condensation of an amine with the corresponding benzaldehyde precursor, followed by in-situ reduction of the resulting imine/iminium ion. This is arguably the most versatile route for generating a library of analogs, as a wide variety of primary and secondary amines can be employed to create diverse N-substituted products.

  • Route B: The Nitrile Reduction Pathway. This classic and highly reliable route involves the chemical reduction of a benzonitrile precursor. It is an excellent choice for the specific synthesis of the primary benzylamine (R = H) and is often characterized by high yields and straightforward execution.

Route A: The Reductive Amination Strategy

This pathway is a preferred method in medicinal chemistry due to its convergent nature and tolerance for a broad range of functional groups.[4] The key intermediate is the aldehyde, which can be synthesized from commercially available starting materials. The subsequent reductive amination is typically a one-pot procedure.

G start 4-Bromo-2-formylphenyl trifluoromethanesulfonate step1_reagents KF, DMF High Temperature aldehyde 5-Bromo-2-(trifluoromethoxy) benzaldehyde step1_reagents->aldehyde Trifluoromethoxylation step2_reagents 1. NH₄OAc, EtOH 2. NaBH(OAc)₃, DCE product (5-Bromo-2-(trifluoromethoxy) -phenyl)methanamine step2_reagents->product Reductive Amination

Caption: Workflow for the Reductive Amination Pathway (Route A).

Protocol A1: Synthesis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

This protocol describes a representative method for installing the trifluoromethoxy group. The aldehyde can be prepared via various methods, including the formylation of a suitable precursor or oxidation of the corresponding benzyl alcohol.

  • Materials:

    • 5-Bromo-2-hydroxybenzaldehyde

    • Sodium trifluoromethanesulfinate (CF₃SO₂Na)

    • Copper(I) iodide (CuI)

    • N,N'-Dimethylethylenediamine (DMEDA)

    • Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-hydroxybenzaldehyde (1.0 equiv), sodium trifluoromethanesulfinate (2.0 equiv), CuI (0.2 equiv), and Cs₂CO₃ (2.5 equiv).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous DMF, followed by DMEDA (0.4 equiv) via syringe.

    • Heat the reaction mixture to 110-120 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.

    • Wash the combined organic filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired aldehyde.

Protocol A2: Reductive Amination to Yield the Target Benzylamine

This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is highly effective for this transformation.[5] It does not readily reduce the starting aldehyde, minimizing side product formation.[5]

  • Materials:

    • 5-Bromo-2-(trifluoromethoxy)benzaldehyde (1.0 equiv)

    • Ammonium acetate (for primary amine) or a desired primary/secondary amine (1.2 equiv)

    • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

    • Acetic acid (catalytic amount, optional)

  • Procedure:

    • Dissolve 5-bromo-2-(trifluoromethoxy)benzaldehyde in anhydrous DCE.

    • Add the amine source (e.g., ammonium acetate for the primary amine). If using an amine salt (e.g., methylamine HCl), add a non-nucleophilic base like triethylamine (1.2 equiv) to liberate the free amine.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can accelerate this step.

    • Add sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. The reaction may be mildly exothermic.

    • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or by crystallization of a suitable salt (e.g., hydrochloride salt) to afford the final product.

Route B: The Nitrile Reduction Strategy

This pathway is highly efficient for producing the primary benzylamine. The required benzonitrile precursor is accessible through established methods, such as a Sandmeyer reaction on an aniline or nucleophilic substitution on an aryl halide. Commercial availability of intermediates like 5-Bromo-2-(trifluoromethyl)benzonitrile makes this an attractive route.[6][7]

G start 2-Amino-4-bromobenzotrifluoride step1_reagents 1. NaNO₂, HCl 2. CuCN, KCN nitrile 5-Bromo-2-(trifluoromethyl) benzonitrile step1_reagents->nitrile Sandmeyer Reaction step2_reagents LiAlH₄, THF or H₂, Pd/C, EtOH product (5-Bromo-2-(trifluoromethyl) -phenyl)methanamine step2_reagents->product Nitrile Reduction

Caption: Workflow for the Nitrile Reduction Pathway (Route B). Note: This diagram shows the synthesis of a -CF₃ analog as a proxy due to the commonality of the reaction class.

Protocol B1: Synthesis of 5-Bromo-2-(trifluoromethoxy)benzonitrile

The benzonitrile can be prepared from the corresponding aniline via a Sandmeyer reaction or from an aryl bromide via cyanation.

  • Materials:

    • 2-Amino-4-bromophenyl trifluoromethylether

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

    • Copper(I) cyanide (CuCN)

    • Potassium cyanide (KCN) - EXTREME CAUTION REQUIRED

  • Procedure:

    • Diazotization: Cool a stirred suspension of 2-amino-4-bromophenyl trifluoromethylether (1.0 equiv) in aqueous HCl to 0-5 °C in an ice-salt bath. Add a solution of NaNO₂ (1.1 equiv) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

    • Cyanation (Sandmeyer): In a separate flask, prepare a solution of CuCN (1.3 equiv) and KCN (1.5 equiv) in water. (Warning: KCN is highly toxic. Handle with extreme care in a fume hood). Warm this solution to 60-70 °C.

    • Add the cold diazonium salt solution from step 1 slowly and portion-wise to the hot cyanide solution. Vigorous nitrogen evolution will occur.

    • After the addition is complete, heat the mixture at 80 °C for 1 hour.

    • Cool the reaction mixture to room temperature and extract with an organic solvent like toluene or ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or distillation to yield the benzonitrile.

Protocol B2: Reduction of the Benzonitrile to the Benzylamine

The nitrile can be reduced using several powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective, while catalytic hydrogenation offers a milder alternative.

  • Materials:

    • 5-Bromo-2-(trifluoromethoxy)benzonitrile (1.0 equiv)

    • Lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Procedure (using LiAlH₄):

    • WARNING: LiAlH₄ is a highly reactive, pyrophoric solid. All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere (N₂ or Ar).

    • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C (ice bath), add a solution of 5-bromo-2-(trifluoromethoxy)benzonitrile in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction back to 0 °C.

    • Perform a Fieser workup by quenching the reaction very carefully and slowly with the sequential dropwise addition of:

      • 'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams)

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water

    • A granular white precipitate should form. Stir the resulting slurry vigorously for 1 hour.

    • Filter the mixture through Celite®, washing the solid pad thoroughly with THF and ethyl acetate.

    • Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude benzylamine, which can be further purified as described in Protocol A2.

Strategic Comparison of Synthetic Routes

ParameterRoute A: Reductive AminationRoute B: Nitrile Reduction
Versatility High. Excellent for creating libraries of N-substituted analogs by simply changing the amine component.Low. Primarily yields the unsubstituted (primary) benzylamine.
Step Count Typically 2-3 steps from common starting materials.Typically 2-3 steps from common starting materials.
Key Precursor BenzaldehydeBenzonitrile
Reagent Safety Generally safer reagents (e.g., NaBH(OAc)₃).Can involve highly toxic (KCN) or pyrophoric (LiAlH₄) reagents, requiring stringent safety protocols.
Scalability Highly scalable and common in process chemistry.Scalable, but safety concerns with reagents may require specialized equipment.
Ideal Use Case Lead optimization, Structure-Activity Relationship (SAR) studies.Synthesis of a specific primary amine target.

References

Application Notes & Protocols: (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine is a versatile, fluorinated aromatic amine that serves as a high-potential building block in materials science. Its unique trifunctional nature—an amine for polymerization, a bromine for subsequent functionalization, and a trifluoromethoxy group for property enhancement—opens avenues for creating next-generation polymers and functional materials. These materials are poised for applications demanding high thermal stability, chemical resistance, and tailored electronic properties. This document provides an in-depth guide for researchers, materials scientists, and chemical engineers on leveraging this compound in the synthesis of advanced polyamides and as a component in high-performance epoxy coatings. The protocols herein are built on established chemical principles and are designed to be both robust and reproducible.

Introduction: The Strategic Value of this compound

The field of materials science is in constant pursuit of novel monomers that can impart superior properties to polymers and coatings. This compound, with CAS Number 1152088-62-4, is a prime candidate for such innovation.[1][2] Its molecular structure is a confluence of three key functional moieties, each contributing distinct advantages:

  • Primary Amine (-NH₂): The methanamine group is a reactive nucleophile, making it an ideal monomer for step-growth polymerization. It readily reacts with acyl chlorides, anhydrides, and epoxides to form stable amide or amine linkages, which are the backbones of high-performance polymers and robust coating systems.[3][4]

  • Trifluoromethoxy (-OCF₃) Group: This electron-withdrawing group is a cornerstone of modern fluoropolymer chemistry. Its inclusion in a polymer backbone is known to significantly enhance several key properties, including thermal stability, chemical inertness, and solubility in organic solvents.[5][6][7] The -OCF₃ group also lowers the dielectric constant and water absorption of materials, making them suitable for microelectronics and specialized coating applications.[8][9]

  • Bromo (-Br) Substituent: The bromine atom on the aromatic ring is a versatile synthetic handle. It provides a site for post-polymerization modification through various cross-coupling reactions, such as Suzuki or Heck couplings.[10][11] This allows for the tuning of the final material's properties, including its optical and electronic characteristics, or for grafting it onto other surfaces.

This guide will focus on two primary applications: its use as a diamine surrogate in the synthesis of a novel fluorinated polyamide and its role as a curative and functional additive in epoxy resin systems.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
CAS Number 1152088-62-4[2]
Molecular Formula C₈H₇BrF₃NO[2]
Molecular Weight 270.05 g/mol [2]
Boiling Point 243.0±35.0°C at 760 mmHg
Purity Typically >95%[12]
Storage 2-8°C[12]

Application I: Synthesis of a High-Performance Fluorinated Polyamide

Aromatic polyamides are renowned for their exceptional mechanical strength and thermal resistance. The incorporation of this compound can lead to polyamides with enhanced solubility and a lower dielectric constant, properties highly sought after in the aerospace and electronics industries.[3][4]

Rationale and Workflow Overview

The protocol below describes the synthesis of a polyamide via low-temperature solution polycondensation. This method is advantageous as it minimizes side reactions and allows for the formation of high molecular weight polymers. The reaction involves the condensation of the amine monomer with a diacid chloride, in this case, terephthaloyl chloride.

Polyamide_Synthesis_Workflow cluster_prep Monomer Preparation cluster_reaction Polycondensation Reaction cluster_workup Polymer Isolation & Purification cluster_characterization Characterization Monomer This compound Reactor Inert Atmosphere Reactor (N2, 0°C) Monomer->Reactor Solvent1 Anhydrous NMP Solvent1->Reactor Stir Vigorous Stirring (2-4 hours) Reactor->Stir Initial Reaction Diacid Terephthaloyl Chloride in Anhydrous NMP Diacid->Reactor Warm Warm to Room Temp (Stir Overnight) Stir->Warm Chain Growth Precipitate Precipitate in Methanol Warm->Precipitate Polymer Isolation Filter Filter & Wash (Methanol, Water) Precipitate->Filter Dry Dry in Vacuum Oven (80°C, 24h) Filter->Dry FTIR FT-IR Spectroscopy Dry->FTIR NMR NMR Spectroscopy Dry->NMR GPC GPC (for Mw/Mn) Dry->GPC TGA TGA (for Thermal Stability) Dry->TGA

Caption: Workflow for the synthesis and characterization of a fluorinated polyamide.

Detailed Experimental Protocol

Materials:

  • This compound (1.35 g, 5.0 mmol)

  • Terephthaloyl chloride (1.015 g, 5.0 mmol)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (30 mL)

  • Methanol (200 mL)

  • Deionized water

  • Nitrogen gas supply

  • Three-neck round-bottom flask with mechanical stirrer and nitrogen inlet

Procedure:

  • Reactor Setup: Assemble a 100 mL three-neck flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a dropping funnel. Dry the glassware thoroughly in an oven before use.

  • Monomer Dissolution: Under a gentle stream of nitrogen, add this compound to the flask. Add 20 mL of anhydrous NMP and stir until the monomer is fully dissolved.

  • Cooling: Cool the flask to 0°C using an ice bath.

  • Addition of Diacid Chloride: Dissolve terephthaloyl chloride in 10 mL of anhydrous NMP and add this solution to the dropping funnel. Add the diacid chloride solution dropwise to the stirred amine solution over 30 minutes. An increase in viscosity should be observed.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 4 hours. Then, remove the ice bath and allow the reaction to proceed at room temperature overnight.

  • Precipitation and Washing: Pour the viscous polymer solution slowly into 200 mL of vigorously stirring methanol. A fibrous white precipitate will form.

  • Isolation: Collect the polymer by vacuum filtration. Wash the collected solid thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours to yield the final fluorinated polyamide.

Expected Characterization Results
  • FT-IR (ATR): Expect characteristic peaks for N-H stretching (~3300 cm⁻¹), amide C=O stretching (~1650 cm⁻¹), and C-F stretching from the -OCF₃ group (~1250 cm⁻¹).

  • ¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons and the amide N-H proton should be observable.

  • Thermogravimetric Analysis (TGA): The polymer is expected to exhibit high thermal stability, with a 5% weight loss temperature potentially exceeding 400°C in a nitrogen atmosphere, a characteristic of fluorinated aromatic polyamides.[4]

Application II: Functional Additive in Epoxy Coatings

Aromatic amines are widely used as curing agents for epoxy resins, imparting excellent chemical resistance and thermal stability to the resulting coatings.[13] this compound can act as a novel curative, where the -OCF₃ group enhances hydrophobicity and chemical resistance, and the bromine atom provides a site for further functionalization, such as for creating anti-corrosion coatings.[14]

Rationale and Curing Mechanism

The primary amine of this compound will react with the epoxide groups of a standard epoxy resin (e.g., a diglycidyl ether of bisphenol A, DGEBA). This reaction opens the epoxide ring and forms a durable cross-linked network. The bulky and hydrophobic trifluoromethoxy groups will be distributed throughout this network, reducing water permeability and improving chemical resistance.

Epoxy_Curing_Pathway Reactants This compound Epoxy Resin (DGEBA) Intermediate Nucleophilic Attack Amine attacks Epoxide Ring Reactants:amine->Intermediate Step 1: Initiation Reactants:epoxy->Intermediate Product Cross-linked Polymer Network Stable Hydroxyl and Amine Linkages Intermediate->Product Step 2: Propagation & Cross-linking Properties Enhanced Properties Increased Hydrophobicity Improved Chemical Resistance High Thermal Stability Product->Properties

Caption: Curing mechanism of an epoxy resin with the functional amine.

Protocol for a Functional Epoxy Coating Formulation

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight ~180 g/eq)

  • This compound

  • Acetone or a suitable solvent for viscosity reduction (optional)

  • Glass slides or steel panels for coating application

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of amine curative. The stoichiometry is based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW). For this compound, the molecular weight is 270.05 g/mol , and it has two reactive hydrogens, so its AHEW is 135 g/eq.

    • Parts by weight of amine per 100 parts of resin (phr) = (AHEW / EEW) * 100

    • phr = (135 / 180) * 100 = 75 phr

  • Formulation: In a disposable container, weigh 10 g of DGEBA resin. Add 7.5 g of this compound.

  • Mixing: Mix the components thoroughly with a spatula for 5 minutes until a homogeneous mixture is obtained. If the viscosity is too high, a small amount of acetone can be added.

  • Application: Apply the mixture onto a clean glass slide or steel panel using a drawdown bar or a brush to achieve a uniform film thickness.

  • Curing: Cure the coated panels in an oven. A typical curing schedule would be 2 hours at 80°C followed by 3 hours at 150°C. The optimal curing schedule should be determined experimentally using techniques like Differential Scanning Calorimetry (DSC).

  • Evaluation: After cooling to room temperature, the coating can be evaluated for hardness (pencil hardness), adhesion (cross-hatch test), and chemical resistance (spot tests with acids, bases, and solvents).

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions.[15]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents.[12]

Conclusion

This compound is a highly promising building block for advanced materials. Its unique combination of a reactive amine, a property-enhancing trifluoromethoxy group, and a functionalizable bromine atom provides a versatile platform for creating novel polymers and coatings. The protocols detailed in this guide offer a starting point for researchers to explore the potential of this compound in developing materials with superior thermal, mechanical, and chemical properties for demanding applications.

References

Troubleshooting & Optimization

Technical Support Guide: Purification of Crude (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purifying Fluorinated Aromatic Amines

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine is a key building block in contemporary drug discovery and materials science. Its structural motifs—a brominated aromatic ring, a highly lipophilic and stable trifluoromethoxy group, and a basic primary amine—present a unique set of challenges during purification.[1][2] The primary amine is particularly problematic, often leading to significant peak tailing and poor recovery during silica gel chromatography due to strong interactions with acidic silanol groups on the stationary phase.[3]

This guide provides field-proven troubleshooting strategies and detailed protocols to empower researchers to overcome these challenges, ensuring the isolation of this compound at the high purity required for downstream applications.

Critical Safety & Handling Protocols

Before beginning any purification work, it is imperative to handle this compound with appropriate care.

  • Hazard Profile: this compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is a known skin and serious eye irritant.[4]

  • Mandatory Precautions:

    • Always work within a certified chemical fume hood to avoid inhalation of vapors.[5][6]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.[6][7]

    • Avoid creating dust or aerosols.

    • In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • Storage: Store the purified compound in a tightly sealed container in a cool (2-8°C), dark, and dry place, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential air-oxidation of the amine.

Troubleshooting Guide: Column Chromatography

This section addresses the most common issues encountered during the chromatographic purification of the target compound.

Question 1: My compound is streaking severely or tailing on the TLC plate and column, resulting in poor separation. What is the cause and how do I fix it?

Answer: This is the most prevalent issue for this class of compounds. The basic nitrogen atom of the amine interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding and acid-base interactions. This secondary retention mechanism causes a portion of the analyte to move more slowly than the main band, leading to tailing.[3]

Solutions:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your eluent system. This base will preferentially bind to the active silanol sites, masking them from your target compound.

    • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your chosen solvent system (e.g., Hexane/Ethyl Acetate).

    • Causality: The modifier effectively "deactivates" the silica surface, allowing your compound to elute based primarily on polarity, resulting in sharp, symmetrical peaks.

  • Switch to a Different Stationary Phase: If tailing persists, consider an alternative to standard silica gel.

    • Alumina (basic or neutral): Aluminum oxide lacks the strongly acidic protons of silica gel and is an excellent choice for purifying basic compounds.

    • Deactivated Silica: Use commercially available silica gel that has been end-capped or treated to reduce the number of active silanol sites.

Question 2: My compound seems insoluble in my starting eluent (e.g., high hexane concentration), making it difficult to load onto the column. What should I do?

Answer: Loading a sample in a solvent that is too strong (too polar) will cause it to streak down the column, ruining the separation. Conversely, poor solubility in the starting eluent makes uniform loading impossible. The solution is the "dry loading" technique.[9]

Dry Loading Protocol: [9]

  • Dissolve your crude compound in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Methanol).

  • Add a portion of fresh silica gel (approximately 10-20 times the mass of your crude sample) to this solution.

  • Thoroughly mix the slurry and then remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

  • This method ensures your compound is introduced to the column in a highly concentrated, uniform band, leading to optimal separation.

Question 3: My compound is not moving from the origin/baseline, even after I significantly increase the eluent polarity. Why?

Answer: This suggests an extremely strong, potentially irreversible, interaction with the silica gel, or that the compound has degraded on the column.

Solutions:

  • Drastic Polarity Increase with Modifier: Before abandoning the column, try flushing it with a very polar solvent mixture containing a basic modifier. For example, a 5-10% solution of methanol in dichloromethane with 1% triethylamine. This will often displace even strongly bound amines.

  • Verify Compound Stability: Run a control experiment. Dissolve a small amount of crude material in your eluent and stir it with silica gel for an hour. Then, filter the silica and analyze the filtrate by TLC. If new spots appear or the product spot vanishes, your compound may be degrading on the silica. In this rare case, an alternative purification method like acid-base extraction or recrystallization is necessary. The trifluoromethoxy group itself is highly stable, but the benzylic amine could be susceptible to oxidation.[1][10]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for addressing common purification issues.

G cluster_start cluster_problem cluster_solutions Troubleshooting Steps cluster_outcome start Begin Purification: Crude this compound problem Problem Identified (e.g., Peak Tailing, Poor Separation) start->problem sol1 Is there peak tailing? problem->sol1 sol1_yes Add 1% Triethylamine to Eluent sol1->sol1_yes Yes sol1_no Proceed to next check sol1->sol1_no No outcome Successful Purification: Pure Product sol1_yes->outcome sol2 Is compound insoluble for wet loading? sol1_no->sol2 sol2_yes Use Dry Loading Technique sol2->sol2_yes Yes sol2_no Proceed to next check sol2->sol2_no No sol2_yes->outcome sol3 Is compound stuck at baseline? sol2_no->sol3 sol3_yes Flush with high polarity solvent + modifier sol3->sol3_yes Yes fail Re-evaluate: Consider Alumina or Acid-Base Extraction sol3->fail No / Degradation sol3_yes->outcome

Caption: A decision tree for troubleshooting the purification.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for column chromatography?

    • A: Based on the polarity of an aromatic amine, a good starting point for TLC analysis is 20% Ethyl Acetate in Hexane. Adjust the ratio to achieve an Rf value of 0.25-0.35 for the product spot. Remember to add 0.5-1% triethylamine to this system for the column itself.

  • Q2: Can I use acid-base extraction to purify this compound?

    • A: Absolutely. This is an excellent orthogonal technique. Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, leaving neutral or acidic impurities behind. The aqueous layer can then be collected, basified with NaOH, and the pure amine re-extracted with an organic solvent.

  • Q3: How stable is the trifluoromethoxy (-OCF3) group during purification?

    • A: The trifluoromethoxy group is exceptionally robust and is not expected to degrade under standard chromatographic or acid/base extraction conditions.[1][10] Its high stability is one of the reasons for its prevalence in medicinal chemistry.[2]

  • Q4: What are the likely impurities I need to separate?

    • A: Impurities will depend on the synthetic route but typically include:

      • Unreacted starting materials (e.g., the corresponding aldehyde or aniline).

      • Partially reduced intermediates.

      • Side-products from the bromination or amination steps.

      • Residual catalysts or reagents.

Standard Operating Protocol: Flash Column Chromatography

This protocol provides a detailed, step-by-step methodology for the purification.

Data Summary: Eluent Systems
System ComponentsRatio (v/v)PolarityRecommended Use
Hexane / Ethyl Acetate90:10 to 70:30Low to MediumIdeal for initial elution of non-polar impurities and the target compound.
Dichloromethane / Methanol99:1 to 95:5Medium to HighUseful for eluting more polar compounds or for flushing the column post-purification.
Basic Modifier (TEA)0.5-1%N/AEssential additive to any eluent system to prevent peak tailing.
Step-by-Step Methodology
  • TLC Analysis:

    • Develop an appropriate solvent system using TLC. Dissolve a tiny amount of crude material and spot it on a TLC plate.

    • Test various ratios of Ethyl Acetate/Hexane, each containing 1% TEA.

    • The ideal system will give your product an Rf of ~0.3.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • In a beaker, prepare a slurry of silica gel in your starting eluent (e.g., 10% Ethyl Acetate/Hexane + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly, ensuring no air bubbles are trapped.

    • Drain the excess solvent until the level is just at the top of the silica bed.

  • Sample Loading:

    • Wet Load: If your compound is soluble in a minimal amount of the starting eluent, dissolve it and carefully pipette it onto the top of the silica bed.

    • Dry Load: For poorly soluble compounds, follow the "Dry Loading Protocol" described in the troubleshooting section.[9]

  • Elution:

    • Begin adding your eluent to the column, applying gentle air pressure to maintain a steady flow rate.

    • Collect fractions in an ordered array of test tubes.

    • If you are running a gradient, gradually increase the percentage of the more polar solvent (e.g., Ethyl Acetate) to elute compounds of increasing polarity.

  • Fraction Analysis & Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

    • Confirm purity using analytical techniques such as HPLC, GC-MS, or NMR.

Purification Workflow Diagram

G cluster_prep Preparation cluster_load Loading cluster_run Execution cluster_analysis Analysis & Isolation prep1 1. Develop Eluent System via TLC (Rf ≈ 0.3) prep2 2. Pack Column (Slurry Method) prep1->prep2 load1 3. Load Sample (Wet or Dry Method) prep2->load1 run1 4. Elute with Solvent System (+1% TEA) load1->run1 run2 5. Collect Fractions run1->run2 ana1 6. Analyze Fractions by TLC run2->ana1 ana2 7. Combine Pure Fractions ana1->ana2 ana3 8. Evaporate Solvent (Rotovap) ana2->ana3 result Pure Product ana3->result

Caption: A step-by-step workflow for column chromatography.

References

Technical Support Center: Synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and industrially scalable method for synthesizing this compound is via the reductive amination of 5-Bromo-2-(trifluoromethoxy)benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired primary amine.[1][2][3][4] This approach is favored due to the ready availability of the starting materials and its high atom economy.

Q2: What are the critical parameters to control for maximizing yield in this synthesis?

Several factors significantly influence the overall yield. These include the choice of reducing agent, reaction solvent, pH, and temperature. Careful control of these parameters is crucial to minimize side reactions and drive the equilibrium towards the desired product. For instance, the selection of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde is paramount to preventing the formation of the corresponding alcohol byproduct.[5][6]

Q3: Are there any major side reactions to be aware of?

Yes, the primary side reaction of concern is the over-alkylation of the newly formed primary amine, leading to the formation of secondary and tertiary amines.[7] This occurs because the product amine can react with the starting aldehyde to form a new imine, which is then reduced. Another potential side reaction is the reduction of the starting aldehyde to the corresponding benzyl alcohol, particularly if a non-selective reducing agent like sodium borohydride is used without careful control of reaction conditions.[5][8]

II. Troubleshooting Guide: Reductive Amination of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

This section addresses specific issues you may encounter during the synthesis of this compound via reductive amination.

Issue 1: Consistently Low Yield of the Desired Primary Amine

Question: My reaction is yielding a significant amount of the benzyl alcohol byproduct, and the overall yield of the primary amine is below 50%. What are the likely causes and how can I improve this?

Causality and Solution:

The formation of 5-bromo-2-(trifluoromethoxy)benzyl alcohol indicates that the reducing agent is reacting with the starting aldehyde before the imine is formed or that the chosen reducing agent is not selective enough.

Recommended Protocol Adjustments:

  • Choice of Reducing Agent: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations as it is less reactive towards aldehydes and ketones but readily reduces the protonated imine (iminium ion).[6][8] Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly under mildly acidic conditions (pH 4-5), as it selectively reduces the iminium ion.[5]

  • Staged Addition of Reagents: If using a less selective reducing agent like sodium borohydride (NaBH₄), it is crucial to allow sufficient time for the imine to form before introducing the reducing agent.[5][8] Monitor the reaction by TLC or LC-MS to confirm imine formation before adding the borohydride portion-wise at a low temperature (e.g., 0 °C) to control the exotherm and minimize aldehyde reduction.

  • pH Control: The formation of the imine is favored under slightly acidic conditions (pH ~5-6), which catalyze the dehydration step. However, strongly acidic conditions can lead to the hydrolysis of the imine. The use of acetic acid as a catalyst is common.[6]

Workflow for Optimizing Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup and Purification Start Dissolve 5-Bromo-2-(trifluoromethoxy)benzaldehyde in an appropriate solvent (e.g., DCE, THF). Add_Ammonia Add ammonia source (e.g., NH4OAc, aq. NH3). Start->Add_Ammonia Acid_Catalyst Add acetic acid (catalytic amount). Add_Ammonia->Acid_Catalyst Stir Stir at room temperature for 1-2 hours. Acid_Catalyst->Stir Monitor Monitor imine formation via TLC/LC-MS. Stir->Monitor Cool Cool the reaction mixture to 0 °C. Monitor->Cool Add_Reducing_Agent Add NaBH(OAc)3 or NaBH3CN portion-wise. Cool->Add_Reducing_Agent Warm_to_RT Allow the reaction to warm to room temperature and stir overnight. Add_Reducing_Agent->Warm_to_RT Quench Quench with saturated aqueous NaHCO3. Warm_to_RT->Quench Extract Extract with an organic solvent (e.g., EtOAc). Quench->Extract Purify Purify by column chromatography. Extract->Purify Product This compound Purify->Product

Caption: Optimized workflow for reductive amination.

Issue 2: Presence of Secondary and Tertiary Amine Impurities

Question: My final product is contaminated with significant amounts of di- and tri-substituted amine byproducts. How can I suppress this over-alkylation?

Causality and Solution:

The formation of secondary and tertiary amines is a common issue in reductive aminations where the product primary amine is more nucleophilic than the ammonia source, leading to further reaction with the starting aldehyde.[7]

Recommended Protocol Adjustments:

  • Excess Ammonia Source: Use a large excess of the ammonia source (e.g., 10 equivalents of ammonium acetate) to outcompete the product amine in reacting with the aldehyde.[6]

  • Controlled Addition of Aldehyde: A slow, controlled addition of the 5-Bromo-2-(trifluoromethoxy)benzaldehyde to the reaction mixture containing the ammonia source and the reducing agent can help to maintain a low concentration of the aldehyde, thereby minimizing the chance of the product amine reacting with it.

  • Alternative Ammonia Sources: Consider using a masked form of ammonia, such as hexamethyldisilazane, which can generate ammonia in situ.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentSolventKey AdvantagesPotential Drawbacks
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCM[8]High selectivity for imines/iminium ions. Mild reaction conditions.[6]Water-sensitive.[8]
Sodium Cyanoborohydride (NaBH₃CN) MeOH[8]Stable in mildly acidic conditions. Selectively reduces iminium ions.[5]Highly toxic cyanide byproducts.[4]
Sodium Borohydride (NaBH₄) MeOH, EtOH[8]Inexpensive and readily available.Can reduce aldehydes and ketones; requires careful control of reaction conditions.[5][8]
Hydrogen (H₂)/Catalyst EtOH, EtOAc"Green" reducing agent.Can reduce other functional groups (e.g., nitro, C=C bonds).[4]
Issue 3: Difficulty in Product Purification

Question: I am struggling to separate my desired primary amine from the unreacted starting material and byproducts. What purification strategies do you recommend?

Causality and Solution:

The polarity of the starting aldehyde, the primary amine product, and the alcohol byproduct can be similar, making chromatographic separation challenging.

Recommended Purification Protocol:

  • Acid-Base Extraction: Utilize the basicity of the amine product to separate it from the neutral aldehyde and alcohol.

    • After the initial workup, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer, while the aldehyde and alcohol will remain in the organic layer.

    • Separate the layers. Wash the organic layer with brine and dry it to recover any unreacted starting material.

    • Basify the aqueous layer with a strong base (e.g., 6 M NaOH) to a pH > 12.

    • Extract the deprotonated amine back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified primary amine.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the components.

Troubleshooting Decision Tree:

G Low_Yield Low Yield of Primary Amine High_Alcohol High Benzyl Alcohol Byproduct? Low_Yield->High_Alcohol Over_Alkylation Presence of Secondary/Tertiary Amines? Low_Yield->Over_Alkylation Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction High_Alcohol->Over_Alkylation No Use_Selective_Reducer Use NaBH(OAc)3 or NaBH3CN. Staged addition of NaBH4. High_Alcohol->Use_Selective_Reducer Yes Over_Alkylation->Incomplete_Reaction No Excess_Ammonia Increase excess of ammonia source. Slow addition of aldehyde. Over_Alkylation->Excess_Ammonia Yes Increase_Time_Temp Increase reaction time or temperature. Check reagent quality. Incomplete_Reaction->Increase_Time_Temp Yes

Caption: Troubleshooting decision tree for low yield.

III. References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. --INVALID-LINK--

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. --INVALID-LINK--

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. --INVALID-LINK--

  • ResearchGate. (2025). Recent progress in reductive amination reaction. --INVALID-LINK--

  • Myers, A. (n.d.). Chem 115. Harvard University. --INVALID-LINK--

  • ChemShuttle. (n.d.). This compound. --INVALID-LINK--

  • Matrix Scientific. (n.d.). 5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde. --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. --INVALID-LINK--

  • Matrix Scientific. (n.d.). This compound. --INVALID-LINK--

  • MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. --INVALID-LINK--

  • CymitQuimica. (n.d.). 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. --INVALID-LINK--

  • Wikipedia. (n.d.). Benzylamine. --INVALID-LINK--

  • BLDpharm. (n.d.). 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde. --INVALID-LINK--

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. --INVALID-LINK--

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. --INVALID-LINK--

  • PubMed. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. --INVALID-LINK--

  • PubChem. (n.d.). {[5-bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride. --INVALID-LINK--

  • Crysdot LLC. (n.d.). This compound. --INVALID-LINK--

  • ChemicalBook. (2022). This compound. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. --INVALID-LINK--

  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. --INVALID-LINK--

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. --INVALID-LINK--

  • Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. --INVALID-LINK--

  • BLDpharm. (n.d.). 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzotrifluoride purchase. --INVALID-LINK--

References

Technical Support Center: (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this compound. Our goal is to ensure the integrity of your research by helping you identify and mitigate common impurities.

Introduction to the Purity of this compound

This compound is a key building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, biological assays, and the overall quality of the final product. Understanding the potential sources of these impurities is the first step toward effective quality control.

The most common synthetic pathways to this compound involve either the reduction of a benzonitrile intermediate or the reductive amination of a benzaldehyde intermediate. Each route presents a unique impurity profile that researchers must be aware of.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

FAQ 1: I see an unexpected peak in my HPLC/LC-MS analysis with a mass corresponding to a dimer. What is this and how can I avoid it?

Answer: This is a very common issue, and the "dimer" is likely a secondary amine impurity, specifically N-[(5-Bromo-2-(trifluoromethoxy)phenyl)methyl]- this compound.

Causality: This impurity can form during both primary synthetic routes:

  • During Nitrile Reduction: In the catalytic hydrogenation or metal hydride reduction of 5-bromo-2-(trifluoromethoxy)benzonitrile, the newly formed primary amine can react with a partially reduced imine intermediate to form a secondary imine, which is then further reduced to the secondary amine.[1][2]

  • During Reductive Amination: In the reductive amination of 5-bromo-2-(trifluoromethoxy)benzaldehyde with ammonia, the primary amine product can compete with ammonia to react with the starting aldehyde, leading to the formation of the secondary amine.[3][4]

Troubleshooting & Prevention:

  • For Nitrile Reduction:

    • Catalytic Hydrogenation: The addition of ammonia to the reaction mixture can suppress the formation of secondary amines.[5]

    • LiAlH₄ Reduction: Use a high concentration of the reducing agent and maintain a low reaction temperature to favor the complete reduction of the nitrile before significant side reactions can occur.

  • For Reductive Amination:

    • Use a large excess of ammonia to outcompete the primary amine product in the reaction with the aldehyde.

    • Slowly add the reducing agent to the reaction mixture to keep the concentration of the aldehyde low, minimizing the chance of it reacting with the product.

FAQ 2: My NMR spectrum shows a singlet around 10 ppm, and my mass spec indicates a loss of the amine group and the addition of an oxygen atom. What is this impurity?

Answer: You are likely observing the corresponding aldehyde, 5-Bromo-2-(trifluoromethoxy)benzaldehyde.

Causality:

  • Incomplete Reduction (Route A): If you are synthesizing the amine from the benzonitrile, this could be an intermediate that was not fully reduced.

  • Starting Material (Route B): If you are performing a reductive amination, this is your unreacted starting material.

  • Oxidation: Primary amines, especially benzylic amines, can be susceptible to oxidation back to the aldehyde, particularly if exposed to air and light over time.

Troubleshooting & Prevention:

  • Ensure Complete Reaction: Monitor your reaction by TLC or HPLC to ensure all the starting material is consumed. If necessary, extend the reaction time or add more reducing agent.

  • Proper Purification: Use column chromatography to separate the more polar amine from the less polar aldehyde.

  • Inert Atmosphere: Handle and store the purified amine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

FAQ 3: I have an impurity that I suspect is the corresponding alcohol. How can I confirm this and how did it form?

Answer: The likely impurity is (5-Bromo-2-(trifluoromethoxy)phenyl)methanol.

Causality:

  • Over-reduction (Route B): During the reductive amination of the benzaldehyde, the reducing agent can sometimes reduce the aldehyde directly to the alcohol, especially if the imine formation is slow.[3]

  • Hydrolysis of an Intermediate (Route A): In the reduction of the benzonitrile, if there is any water present, the intermediate imine can be hydrolyzed to the aldehyde, which is then immediately reduced to the alcohol.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure your solvents and reagents are scrupulously dry, especially when using metal hydrides like LiAlH₄.

  • Choice of Reducing Agent: For reductive aminations, sodium triacetoxyborohydride (STAB) is often a good choice as it is less likely to reduce the aldehyde before imine formation.[4]

FAQ 4: My product has a lower purity than expected, and I see several small, unidentified peaks in my chromatogram. What could be the source of these minor impurities?

Answer: These could be process-related impurities stemming from the synthesis of your starting materials.

Causality:

  • Synthesis of 5-Bromo-2-(trifluoromethoxy)aniline (Precursor to Nitrile): The synthesis of this starting material often involves the reduction of 4-bromo-2-nitro-1-(trifluoromethoxy)benzene.[6] Incomplete reduction can leave residual nitro compound.

  • Sandmeyer Reaction (Nitrile Synthesis): The conversion of the aniline to the benzonitrile via a Sandmeyer reaction can introduce several by-products, including the corresponding phenol (from reaction with water) and aryl halides (from residual halide ions).[7][8]

  • Bromination Position Isomers: Depending on the synthetic route to the brominated aromatic ring, there is a possibility of having isomeric impurities with bromine at a different position.

Troubleshooting & Prevention:

  • Purity of Starting Materials: Always ensure the purity of your starting materials before beginning your synthesis. If necessary, purify them by recrystallization or column chromatography.

  • Careful Control of Reaction Conditions: Adhere strictly to the optimized reaction conditions for each step to minimize the formation of by-products.

Summary of Common Impurities

Impurity NameStructureCommon Source
N-[(5-Bromo-2-(trifluoromethoxy)phenyl)methyl]-(5-bromo-2-(trifluoromethoxy)phenyl)methanamineSecondary AmineReaction of primary amine with imine intermediate or starting aldehyde
5-Bromo-2-(trifluoromethoxy)benzaldehydeAldehydeIncomplete reduction of nitrile; Unreacted starting material (reductive amination); Oxidation of product
(5-Bromo-2-(trifluoromethoxy)phenyl)methanolAlcoholOver-reduction of aldehyde; Hydrolysis of imine intermediate
5-Bromo-2-(trifluoromethoxy)anilineAnilineUnreacted starting material for Sandmeyer reaction
4-Bromo-2-nitro-1-(trifluoromethoxy)benzeneNitro CompoundIncomplete reduction in the synthesis of the starting aniline
5-Bromo-2-(trifluoromethoxy)phenolPhenolBy-product of Sandmeyer reaction

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its common impurities.

  • Instrumentation: HPLC with a UV detector and coupled to a mass spectrometer (ESI source).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and MS in positive ion mode.

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile or methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Column Chromatography

This is a general procedure for the purification of the target amine from less polar impurities like the corresponding aldehyde and more polar impurities like the starting aniline.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the polarity to elute the desired amine.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Load the dried silica onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Impurity Formation Pathways

The following diagrams illustrate the likely synthetic routes and the points at which common impurities can be introduced.

Synthesis_Route_A cluster_start Starting Material Synthesis cluster_nitrile Nitrile Formation cluster_reduction Amine Formation Nitro_Compound 4-Bromo-2-nitro-1-(trifluoromethoxy)benzene Aniline 5-Bromo-2-(trifluoromethoxy)aniline Nitro_Compound->Aniline Reduction (e.g., Fe/AcOH) Nitro_Impurity Residual Nitro Compound Nitro_Compound->Nitro_Impurity Benzonitrile 5-Bromo-2-(trifluoromethoxy)benzonitrile Aniline->Benzonitrile Sandmeyer Reaction (NaNO₂, CuCN) Phenol_Impurity 5-Bromo-2-(trifluoromethoxy)phenol Aniline->Phenol_Impurity Side Reaction Aldehyde_Impurity Aldehyde Intermediate Benzonitrile->Aldehyde_Impurity Incomplete Reduction (e.g., LiAlH₄) Target_Amine This compound Secondary_Amine_Impurity Secondary Amine Target_Amine->Secondary_Amine_Impurity Reaction with Imine Intermediate Aldehyde_Impurity->Target_Amine Reduction

Caption: Synthetic Route A: Reduction of Benzonitrile.

Synthesis_Route_B Aldehyde_Start 5-Bromo-2-(trifluoromethoxy)benzaldehyde Imine_Intermediate Imine Intermediate Aldehyde_Start->Imine_Intermediate Reaction with NH₃ Alcohol_Impurity (5-Bromo-2-(trifluoromethoxy)phenyl)methanol Aldehyde_Start->Alcohol_Impurity Over-reduction Target_Amine_B This compound Secondary_Amine_Impurity_B Secondary Amine Target_Amine_B->Secondary_Amine_Impurity_B Reaction with Aldehyde Imine_Intermediate->Target_Amine_B Reduction (e.g., NaBH₃CN)

Caption: Synthetic Route B: Reductive Amination of Benzaldehyde.

References

Stability and storage conditions for (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine (CAS No. 1152088-62-4). This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential issues.

Core Principles of Stability and Storage

This compound is a substituted benzylamine derivative. The stability of this compound is influenced by its functional groups: the primary amine, the bromo group, and the trifluoromethoxy group. Understanding the reactivity of these groups is key to preventing degradation.

  • Primary Amine: The amine group is susceptible to oxidation and can react with atmospheric carbon dioxide.

  • Aromatic Ring: The electron-rich aromatic ring can undergo electrophilic substitution, although the trifluoromethoxy group is deactivating.

  • Carbon-Bromine Bond: This bond can be susceptible to cleavage under certain conditions, such as exposure to light or strong reducing agents.

Proper storage is therefore critical to maintain the purity and activity of the compound. The primary goals of the recommended storage conditions are to minimize exposure to atmospheric components, light, and elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container. The storage area should be dry, cool, and well-ventilated.[1][2][3] It is also recommended to protect the compound from light by storing it in a dark place.[3]

Q2: I left the compound at room temperature for a few hours. Is it still usable?

A2: While short-term exposure to room temperature is unlikely to cause significant degradation, it is not ideal. The compound is stable under normal conditions, but prolonged exposure to higher temperatures can increase the rate of potential degradation pathways.[2][3] We recommend performing a quality control check, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to assess the purity of the compound before use.

Q3: The compound has changed color. What does this indicate?

A3: A change in color, such as yellowing, can be an indication of degradation. This is often due to oxidation of the amine functional group. If you observe a color change, it is crucial to re-analyze the purity of the material before proceeding with your experiment.

Q4: What materials are incompatible with this compound?

A4: You should avoid storing this compound with strong oxidizing agents.[3] The primary amine can react with these agents, leading to decomposition. Additionally, ensure the storage container is free from reactive contaminants.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C in a tightly sealed, light-protected container.

  • Assess Purity: Analyze a sample of the compound using an appropriate analytical technique (e.g., NMR, LC-MS, or HPLC) to determine its purity. Compare the results to the certificate of analysis (CoA) provided by the supplier.

  • Use a Fresh Aliquot: If possible, use a fresh, unopened vial of the compound for your next experiment to rule out contamination of the current stock.

Issue 2: Poor Solubility

Possible Cause: The compound may have degraded into less soluble impurities.

Troubleshooting Steps:

  • Check for Visible Impurities: Inspect the solid material for any non-uniform appearance or presence of foreign particles.

  • Attempt Solubilization with Gentle Heating: In a suitable solvent, gently warm the mixture to see if solubility improves. Be cautious, as excessive heat can accelerate degradation.

  • Purity Analysis: As with inconsistent results, a purity analysis is recommended to identify any potential impurities that may be affecting solubility.

Experimental Protocols

Protocol 1: Aliquoting and Storage of this compound

  • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a fume hood, weigh the desired amount of the compound into a clean, dry vial.

  • Purge the vial with an inert gas, such as argon or nitrogen, to displace air and moisture.

  • Seal the vial tightly.

  • Label the vial clearly with the compound name, concentration (if in solution), and date.

  • Store the aliquot at 2-8°C in a dark location.

Visualizations

Caption: Recommended workflow for handling and storage.

G cluster_compound This compound cluster_degradation Potential Degradation Pathways compound C₈H₇BrF₃NO oxidation Oxidation (Amine Group) compound->oxidation Exposure to Air photo Photodecomposition compound->photo Exposure to Light moisture Reaction with CO₂/Moisture compound->moisture Exposure to Atmosphere

Caption: Potential degradation pathways for the compound.

Summary of Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Atmosphere In a tightly closed container, preferably under inert gas.[1][2][3]To prevent oxidation and reaction with atmospheric CO₂ and moisture.
Light Keep in a dark place.[3]To prevent photodecomposition.
Ventilation Store in a well-ventilated area.[1][2]General safety practice for chemical storage.

References

Side reactions to avoid with (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine is a highly functionalized building block prized in medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic primary amine, a versatile aryl bromide handle for cross-coupling, and a powerfully electron-withdrawing trifluoromethoxy group, offers immense synthetic potential. However, this confluence of reactive sites can also present challenges, leading to unexpected side reactions that can complicate synthesis, reduce yields, and make purification arduous.

This guide is designed for researchers, chemists, and drug development professionals to serve as a first-line technical resource. Moving beyond simple protocols, we will delve into the mechanistic underpinnings of common side reactions and provide field-proven troubleshooting strategies and preventative measures. Our goal is to empower you to anticipate and mitigate these challenges, ensuring more efficient and successful experimental outcomes.

Troubleshooting and FAQs: Navigating Common Side Reactions

Issue 1: N-Alkylation Reactions

Question: "I am attempting a mono-alkylation of this compound using an alkyl bromide, but my reaction mixture is a complex mess of products on the TLC and LC-MS, showing di- and even tri-alkylated species. How can I achieve selective mono-alkylation?"

Plausible Cause(s): The primary issue is polyalkylation . The product of the initial Sₙ2 reaction, a secondary amine, is often more nucleophilic than the starting primary amine. This secondary amine can effectively compete for the alkylating agent, leading to the formation of a tertiary amine, which can be further alkylated to a quaternary ammonium salt.[1]

Mechanistic Insight: The reaction proceeds via a series of sequential Sₙ2 reactions. Each alkylation step produces a progressively more electron-rich (and thus more nucleophilic) amine, creating a cascade effect that is difficult to control stoichiometrically.

G cluster_0 Desired Pathway: Mono-alkylation cluster_1 Side Reaction Pathway: Polyalkylation A Primary Amine (Starting Material) B Secondary Amine (Desired Product) A->B + R-X - HX C Secondary Amine (Desired Product) D Tertiary Amine (Side Product) C->D + R-X - HX E Quaternary Salt (Side Product) D->E + R-X

Caption: Cascade of over-alkylation side reactions.

Preventative Measures & Troubleshooting Protocol:

  • Reductive Amination (Preferred Method): This is the most reliable strategy for clean mono-alkylation. It involves the formation of an imine with an aldehyde or ketone, followed by in situ reduction.

    • Step 1: Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol (MeOH) or dichloromethane (DCM).

    • Step 2: Reduction: After stirring for 1-2 hours at room temperature, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Sodium borohydride (NaBH₄) can also be used.[2]

    • Step 3: Workup: Monitor the reaction by TLC/LC-MS. Upon completion, quench carefully with saturated sodium bicarbonate solution, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Stoichiometric Control (Less Reliable): If direct alkylation must be used, employ a large excess of the starting amine (≥5 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkyl halide with the more abundant primary amine. However, this requires a challenging final purification to remove the unreacted starting material.

Issue 2: N-Acylation & N-Sulfonylation Reactions

Question: "My acylation with an acid chloride in the presence of triethylamine is not clean. I see a lower-Rf spot on TLC that I suspect is a byproduct. What could it be?"

Plausible Cause(s): While less common than with alkylation, over-acylation can occur under forcing conditions. However, a more frequent issue is the reaction of the primary amine with the base or solvent, or side reactions involving the acid chloride itself. The most likely cause is the formation of a stable hydrochloride salt of your starting amine if the base is not efficient enough. This salt is unreactive and will remain as a starting material spot on TLC.

Mechanistic Insight: Primary amines are strong bases and react readily with the HCl generated during acylation.[3] If a tertiary amine base like triethylamine (Et₃N) is used, it must be a sufficiently strong and unhindered base to effectively scavenge the proton from the intermediate ammonium salt to regenerate the free, nucleophilic amine. If this equilibrium is slow, the reaction stalls.

G Start Primary Amine (Ar-NH2) Intermediate Tetrahedral Intermediate Start->Intermediate + RCOCl InactiveAmine Inactive Amine Salt (Ar-NH3+Cl-) Start->InactiveAmine + HCl (if Base is inefficient) AcylCl Acid Chloride (RCOCl) Amide Desired Amide (Ar-NHCOR) Intermediate->Amide - HCl Hcl HCl Salt Protonated Base (e.g., Et3NH+Cl-) Hcl->Salt + Base Base Base (e.g., Et3N)

Caption: Desired acylation vs. amine deactivation.

Preventative Measures & Troubleshooting Protocol:

  • Optimize Base and Addition:

    • Use a non-nucleophilic base like pyridine (which can also serve as the solvent) or N,N-Diisopropylethylamine (DIPEA).

    • Add the acid chloride or sulfonyl chloride slowly at a low temperature (0 °C) to a solution of the amine and the base (1.5-2.0 eq). This maintains a low concentration of the electrophile and generated HCl, minimizing side reactions.

  • Schotten-Baumann Conditions: For a robust and often cleaner reaction, use biphasic Schotten-Baumann conditions.

    • Step 1: Dissolve the amine in a solvent like DCM or diethyl ether.

    • Step 2: Add an aqueous solution of a base like NaOH or K₂CO₃ (~2 M).

    • Step 3: Add the acid chloride dropwise to the vigorously stirring biphasic mixture. The acylation occurs at the interface, and the generated HCl is immediately neutralized by the aqueous base.

    • Step 4: After the reaction is complete, separate the organic layer, wash with water and brine, dry, and concentrate.

Issue 3: Palladium-Catalyzed Cross-Coupling Reactions

Question: "I'm performing a Suzuki coupling on the aryl bromide position, but I'm getting significant amounts of a debrominated byproduct (mass = starting material - Br + H) and some homocoupled dimer of my starting material."

Plausible Cause(s):

  • Debromination (Proto-dehalogenation): This side reaction replaces the bromine atom with a hydrogen. It can be caused by various factors, including β-hydride elimination from the Pd-alkoxide intermediates formed with alcohol solvents or certain bases, or by reduction of the Ar-Pd(II)-Br intermediate before the desired transmetalation step.[4]

  • Homocoupling: This side reaction forms a biaryl dimer of your starting material. It is often promoted by the presence of oxygen or by reaction conditions that favor the reaction of two Ar-Pd(II)-Br intermediates.

Mechanistic Insight: In a typical cross-coupling cycle, after oxidative addition of the aryl bromide to Pd(0), the resulting Ar-Pd(II)-Br species should undergo transmetalation with the coupling partner. If this step is slow, or if competing pathways are available, side reactions occur. Debromination often arises from a reductive elimination pathway involving a hydride source, while homocoupling can arise from a competing transmetalation with another molecule of the organopalladium intermediate.

G Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(R)L_n OxAdd->Transmetal Transmetalation (+ R-B(OH)2) Debrom Ar-H (Debromination) OxAdd->Debrom [H] Source (e.g., solvent, base) Homo Ar-Ar (Homocoupling) OxAdd->Homo + Ar-Pd(II)(Br)L_n Product Ar-R (Desired Product) Transmetal->Product Reductive Elimination

Caption: Competing pathways in a Pd-catalyzed cross-coupling.

Preventative Measures & Troubleshooting Protocol:

  • Rigorous Degassing: Oxygen is a known promoter of homocoupling. Ensure your solvent and reaction vessel are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Catalyst and Ligand Selection:

    • Use palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) in conjunction with a suitable precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle). These ligands promote fast reductive elimination and can suppress side reactions.[5]

    • Avoid using Pd/C, as it can be highly active for dehalogenation.

  • Solvent and Base Choice:

    • Use anhydrous, aprotic solvents like 1,4-dioxane or toluene instead of alcohols (e.g., MeOH, EtOH) which can be hydride sources.

    • Use a carbonate base (e.g., K₂CO₃, Cs₂CO₃) or phosphate base (K₃PO₄) rather than hydroxide or alkoxide bases, which are more prone to causing debromination.

  • Amine Protection (If Necessary): The primary amine can sometimes coordinate to the palladium center, inhibiting catalysis. If other troubleshooting fails, consider a temporary protection of the amine as a Boc-carbamate or an amide, which can be removed after the coupling step.

Summary Table: Reagent and Condition Compatibility

Reaction TypeRecommended ConditionsConditions to Avoid / Use with CautionRationale
N-Alkylation Reagents: Aldehyde/Ketone + NaBH(OAc)₃ Solvents: DCM, MeOHReagents: Alkyl Halides (R-X) Bases: Strong, hindered basesReductive amination provides superior control over mono-alkylation. Direct alkylation with halides leads to polyalkylation.[1]
N-Acylation Bases: Pyridine, DIPEA, aq. K₂CO₃ Temp: 0 °C to RTBases: Et₃N (can be slow), strong nucleophilic bases Temp: High temperaturesPyridine/DIPEA are effective HCl scavengers. Schotten-Baumann (aq. base) is highly efficient. High temps can promote side reactions.
Cross-Coupling Catalysts: Pd₂(dba)₃ + bulky phosphine ligand Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ Solvents: Dioxane, Toluene (degassed)Catalysts: Pd/C Bases: NaOEt, NaOH, t-BuOK Solvents: Alcohols (MeOH, EtOH)Bulky ligands accelerate the desired catalytic cycle.[5] Pd/C and protic/alkoxide conditions are known to cause debromination.
General Stability: -OCF₃ group is highly stableReagents: Strong reducing agents (e.g., LiAlH₄)The trifluoromethoxy group is robust under most conditions.[6] Strong hydrides could potentially reduce the aryl bromide.

References

Technical Support Center: Air-Sensitive Reactions Involving (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling air-sensitive reactions with (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during synthesis. The core of successful experimentation with this compound lies in the rigorous exclusion of atmospheric oxygen and moisture. This guide will explain not just the "how," but the critical "why" behind each technique, ensuring your experiments are both successful and safe.

Understanding the Challenge: Why is this compound Air-Sensitive?

While the trifluoromethoxy group is relatively stable, the primary benzylic amine functionality is susceptible to oxidation and reaction with atmospheric components. Primary amines, especially those on a benzyl framework, can react with atmospheric carbon dioxide to form carbamic acid salts and can be oxidized by oxygen, leading to imines, aldehydes, or other degradation products.[1] These side reactions not only consume your starting material, leading to lower yields, but can also complicate purification by introducing impurities.

Therefore, maintaining an inert atmosphere is not merely a suggestion but a stringent requirement for achieving high-purity products and reproducible results.[2] The two most common methods for creating an inert atmosphere are the use of a Schlenk line or a glovebox.[3]

Key Properties of this compound
PropertyValueSource
CAS Number1152088-62-4[4][5]
Molecular FormulaC8H7BrF3NO[4]
Molecular Weight270.05 g/mol [4]
Boiling Point243.0 ± 35.0 °C at 760 mmHg

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is consistently low, and I see multiple spots on my TLC plate. What's going wrong?

A1: This is a classic sign of atmospheric contamination. The primary amine is likely reacting with oxygen or moisture in your setup. Here’s a systematic approach to troubleshooting:

  • Glassware Preparation: Ensure all glassware is rigorously dried. Simply air-drying is insufficient as a thin film of moisture will always remain.[6] All glassware should be oven-dried at a minimum of 125°C overnight and cooled under a stream of inert gas (nitrogen or argon).[7] For highly sensitive reactions, flame-drying the glassware under vacuum is recommended to remove adsorbed water.[8]

  • Inert Gas Purity: Use high-purity inert gas (nitrogen or argon). Standard grade nitrogen may contain trace amounts of oxygen and water. For highly sensitive applications, it's recommended to pass the gas through a purification train containing a deoxygenation catalyst and a desiccant like molecular sieves.[3]

  • System Leaks: Even small leaks can compromise your inert atmosphere.

    • Schlenk Line: Check all glass joints for proper greasing to ensure an airtight seal.[9] Inspect rubber tubing for cracks and ensure it is thick-walled to prevent collapse under vacuum.[10]

    • Septa: Use new, high-quality rubber septa. Old or punctured septa are a common source of leaks. Secure the septum with a wire or a tie to prevent it from being pushed out by positive pressure.[7]

  • Solvent Degassing: Solvents can dissolve significant amounts of air. It is crucial to use anhydrous solvents and to degas them thoroughly before use.[11] Common degassing methods include:

    • Freeze-Pump-Thaw: This is the most rigorous method. The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated at least three times.[12]

    • Sparging: Bubbling a stream of inert gas through the solvent for an extended period (e.g., 30-60 minutes) can remove dissolved air. This is a less rigorous but often sufficient method.[13]

    • Sonication under Vacuum: Repeatedly sonicating the solvent under a light vacuum for short periods can also effectively remove dissolved gases.[10]

Q2: I'm using a Schlenk line, but my reaction still seems to be failing. How can I improve my technique?

A2: Mastering Schlenk line technique is crucial. Here are some key points to focus on:

  • The Evacuate-Refill Cycle: This is the fundamental operation for creating an inert atmosphere in your flask.[12] The process involves evacuating the flask to remove the laboratory atmosphere and then refilling it with inert gas. This cycle must be repeated at least three times to sufficiently reduce the concentration of atmospheric gases.[12]

  • Positive Pressure: Always maintain a slight positive pressure of inert gas throughout the reaction.[7] This is typically monitored with an oil or mercury bubbler, which should show a steady stream of 1-2 bubbles per second.[9] A lack of positive pressure can allow air to diffuse back into the system.

  • Reagent Transfer: Transferring reagents without introducing air is critical.

    • Liquids: Use a gas-tight syringe that has been purged with inert gas.[14] For larger volumes, a cannula transfer is preferred.[10] This involves using a double-tipped needle to transfer the liquid from one septum-sealed vessel to another under positive inert gas pressure.[6]

    • Solids: If the solid is stable in air for a short period, it can be added to the flask quickly against a counterflow of inert gas. For highly sensitive solids, they should be added in a glovebox, and the flask sealed before being attached to the Schlenk line.

Q3: Is a glovebox a better option than a Schlenk line for my reaction?

A3: It depends on the scale and complexity of your synthesis.

  • Glovebox: A glovebox provides a continuously inert environment, making it ideal for complex manipulations, weighing out solids, and running multiple reactions.[15] It is generally considered the best method for handling highly air-sensitive compounds.[10] However, gloveboxes require regular maintenance, and care must be taken to avoid contaminating the atmosphere with volatile solvents.[16]

  • Schlenk Line: A Schlenk line is a more flexible and cost-effective option for many reactions.[9] It is well-suited for single reactions and can be used for procedures that are not easily performed in a glovebox, such as refluxing or distillation.

For optimal results, a combination of both techniques is often employed. For instance, sensitive reagents can be weighed and prepared in a glovebox, and the reaction can then be carried out on a Schlenk line.[15]

FAQs: Handling this compound

Q: How should I store this compound? A: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated place.[17][18] Refrigeration (2-8°C) is often recommended to minimize degradation over time.

Q: What are the main safety hazards associated with this compound? A: this compound is harmful if swallowed, in contact with skin, or if inhaled.[17] It can cause skin and serious eye irritation, as well as respiratory irritation.[17] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17]

Q: Can I use a nitrogen-filled balloon instead of a Schlenk line? A: A balloon can be a sufficient source of inert gas for less sensitive reactions.[13] However, balloons are permeable to air over time, and this method does not allow for the rigorous removal of the initial atmosphere via vacuum cycles.[19] For reactions involving highly sensitive reagents or for achieving the highest possible yields and purity, a Schlenk line or glovebox is strongly recommended.[20]

Q: My amine has turned yellow/brown. Can I still use it? A: A color change often indicates oxidation or decomposition.[21] While a slight discoloration may not significantly impact some reactions, it is generally advisable to purify the amine before use, for example, by distillation under reduced pressure, to ensure the best results.

Experimental Protocols & Visualizations

Protocol 1: Setting up a Reaction Flask on a Schlenk Line
  • Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar overnight at >125°C.

  • Assembly: While still hot, assemble the flask with a condenser or gas inlet adapter and seal with a rubber septum.

  • Connection: Securely attach the flask to the Schlenk line using thick-walled rubber tubing.[10]

  • Evacuate-Refill Cycle: a. Ensure the flask's stopcock is closed to the manifold. Open the manifold to the vacuum pump. b. Slowly open the flask's stopcock to the vacuum. You will hear the sound of the pump change. Allow the flask to evacuate for 2-3 minutes. c. Close the flask's stopcock. d. Switch the manifold from vacuum to the inert gas line. e. Slowly open the flask's stopcock to the inert gas, allowing it to fill until the pressure is equalized (the bubbling in the bubbler will slow or stop). f. Repeat steps a-e at least two more times.[12]

  • Final State: After the final refill, leave the flask under a slight positive pressure of inert gas, indicated by a slow, steady bubbling rate (1-2 bubbles/sec) in the bubbler.[9]

Workflow for Inert Atmosphere Reaction Setup

G cluster_prep Preparation cluster_setup Schlenk Line Setup cluster_reagents Reagent Addition A Oven-Dry Glassware (>125°C) B Flame-Dry Under Vacuum (Optional) A->B C Cool Under Inert Gas Stream B->C D Attach Flask to Schlenk Line C->D E Perform 3x Evacuate-Refill Cycles D->E F Establish Positive Inert Gas Pressure E->F G Add Degassed Anhydrous Solvent via Syringe/Cannula F->G H Add this compound via Syringe G->H I Add Other Reagents H->I J Begin Reaction (Stirring/Heating) I->J

Caption: Workflow for setting up an air-sensitive reaction.

Troubleshooting Decision Tree

G start Low Yield or Impure Product? q1 Is Glassware Properly Dried? start->q1 sol1 Oven-dry (>125°C) or flame-dry under vacuum. q1->sol1 No q2 Is the System Airtight? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 Re-attempt sol2 Check joints, tubing, and septa for leaks. Re-grease joints. q2->sol2 No q3 Was the Solvent Degassed? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 Re-attempt sol3 Degas using Freeze-Pump-Thaw or sparge with inert gas. q3->sol3 No q4 Was Reagent Transfer Air-Free? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 Re-attempt sol4 Use purged syringes or cannula transfer. Maintain positive pressure. q4->sol4 No end_node Re-evaluate Reaction Conditions (Temp, Conc, Time) q4->end_node Yes a4_no No sol4->q4 Re-attempt

Caption: Decision tree for troubleshooting low-yield reactions.

References

Troubleshooting guide for (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Understanding the Reagent: Key Physicochemical Properties

This compound is a substituted benzylamine derivative with unique electronic properties that influence its reactivity. The presence of a bromine atom and a strongly electron-withdrawing trifluoromethoxy group on the aromatic ring significantly reduces the nucleophilicity of the amine.[1][2] This decreased reactivity can lead to challenges in common synthetic transformations. However, the trifluoromethoxy group also imparts desirable properties such as increased metabolic stability and lipophilicity to the final compounds, making it a valuable building block in medicinal chemistry.[3][4]

PropertyValueSource
CAS Number 1152088-62-4[5]
Molecular Formula C8H7BrF3NO
Molecular Weight 270.05 g/mol
Boiling Point 243.0±35.0°C at 760 mmHg

Troubleshooting Guide: Common Reactions and Solutions

This section addresses specific issues you may encounter during common reactions with this compound.

Scenario 1: Low Yield in Amide Coupling Reactions

Question: I am attempting an amide coupling between this compound and a carboxylic acid using standard coupling reagents (e.g., HATU, HOBt/EDC), but I am observing very low conversion to the desired amide. What is going wrong?

Answer: The primary challenge here is the reduced nucleophilicity of the amine due to the electron-withdrawing effects of the bromo and trifluoromethoxy substituents. Standard coupling conditions may not be sufficiently forcing to drive the reaction to completion.

Potential Causes & Solutions:

  • Insufficiently Activated Carboxylic Acid: The electron-deficient nature of the amine requires a highly activated carboxylic acid partner.

    • Solution: Consider converting the carboxylic acid to a more reactive species, such as an acyl fluoride or acyl chloride, prior to the addition of the amine. A protocol for amide coupling via in situ formation of acyl fluorides has been shown to be effective for electron-deficient amines.[6]

  • Inadequate Reaction Conditions: Standard room temperature conditions may be too mild.

    • Solution: Increasing the reaction temperature can often overcome the activation energy barrier. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.

  • Steric Hindrance: If either the amine or the carboxylic acid is sterically hindered, this can further impede the reaction.[7][8]

    • Solution: Employing a less sterically demanding coupling reagent or switching to a different synthetic route might be necessary.

Experimental Protocol: Amide Coupling via Acyl Fluoride

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Add a fluorinating agent (e.g., cyanuric fluoride or XtalFluor-E®) (1.1 equiv) and a suitable base (e.g., pyridine or DIPEA) (1.5 equiv).

  • Stir the reaction at room temperature for 1-2 hours to form the acyl fluoride.

  • In a separate flask, dissolve this compound (1.2 equiv) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated acyl fluoride mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification by column chromatography.

Scenario 2: Incomplete N-Alkylation and Overalkylation Side Products

Question: I'm trying to perform a mono-N-alkylation of this compound with an alkyl halide, but I'm seeing a mixture of unreacted starting material, the desired mono-alkylated product, and di-alkylated byproducts. How can I improve the selectivity?

Answer: N-alkylation of anilines can be challenging due to the potential for overalkylation, as the product secondary amine can sometimes be more nucleophilic than the starting primary amine.[9] While the electron-deficient nature of your substrate can slow down the initial reaction, once formed, the secondary amine can still compete for the alkylating agent.

Potential Causes & Solutions:

  • Reaction Stoichiometry: An excess of the alkylating agent will favor the formation of di-alkylated products.[9]

    • Solution: Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.

  • Reaction Conditions: High temperatures can accelerate both the desired reaction and the undesired overalkylation.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider using a milder base if a strong base is currently being employed.

  • Choice of Alkylating Agent: More reactive alkylating agents (e.g., alkyl iodides) are more prone to causing overalkylation.

    • Solution: If possible, use a less reactive alkylating agent (e.g., an alkyl bromide or chloride) and compensate with slightly more forcing conditions (e.g., longer reaction time or higher temperature). Adding a catalytic amount of potassium iodide can be a strategy to try with alkyl bromides.[10]

Workflow for Optimizing N-Alkylation:

G cluster_conditions Reaction Condition Optimization start Start: N-Alkylation of this compound problem Problem: Low yield and/or overalkylation start->problem check_sm Check Purity of Starting Materials problem->check_sm Impurity issues? check_cond Review Reaction Conditions problem->check_cond stoich Adjust Stoichiometry: - Use excess amine (1.5-2 equiv) check_cond->stoich temp Optimize Temperature: - Start at lower temp (e.g., RT) - Gradually increase if no reaction stoich->temp base Select Appropriate Base: - K2CO3 or Cs2CO3 for alkyl halides - Consider milder, non-nucleophilic bases temp->base solvent Choose Solvent: - Polar aprotic (DMF, DMSO, ACN) - Ensure solubility of all reagents base->solvent monitor Monitor Reaction by TLC/LC-MS solvent->monitor outcome Evaluate Outcome monitor->outcome success Success: Desired Mono-alkylation outcome->success High selectivity failure Persistent Issues outcome->failure Low conversion or overalkylation alt_route Consider Alternative Routes: - Reductive Amination failure->alt_route

Caption: Troubleshooting workflow for N-alkylation reactions.

Scenario 3: Failure of Reductive Amination with Aldehydes/Ketones

Question: My reductive amination reaction between this compound and an aldehyde is not proceeding. I'm using sodium triacetoxyborohydride (STAB) as the reducing agent. What could be the issue?

Answer: The formation of the imine intermediate is often the rate-limiting step in reductive aminations, especially with electron-deficient anilines.[11] The reduced nucleophilicity of your amine makes it difficult for it to attack the carbonyl carbon of the aldehyde or ketone.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium may not favor the formation of the iminium ion.

    • Solution 1: Add a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards imine formation.

    • Solution 2: The addition of an acid catalyst, such as acetic acid or trifluoroacetic acid (TFA), can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic amine.[12]

  • Inappropriate Reducing Agent/Conditions: While STAB is a mild and often effective reagent, more robust conditions may be required for this substrate.

    • Solution: More powerful reducing systems have been developed for electron-deficient anilines, such as BH3·THF in combination with an activating agent like TMSCl in DMF.[13][14]

Recommended Protocol for Reductive Amination of Electron-Deficient Anilines: [13][14]

  • To a solution of the aldehyde or ketone (1.0 equiv) in an anhydrous solvent (e.g., DMF) under an inert atmosphere, add this compound (1.1 equiv).

  • Add trimethylsilyl chloride (TMSCl) (1.2 equiv) and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C and add sodium borohydride (NaBH4) (1.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound? A1: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15] It is advisable to handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: Is the trifluoromethoxy group stable under common reaction conditions? A2: The trifluoromethoxy group is generally very stable under a wide range of synthetic conditions, including acidic and basic media, and is resistant to metabolic degradation.[1][16] This stability is one of its key advantages in medicinal chemistry. However, extremely harsh conditions should be evaluated on a case-by-case basis.

Q3: I am having trouble purifying my product. Are there any tips for chromatography? A3: Compounds containing the trifluoromethoxy group can be quite lipophilic.[2][3] You may need to use a less polar solvent system for column chromatography than you would for analogous compounds without this group. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Monitoring the fractions carefully by TLC is crucial.

Q4: What analytical techniques are best for monitoring reactions with this compound? A4: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring of reaction progress. For more quantitative analysis and to check for the presence of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[17] Proton and fluorine-19 Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) spectroscopy are invaluable for characterizing the final product.

Decision Tree for Reaction Monitoring:

G start Start: Reaction Monitoring qualitative Qualitative Check: Quick progress update needed? start->qualitative quantitative Quantitative Analysis: Need accurate conversion/purity data? qualitative->quantitative No tlc Use Thin Layer Chromatography (TLC) - Fast and inexpensive - Good for tracking disappearance of starting material qualitative->tlc Yes lcms Use LC-MS - Provides mass information - Can distinguish product from byproducts quantitative->lcms Yes tlc->lcms Ambiguous spots or completion nmr Use NMR Spectroscopy (¹H, ¹⁹F, ¹³C) - For final product characterization - Confirms structure and purity lcms->nmr Reaction Complete end End: Reaction Analyzed nmr->end

Caption: A decision tree for selecting analytical methods.

References

Removing solvent residues from (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine. Here, we address common challenges associated with the removal of residual solvents from this compound, providing troubleshooting advice and detailed experimental protocols. Our approach is grounded in established chemical principles, drawing parallels from structurally similar molecules, to empower you to develop robust and effective purification strategies.

Understanding the Molecule: Key Physicochemical Characteristics

This compound possesses a unique combination of functional groups that influence its behavior during purification. The presence of a bromine atom and a trifluoromethoxy group on the aromatic ring significantly increases the molecule's lipophilicity. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in drug candidates. Furthermore, the trifluoromethyl group generally reduces the basicity of nearby amines due to its strong electron-withdrawing nature.

A critical consideration for purification is the compound's high boiling point, estimated to be around 243°C at atmospheric pressure . This property makes the removal of lower-boiling point solvents relatively straightforward, but presents challenges when dealing with high-boiling point residual solvents.

While specific, experimentally determined data on the solubility and thermal decomposition of this compound are not extensively available in public literature, we can infer its likely behavior based on its structural components. The aromatic and halogenated nature suggests solubility in a range of common organic solvents. However, the high molecular weight and potential for crystalline packing may limit its solubility in some non-polar solvents. The trifluoromethoxy group is generally associated with high thermal stability.

Troubleshooting Common Issues in Solvent Removal

This section addresses frequently encountered problems during the purification of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: After rotary evaporation, my product is an oil and not a solid. How can I crystallize it?

  • Potential Cause: The residual solvent may be acting as an impurity that is inhibiting crystallization. It's also possible that your compound can exist as a stable oil at room temperature.

  • Solution:

    • High-Vacuum Drying: Transfer the oil to a suitable flask and dry it under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C). This will help remove trace amounts of volatile solvents.

    • Trituration: Add a small amount of a non-polar solvent in which your compound is expected to be poorly soluble (e.g., hexane or pentane). Stir the mixture vigorously. This can often induce crystallization.

    • Recrystallization: If trituration fails, attempt a formal recrystallization. A detailed protocol is provided in the "Experimental Protocols" section.

Q2: I'm struggling to remove a high-boiling point solvent like DMSO or DMF. What's the best approach?

  • Potential Cause: The boiling point of your compound is high, but not high enough to allow for simple distillation to remove solvents like DMSO (boiling point 189°C) or DMF (boiling point 153°C) without risking product degradation.

  • Solution:

    • Aqueous Wash: If your compound is stable in water, dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane) and wash repeatedly with water or brine. DMSO and DMF are highly water-soluble and will partition into the aqueous layer.

    • Lyophilization (Freeze-Drying): For aqueous solutions, lyophilization is an excellent method for removing water without heat, which can be particularly useful for thermally sensitive compounds.[1] It can also be applied to certain organic solvent systems.[2][3]

    • Azeotropic Distillation: Adding a lower-boiling point solvent that forms an azeotrope with the high-boiling point solvent can facilitate its removal at a lower temperature. For example, toluene can be used to azeotropically remove water.

Q3: My compound seems to be degrading during solvent removal with heating. How can I avoid this?

  • Potential Cause: Although trifluoromethyl and trifluoromethoxy-substituted compounds are often thermally stable, prolonged exposure to high temperatures can lead to decomposition.[4] The presence of impurities can also catalyze degradation.

  • Solution:

    • Reduce Temperature and Pressure: The fundamental principle of rotary evaporation is to lower the boiling point of the solvent by reducing the pressure.[5][6] Use a high-vacuum pump to remove the solvent at the lowest possible temperature.

    • Non-Thermal Methods: Opt for methods that do not require heat, such as recrystallization at room temperature or below, or preparative chromatography.

    • Lyophilization: As mentioned, this is a gentle method that avoids heat.[2][3]

Q4: I observe multiple spots on my TLC plate after purification. What are my next steps?

  • Potential Cause: The impurities may not have been effectively removed by the initial purification step. It's also possible that the compound is degrading on the silica gel of the TLC plate.

  • Solution:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.[7][8][9][10]

    • Column Chromatography: For separating compounds with different polarities, column chromatography is a powerful technique.[11][12] A detailed protocol is provided below.

    • Check TLC Conditions: To rule out degradation on the TLC plate, try running the TLC with a mobile phase containing a small amount of a basic modifier like triethylamine, as benzylamines can sometimes streak or decompose on acidic silica gel.

Decision-Making Workflow for Solvent Removal

To assist in selecting the most appropriate purification strategy, the following workflow diagram outlines a logical decision-making process.

Solvent Removal Workflow Decision-Making Workflow for Solvent Removal start Crude Product of this compound in Solution solvent_type What is the primary residual solvent? start->solvent_type low_bp Low-Boiling Point Solvent (e.g., DCM, Ethyl Acetate, Hexane) solvent_type->low_bp Low BP high_bp High-Boiling Point Solvent (e.g., DMSO, DMF, Toluene) solvent_type->high_bp High BP rotovap Rotary Evaporation low_bp->rotovap aqueous_wash Aqueous Wash/Extraction high_bp->aqueous_wash lyophilization Lyophilization (if aqueous) high_bp->lyophilization If dissolved in water product_form Product form after evaporation? rotovap->product_form solid Solid product_form->solid Solid oil Oil product_form->oil Oil purity_check Check Purity (TLC, NMR, etc.) solid->purity_check triturate Triturate with non-polar solvent (e.g., hexane) oil->triturate pure Product is Pure purity_check->pure Acceptable impure Product is Impure purity_check->impure Unacceptable recrystallize Recrystallization impure->recrystallize Crystalline solid chromatography Column Chromatography impure->chromatography Amorphous or oily triturate->purity_check Solidifies triturate->recrystallize Fails to solidify recrystallize->pure chromatography->pure aqueous_wash->rotovap lyophilization->pure

Caption: A workflow to guide the selection of an appropriate solvent removal technique.

Experimental Protocols

The following protocols are provided as a starting point. Given the lack of specific data for this compound, small-scale trials are strongly recommended to optimize these procedures for your specific sample.

Protocol 1: Rotary Evaporation

Objective: To remove volatile organic solvents.

Apparatus: Rotary evaporator, vacuum pump, heating bath.

Procedure:

  • Transfer the solution containing your compound to a round-bottom flask. Do not fill the flask more than half full.[5]

  • Secure the flask to the rotary evaporator.

  • Set the heating bath to a temperature at least 20°C below the boiling point of your compound at the intended vacuum pressure. A conservative starting point is 30-40°C.

  • Start the rotation of the flask to increase the surface area for evaporation and prevent bumping.[5][6]

  • Gradually apply the vacuum. The solvent should begin to boil at a lower temperature.[5][6]

  • Continue the process until all the solvent has evaporated.

  • Once the solvent is removed, release the vacuum before stopping the rotation to prevent the product from being drawn into the vacuum line.

Troubleshooting Rotary Evaporation:

  • Slow Evaporation: Check for vacuum leaks, increase the bath temperature (if safe for your compound), or increase the rotation speed.[5]

  • Bumping/Foaming: Reduce the vacuum or rotation speed. Ensure the flask is not more than half full.

  • Product is an Oil: Refer to the troubleshooting section above.

Protocol 2: Recrystallization

Objective: To purify the solid compound by removing impurities.[7][8][9][10]

Apparatus: Erlenmeyer flasks, hot plate, filter funnel, filter paper.

Procedure:

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until the compound is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling the flask in an ice bath can further increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or under high vacuum.

Protocol 3: Column Chromatography

Objective: To purify the compound based on its differential adsorption to a stationary phase.[11][12]

Apparatus: Chromatography column, silica gel, collection tubes, mobile phase solvents.

Procedure:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give your compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of triethylamine (e.g., 0.5-1%) to prevent streaking.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using rotary evaporation.

Data Summary Table

The following table summarizes key physicochemical properties of the target compound and common solvents.

PropertyThis compoundDichloromethane (DCM)Ethyl AcetateTolueneDimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
Molecular Weight ( g/mol ) 270.0584.9388.1192.1473.0978.13
Boiling Point (°C) ~24339.677.1110.6153189
Density (g/mL) N/A1.330.9020.8670.9441.10
ICH Class N/A23222

Concluding Remarks from the Senior Application Scientist

The successful removal of residual solvents from this compound hinges on a systematic approach that considers both the properties of the compound and the solvents . The high boiling point of the target compound is a key factor that guides the selection of an appropriate purification strategy. While direct evaporation is suitable for volatile solvents, the removal of high-boiling point impurities necessitates techniques such as liquid-liquid extraction, recrystallization, or chromatography.

Given the limited publicly available data for this specific molecule, it is imperative to conduct small-scale pilot experiments to determine optimal conditions for solubility and thermal stability before proceeding to a larger scale. The protocols and troubleshooting guide provided here are intended to serve as a robust starting point for your method development. Always adhere to the principles of Good Manufacturing Practices (GMP) and relevant regulatory guidelines, such as the ICH Q3C guidelines for residual solvents, to ensure the final product is of high purity and quality.[13][14][15]

References

Technical Support Center: Column Chromatography Protocol for (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and frequently asked questions to ensure successful purification of this compound using column chromatography. Our approach is grounded in established chromatographic principles and tailored to the specific challenges presented by primary amines.

Introduction: The Challenge of Purifying Primary Amines

This compound is a primary amine, a class of compounds notoriously challenging to purify via standard silica gel column chromatography. The basic nature of the amine group leads to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in several undesirable outcomes, including:

  • Irreversible Adsorption: The compound may bind so strongly to the column that it cannot be eluted, leading to low or no recovery.

  • Peak Tailing: The strong interaction causes the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks that are difficult to separate from impurities.

  • Compound Degradation: The acidic nature of the silica gel can potentially degrade acid-sensitive molecules.

This guide provides a robust starting protocol and a comprehensive troubleshooting section to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is a standard silica gel protocol with a neutral eluent not recommended for purifying this compound?

A standard neutral eluent system (e.g., hexane/ethyl acetate) is often ineffective for primary amines due to the strong acid-base interaction between the basic amine and the acidic silica gel. This leads to poor peak shape and low recovery. To counteract this, a basic modifier must be added to the mobile phase to "cap" the acidic silanol groups, or an alternative, less acidic stationary phase should be used.

Q2: What is the purpose of adding triethylamine (TEA) or ammonia to the mobile phase?

Triethylamine (TEA) or ammonia are basic additives that are included in the mobile phase to minimize the interaction between the basic analyte and the acidic stationary phase.[1] These additives compete with the analyte for binding to the acidic silanol groups on the silica surface, thereby reducing peak tailing and improving recovery.[1]

Q3: Are there alternatives to silica gel for the purification of this amine?

Yes, several alternative stationary phases can be more suitable for purifying basic compounds. These include:

  • Alumina (neutral or basic): Alumina is a less acidic stationary phase than silica and can be a good alternative.[2]

  • Amine-functionalized silica: This stationary phase has a basic surface, which repels the basic analyte, leading to better peak shape and recovery without the need for a mobile phase modifier.[1]

  • Reversed-phase silica (C18): In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase. By adjusting the pH of the mobile phase to be basic, the amine can be purified in its neutral form, leading to good separation.[1]

Q4: How can I estimate the polarity of this compound to choose a starting solvent system?

While experimental data is limited, we can make an educated estimation. The presence of the trifluoromethoxy and bromo groups suggests some lipophilicity. However, the primary amine group is quite polar. A predicted XlogP for a closely related methylated analogue is 3.2, suggesting moderate non-polarity. Therefore, a mobile phase of intermediate polarity, such as a mixture of dichloromethane (DCM) and methanol (MeOH), is a reasonable starting point for normal-phase chromatography.

Recommended Column Chromatography Protocol

This protocol is a well-established starting point for the purification of this compound on silica gel. Optimization may be necessary based on the specific impurity profile of your crude material.

Materials and Reagents
Reagent/MaterialGrade
Silica Gel60 Å, 230-400 mesh
Dichloromethane (DCM)HPLC Grade
Methanol (MeOH)HPLC Grade
Triethylamine (TEA)Reagent Grade
Crude this compound-
Thin Layer Chromatography (TLC) platesSilica gel 60 F254

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC 1. TLC Analysis (DCM/MeOH/TEA) Slurry 2. Prepare Silica Slurry (DCM with 1% TEA) Pack 3. Pack Column Slurry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Evaporate Solvent Pool->Evaporate Characterize 10. Characterize Product Evaporate->Characterize G cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_actions Corrective Actions Problem Identify Purification Issue NoElution No Compound Eluting Problem->NoElution Tailing Peak Tailing Problem->Tailing PoorSep Poor Separation Problem->PoorSep Degradation Degradation Problem->Degradation IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity ChangeStationary Change Stationary Phase (Alumina, Amine-Silica) NoElution->ChangeStationary Tailing->ChangeStationary IncreaseTEA Increase [TEA] Tailing->IncreaseTEA OptimizeSolvent Optimize Solvents (TLC) PoorSep->OptimizeSolvent ReduceLoad Reduce Sample Load PoorSep->ReduceLoad Degradation->ChangeStationary FasterFlow Increase Flow Rate Degradation->FasterFlow

References

Validation & Comparative

1H NMR spectrum of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Introduction

This compound is a substituted benzylamine derivative. Compounds of this class are valuable building blocks in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy (-OCF₃) and bromo (-Br) substituents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is the most powerful tool for the structural elucidation and purity assessment of such organic molecules.

Theoretical Framework: Understanding Substituent Effects in ¹H NMR

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and moving its signal to a lower chemical shift (upfield).

In this compound, the key functional groups influencing the ¹H NMR spectrum are:

  • The Aromatic Ring: Protons directly attached to a benzene ring typically resonate in the 6.5-8.0 ppm range. This significant downfield shift is due to a phenomenon known as the aromatic ring current, where the delocalized π-electrons generate an induced magnetic field that strongly deshields the external protons.[1]

  • Trifluoromethoxy Group (-OCF₃): This is a potent electron-withdrawing group due to the high electronegativity of both the oxygen and fluorine atoms. Its presence is expected to significantly deshield nearby protons, particularly the proton at the C3 position (ortho to -OCF₃). The delocalized electron density of the aromatic system is highly polarizable and sensitive to its environment, which is influenced by the -OCF₃ group.[2]

  • Bromo Group (-Br): Bromine is an electronegative atom and acts as a weak deactivating group. It withdraws electron density through induction, causing a moderate downfield shift on adjacent protons.

  • Aminomethyl Group (-CH₂NH₂): Protons on a carbon adjacent to an aromatic ring are called benzylic protons.[1] These typically appear in the 2.0-3.0 ppm range for simple alkyl groups, but the adjacent amine group will influence this. The amine (-NH₂) protons themselves are notable for having a variable chemical shift and often appear as a broad singlet due to rapid chemical exchange with trace amounts of water and quadrupole broadening from the nitrogen atom.

Predicted ¹H NMR Spectrum Analysis

Based on these principles, we can predict the ¹H NMR spectrum of this compound. The molecule has three distinct aromatic protons and two distinct sets of aliphatic protons.

Proton LabelChemical EnvironmentPredicted Shift (δ, ppm)IntegrationPredicted Multiplicity
H-3Aromatic, ortho to -OCF₃, meta to -Br~7.4 - 7.61HDoublet (d)
H-4Aromatic, meta to -OCF₃, meta to -CH₂NH₂~7.1 - 7.31HDoublet of Doublets (dd)
H-6Aromatic, ortho to -Br, ortho to -CH₂NH₂~7.5 - 7.71HDoublet (d)
-CH₂-Benzylic, adjacent to NH₂~3.8 - 4.02HSinglet (s)
-NH₂Amine~1.5 - 2.5 (broad)2HBroad Singlet (br s)

Justification of Predictions:

  • Aromatic Protons (H-3, H-4, H-6):

    • H-6: This proton is ortho to the electron-withdrawing bromine and is expected to be significantly deshielded. Its multiplicity will be a doublet due to coupling with H-4 (J ≈ 8-9 Hz, typical ortho coupling).

    • H-3: This proton is ortho to the very strong electron-withdrawing -OCF₃ group, which should also cause a strong downfield shift. It will appear as a doublet due to coupling with H-4 (J ≈ 2-3 Hz, typical meta coupling).

    • H-4: This proton is influenced by all three substituents. It will be split by H-3 (meta-coupling, J ≈ 2-3 Hz) and H-6 (ortho-coupling, J ≈ 8-9 Hz), resulting in a doublet of doublets.

  • Benzylic Protons (-CH₂-): The typical benzylamine -CH₂- signal is around 3.75-3.85 ppm.[3] The presence of the ortho -OCF₃ group will likely deshield these protons further, shifting them downfield to the ~3.8-4.0 ppm range. They are expected to be a singlet as there are no adjacent protons to couple with (coupling to -NH₂ is often not observed due to exchange).

  • Amine Protons (-NH₂): These protons will likely appear as a broad singlet that integrates to 2H. Its chemical shift is highly dependent on solvent, concentration, and temperature.

Comparative Analysis with Alternative Compounds

To contextualize the predicted spectrum, it is useful to compare it with simpler, well-documented molecules.

CompoundAr-H Shift (δ, ppm)-CH₂- Shift (δ, ppm)Key Differences & Rationale
Benzylamine ~7.2 - 7.4[4][5]~3.85[3]The unsubstituted aromatic ring shows a complex multiplet in a narrow, shielded region. The benzylic protons provide a baseline shift.
N-(3-Bromobenzyl) 3-bromobenzaldimine 7.22 - 7.99[6]~4.80[6]The presence of bromine deshields the aromatic protons, expanding their shift range. The benzylic proton shift is higher due to the imine structure, not directly comparable to a primary amine.
(5-Bromo-2-(trifluoromethoxy) phenyl)methanamine (Predicted) ~7.1 - 7.7~3.8 - 4.0The combined electron-withdrawing effects of -Br and -OCF₃ lead to a broad range for the aromatic signals and a distinct splitting pattern. The benzylic protons are shifted slightly downfield from benzylamine due to the ortho -OCF₃ group.

This comparison highlights how the introduction of electron-withdrawing substituents deshields the aromatic and benzylic protons, shifting their signals downfield and creating more resolved, distinct splitting patterns compared to the parent benzylamine.

Experimental Protocol for ¹H NMR Acquisition

This section provides a standardized workflow for acquiring a high-quality ¹H NMR spectrum for a compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Transfer the sample to a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice for general organic compounds.
  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. Ensure no solid particles remain.

2. Instrument Setup & Data Acquisition (on a 400 MHz Spectrometer):

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. A good shim results in sharp, symmetrical peaks.
  • Set the acquisition parameters:
  • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').
  • Spectral Width: ~16 ppm (centered around 6-7 ppm).
  • Number of Scans: 16 to 64 scans, depending on sample concentration.
  • Relaxation Delay (d1): 1-2 seconds.
  • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Apply a Fourier Transform to the FID to generate the spectrum.
  • Phase the spectrum manually to ensure all peaks have a positive, symmetrical lineshape.
  • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
  • Integrate the peaks to determine the relative number of protons for each signal.
  • Analyze the peak multiplicities and coupling constants.

Visualizing Spectroscopic Analysis

Diagrams created with Graphviz can help visualize the logical workflow of spectral interpretation and the structural relationships within the molecule.

G cluster_workflow ¹H NMR Interpretation Workflow A Acquire Spectrum B Identify Number of Signals (Chemically non-equivalent protons) A->B C Analyze Chemical Shifts (δ) (Predict electronic environment) B->C D Determine Peak Integration (Proton ratio) C->D E Analyze Multiplicity (Splitting) (Identify neighboring protons) D->E F Assign Signals to Protons E->F G Confirm Structure F->G

Caption: Logical workflow for ¹H NMR spectral interpretation.

G cluster_molecule Predicted J-Coupling in Aromatic Ring cluster_couplings Key Interactions mol J_ortho Ortho Coupling (³J) H-4 <=> H-6 (Strong, ~8-9 Hz) J_meta Meta Coupling (⁴J) H-3 <=> H-4 (Weak, ~2-3 Hz)

Caption: Predicted spin-spin coupling interactions.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be highly informative, with distinct signals for each of its unique protons. The powerful electron-withdrawing nature of the trifluoromethoxy group, combined with the bromo substituent, results in a well-dispersed aromatic region, allowing for unambiguous assignment through analysis of chemical shifts and coupling constants. This guide provides a detailed framework for researchers to predict, interpret, and experimentally acquire the spectrum of this molecule, demonstrating the predictive power of fundamental NMR principles in modern chemical analysis.

References

A Senior Application Scientist's Guide to the Comprehensive Analysis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine is a highly functionalized aromatic amine, representing a class of compounds of significant interest in pharmaceutical and agrochemical synthesis. Its structural complexity, featuring a bromine atom, a trifluoromethoxy group, and a benzylic amine, presents unique challenges for analytical characterization. Accurate structural elucidation and purity assessment are paramount for its use as a critical intermediate. This guide provides an in-depth analysis of its 13C Nuclear Magnetic Resonance (NMR) spectrum, contextualized by a comparative evaluation with orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We will explore the causal relationships behind spectral features, provide validated experimental protocols, and present a logical workflow for the comprehensive characterization of this and structurally related molecules.

The Analytical Challenge: A Multifaceted Molecule

The structure of this compound combines several influential functional groups on a benzene ring. Each group imparts distinct electronic and steric effects, which are directly reflected in the 13C NMR spectrum:

  • Trifluoromethoxy (-OCF3) Group: A strong electron-withdrawing group that significantly deshields adjacent carbons and introduces complex carbon-fluorine (C-F) coupling patterns.

  • Bromo (-Br) Group: An electronegative halogen that also withdraws electron density, albeit to a lesser extent than the -OCF3 group.

  • Methanamine (-CH2NH2) Group: A weakly electron-donating group that influences the chemical shifts of both the benzylic carbon and the aromatic ring.

A definitive analysis requires not only the identification of each carbon signal but also the unambiguous assignment based on these interacting effects.

Caption: Structure of this compound with IUPAC numbering.

Deep Dive: 13C NMR Spectral Analysis

The proton-decoupled 13C NMR spectrum is the cornerstone for structural verification. The presence of fluorine results in the splitting of carbon signals into multiplets due to J-coupling, providing a wealth of structural information.[1]

Predicted Chemical Shifts and C-F Couplings

The chemical shifts (δ) are predicted based on the additive effects of each substituent on the benzene ring. The most prominent feature is the large one-bond C-F coupling (¹JCF) for the trifluoromethoxy carbon and smaller, long-range couplings (²JCF, ³JCF, ⁴JCF) to the aromatic carbons.[2][3]

Carbon AtomPredicted δ (ppm)Predicted Multiplicity (nJCF)Rationale for Prediction
C1 ~130-135Quartet (³JCF ≈ 3-5 Hz)Quaternary carbon attached to the -CH2NH2 group. Deshielded by proximity to the -OCF3 group and influenced by the bromine meta to it. Exhibits three-bond coupling to the fluorine atoms.
C2 ~145-150Quartet (²JCF ≈ 30-40 Hz)Attached to the highly electronegative -OCF3 group, causing significant deshielding. Exhibits a large two-bond coupling to the fluorine atoms.[4]
C3 ~118-122Singlet or small doubletShielded by the ortho -OCF3 group. Any coupling (⁴JCF) would be very small or unresolved.
C4 ~135-140Singlet or small doubletDeshielded by the para -Br and meta -OCF3 groups. Any coupling (⁵JCF) is unlikely to be resolved.
C5 ~115-120SingletAttached to bromine. The heavy atom effect of bromine causes shielding.
C6 ~132-136Singlet or small doubletInfluenced by the ortho -Br and meta -OCF3 groups. Any coupling (⁴JCF) would be small.
C7 (-CH2NH2) ~40-45SingletTypical range for a benzylic amine carbon.[5]
C8 (-OCF3) ~120-125Quartet (¹JCF ≈ 270-280 Hz)The carbon of the trifluoromethoxy group itself. It appears as a distinct quartet with a very large one-bond coupling constant.[4][6] The chemical shift can surprisingly fall within the aromatic region.[1]
Strategy for Unambiguous Assignment

While predictions are a powerful starting point, definitive assignment requires a suite of NMR experiments.

  • DEPT-135: This experiment distinguishes carbons by the number of attached protons. It would positively identify C7 (-CH2) while showing C3, C4, and C6 (-CH) as positive signals. Quaternary carbons (C1, C2, C5, C8) would be absent.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom to its directly attached proton(s).[7] It would provide definitive correlations for C3-H3, C4-H4, C6-H6, and C7-H7, instantly assigning these four carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. It reveals correlations between protons and carbons over two to three bonds.[7] For instance, the protons of the -CH2NH2 group (H7) would show correlations to C1, C2, and C6, locking in their assignments.

Caption: Key expected HMBC correlations for structural assignment.

Comparative Guide: Orthogonal Analytical Techniques

Relying on a single analytical technique is insufficient in a regulated environment. A multi-pronged approach ensures both structural identity and purity are accurately determined. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable orthogonal methods.[8][9]

Caption: Logical workflow for comprehensive analysis of pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of pharmaceutical compounds.[8] It excels at separating the target molecule from process-related impurities and degradation products.

  • Primary Role: Quantitative purity assessment.

  • Methodology: Reversed-phase HPLC (RP-HPLC) is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water gradient).

  • Detection: UV detection is standard, as the aromatic ring provides a strong chromophore.

  • Strengths: High precision, accuracy, and robustness for quantification. Can detect impurities at very low levels.

  • Limitations: Provides limited structural information. Co-eluting impurities can be missed without a complementary technique like MS.

Mass Spectrometry (MS)

MS is a powerful tool for confirming molecular weight and providing clues about a molecule's structure through fragmentation.[8]

  • Primary Role: Molecular weight verification and impurity identification.

  • Methodology: Often coupled with HPLC (LC-MS), allowing for the mass analysis of each peak separated by the chromatograph.[9]

  • Key Diagnostic Feature: The presence of a single bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M+), with two signals of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[10] This provides unambiguous confirmation of bromine's presence.

  • Strengths: High sensitivity and specificity for molecular weight. Fragmentation data (from MS/MS) can help differentiate isomers.[11]

  • Limitations: Cannot distinguish between certain isomers without fragmentation and standards. Does not provide detailed connectivity information like NMR.

Comparison Summary
Feature13C NMRHPLCMass Spectrometry (MS)
Primary Output Detailed connectivity & structural informationPurity (%) & retention timeMass-to-charge ratio (m/z)
Key Strength Unambiguous structure elucidationPrecise and accurate quantificationMolecular weight confirmation
Key Limitation Lower sensitivity, not ideal for trace analysisLimited structural informationIsomer differentiation can be difficult
Use Case for this Molecule Confirming regiochemistry and functional group placementRoutine quality control, stability testingConfirming molecular formula (C8H7BrF3NO)

Validated Experimental Protocols

Trustworthy data originates from robust, well-defined protocols. The following are standard operating procedures for the analysis of this compound.

Protocol 1: 13C NMR Data Acquisition
  • Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[4]

  • 1D 13C Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1.0-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds (increase for better quantification of quaternary carbons).

    • Number of Scans: 1024 or higher, to achieve adequate signal-to-noise, especially for quaternary and fluorine-coupled carbons.[6]

  • 2D Experiments (HSQC/HMBC): Utilize standard, gradient-selected pulse programs provided by the spectrometer manufacturer for HSQC and HMBC experiments to establish correlations.[12]

Protocol 2: RP-HPLC Purity Analysis
  • Instrumentation: An HPLC or UHPLC system with a UV/DAD detector.[13]

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[14]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from ~30% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., 220 nm or 254 nm) determined by a UV scan.

  • Sample Preparation: Prepare a stock solution at ~1.0 mg/mL in methanol or acetonitrile. Dilute to ~0.1 mg/mL for injection.

Conclusion

The comprehensive analysis of this compound serves as a model for characterizing complex pharmaceutical intermediates. While 13C NMR, with its ability to reveal detailed C-F coupling information and overall molecular topology, is the definitive tool for structural elucidation, it cannot stand alone. An integrated analytical approach, leveraging the quantitative power of HPLC and the molecular weight specificity of Mass Spectrometry, provides a self-validating system of checks and balances. This ensures the identity, purity, and quality of the material, which is a non-negotiable requirement in the field of drug development.

References

Mass Spectrometry Analysis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel molecules is paramount. (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine (C₈H₇BrF₃NO, MW: 270.05 g/mol ) presents a unique analytical challenge due to its combination of a reactive benzylic amine, a bulky trifluoromethoxy group, and a bromine atom.[1] This guide provides a comparative analysis of expected mass spectrometry data under different ionization techniques, offering a predictive framework for researchers working with this and structurally related compounds.

Introduction to the Analyte

This compound is a substituted benzylamine derivative. Its chemical structure incorporates several features that influence its behavior in a mass spectrometer: the basic amine group, which is readily protonated; the trifluoromethoxy group, which can influence fragmentation pathways through electronic effects and potential rearrangements[2]; and the bromine atom, which provides a characteristic isotopic signature. Understanding how these moieties interact and fragment under different ionization conditions is crucial for unambiguous identification and characterization.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical in mass spectrometry as it dictates the type and extent of fragmentation observed. Here, we compare two common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Ionization TechniqueExpected Molecular IonFragmentationBest For
Electron Ionization (EI) Present, but potentially weakExtensive, provides rich structural informationStructural elucidation of volatile, thermally stable compounds
Electrospray Ionization (ESI) Prominent protonated molecule [M+H]⁺Soft ionization, minimal fragmentationAnalysis of polar, less volatile compounds; molecular weight determination

Predicted Fragmentation Patterns

A deep understanding of fragmentation pathways is essential for interpreting mass spectra correctly. Based on established principles for similar compounds, we can predict the major fragmentation routes for this compound.

Electron Ionization (EI-MS)

Under the high-energy conditions of EI, the molecular ion is expected to undergo significant fragmentation. Key fragmentation pathways for amines, halogenated compounds, and benzylamines include alpha-cleavage and loss of radicals.[3][4]

A primary fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of a stable benzylic cation.[3][5] For the target molecule, this would result in the loss of the •CH₂NH₂ radical. The presence of bromine will result in characteristic M+2 isotope peaks for bromine-containing fragments.

Expected Fragmentation Pathways under EI-MS:

Caption: Predicted EI-MS fragmentation of this compound.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation.[6] This is particularly useful for confirming the molecular weight of the analyte. The primary amine in this compound is a prime site for protonation.

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion can be performed to induce fragmentation and gain further structural information. A common fragmentation pathway for protonated benzylamines under CID is the loss of ammonia (NH₃).[5]

Expected Fragmentation under ESI-MS/MS (CID):

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

To obtain high-quality mass spectrometry data, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Dissolve the compound in a high-purity solvent compatible with the chosen ionization technique. For ESI, a mixture of acetonitrile or methanol with water is suitable. For GC-MS (using EI), a volatile organic solvent like dichloromethane or ethyl acetate is appropriate.

  • Concentration: Prepare a dilute solution (e.g., 1-10 µg/mL) to avoid detector saturation and ion suppression effects.

  • Purity: Ensure the sample is free from non-volatile salts or buffers, especially for ESI, as they can interfere with the ionization process.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This technique is suitable for volatile and thermally stable compounds.

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Inlet Temperature: Set to a temperature that ensures complete vaporization without thermal degradation (e.g., 250 °C).

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) to ensure good chromatographic separation.

  • Ion Source (EI): Standard electron energy of 70 eV.

  • Mass Analyzer: Scan a mass range that includes the molecular weight of the compound and expected fragments (e.g., m/z 40-350).

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

This is the preferred method for polar and less volatile compounds.

  • LC Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Ion Source (ESI): Operate in positive ion mode. Optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature.

  • Mass Analyzer:

    • Full Scan MS: Acquire data over a relevant mass range (e.g., m/z 100-400) to identify the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and apply collision energy to induce fragmentation, recording the resulting product ions.

Conclusion

The mass spectrometric analysis of this compound requires a strategic approach. While direct experimental data for this specific molecule is not widely published, a thorough understanding of the fragmentation behavior of related chemical classes allows for the construction of a robust analytical framework. By comparing the predicted outcomes of different ionization techniques and understanding the underlying fragmentation mechanisms, researchers can more effectively identify and characterize this and similar novel compounds, accelerating the pace of drug discovery and chemical research.

References

The Physicochemical Basis of Reactivity: Beyond Simple Electronegativity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Bromo vs. Chloro Analogs in Organic Synthesis

For researchers and professionals in drug development and chemical synthesis, the choice between a bromo or chloro analog as a starting material or intermediate is a critical decision that impacts reaction efficiency, cost, and scalability. While often interchangeable in principle, their reactivity profiles differ significantly, governed by fundamental physicochemical properties. This guide provides an in-depth comparison of their performance in key synthetic transformations, supported by mechanistic insights and experimental data, to inform rational reaction design and optimization.

The reactivity of organohalides is primarily dictated by the nature of the carbon-halogen (C-X) bond. Two key, and often competing, factors are at play: bond strength and bond polarity.

  • Bond Strength (Bond Dissociation Energy): This is arguably the most dominant factor in reactions where the C-X bond is cleaved in the rate-determining step. The carbon-bromine bond is inherently weaker and longer than the carbon-chlorine bond. This means less energy is required to break the C-Br bond, leading to a lower activation energy for the reaction.[1][2]

  • Leaving Group Ability: A direct consequence of bond strength is the leaving group ability of the halide. Because the C-Br bond is weaker, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻).[3][4] In general, for halides, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, which correlates with the acidity of their corresponding hydrohalic acids (HI > HBr > HCl > HF).[5]

  • Bond Polarity (Electronegativity): Chlorine is more electronegative (Pauling scale: 3.16) than bromine (2.96).[6] This creates a more polarized C-Cl bond, rendering the attached carbon atom more electrophilic (more δ+) and theoretically more susceptible to nucleophilic attack.[7][8]

While a more polarized bond suggests a more reactive site, experimental evidence across a wide range of reactions demonstrates that the weaker bond strength and superior leaving group ability of bromide are the overriding factors, making bromo-analogs generally more reactive than their chloro counterparts.[3][9]

Quantitative Data: A Tale of Two Bonds

The difference in bond strength is not trivial and can be quantified by comparing their average bond dissociation energies (BDE).

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Relative Reactivity Trend
C-Cl328 - 346Less Reactive
C-Br276 - 290More Reactive

Data sourced from multiple chemistry resources.[1][2][3][10]

This significant energy difference is the primary reason bromo-compounds typically react faster and under milder conditions.

cluster_ccl C-Cl Bond cluster_cbr C-Br Bond ccl_bde High BDE (~339 kJ/mol) ccl_lg Poorer Leaving Group ccl_bde->ccl_lg results in ccl_rate Slower Reaction Rate ccl_lg->ccl_rate leads to cbr_bde Low BDE (~285 kJ/mol) cbr_lg Better Leaving Group cbr_bde->cbr_lg results in cbr_rate Faster Reaction Rate cbr_lg->cbr_rate leads to

Caption: Relationship between bond energy, leaving group ability, and reaction rate.

Comparative Reactivity in Key Transformations

The theoretical principles outlined above manifest clearly in the practical application of bromo and chloro analogs in common organic reactions.

A. Nucleophilic Substitution (Sɴ1 & Sɴ2)

In both Sɴ1 and Sɴ2 reactions, the rate-determining step involves the cleavage of the carbon-halogen bond.

  • Sɴ2 Mechanism: In this concerted, single-step mechanism, the nucleophile attacks as the leaving group departs. The energy of the transition state is highly dependent on the ease of C-X bond breaking.

  • Sɴ1 Mechanism: In this two-step mechanism, the rate-determining step is the unimolecular dissociation of the halide to form a carbocation intermediate.[11]

For both pathways, the weaker C-Br bond allows for a faster reaction. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl > R-F.[2][3] This predictable trend is a cornerstone of synthetic planning.

B. Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern drug discovery for constructing C-C, C-N, and C-O bonds. The general catalytic cycle involves an oxidative addition step where the organohalide reacts with a Pd(0) catalyst. This initial step is often rate-determining, and its efficiency is directly tied to the C-X bond strength.[12][13]

pd0 LₙPd(0) pdiil LₙPd(II)(Ar)(X) pd0->pdiil Oxidative Addition (Ar-X) Rate-Determining Step (I > Br > Cl) pdiil_nu LₙPd(II)(Ar)(Nu) pdiil->pdiil_nu Transmetalation (M-Nu) pdiil_nu->pd0 Reductive Elimination product Ar-Nu pdiil_nu->product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Aryl bromides are significantly more reactive than aryl chlorides.[14] While aryl bromides often react efficiently at moderate temperatures with standard palladium catalysts (e.g., Pd(PPh₃)₄), aryl chlorides typically require more forcing conditions and specialized, highly active catalyst systems built from bulky, electron-rich ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[15][16]

  • Buchwald-Hartwig Amination: The reactivity trend generally holds (Ar-Br > Ar-Cl).[17] However, an interesting anomaly exists where aryl iodides can sometimes be less effective than bromides. This is attributed to the formation of stable, off-cycle palladium-iodide dimers that can inhibit the catalyst.[18][19] This makes aryl bromides a reliable and highly reactive choice for C-N bond formation.

Comparative Performance in Suzuki Coupling:

SubstrateCatalyst SystemTemperature (°C)Time (h)Yield (%)
Aryl BromidePd(OAc)₂ / PPh₃80 - 1002 - 6>90
Aryl ChloridePdCl₂(PCy₃)₂12018~85
Aryl ChloridePd(OAc)₂ / SPhos1004>95

Data is representative and synthesized from multiple sources for illustrative purposes.[15][20]

C. Nucleophilic Aromatic Substitution (SɴAr)

The SɴAr mechanism is more complex, and the reactivity order of bromo vs. chloro analogs is not as straightforward. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex.

reactants Ar-X + Nu⁻ meisenheimer Meisenheimer Complex [Ar(X)(Nu)]⁻ reactants->meisenheimer k₁ (Attack) Favored by high δ+ on C products Ar-Nu + X⁻ meisenheimer->products k₂ (Loss of X⁻) Favored by better LG

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

The rate-determining step can be either the initial nucleophilic attack (k₁) or the subsequent elimination of the halide (k₂).

  • If Nucleophilic Attack (k₁) is Rate-Determining: The reaction is accelerated by features that stabilize the anionic Meisenheimer complex. A more electronegative halogen (Cl > Br) withdraws electron density more effectively, making the aromatic ring more electrophilic and speeding up the initial attack.

  • If Halide Elimination (k₂) is Rate-Determining: The reaction rate depends on the leaving group ability of the halide. Here, the better leaving group (Br > Cl) will depart more readily, leading to a faster overall reaction.

The dominant factor depends on the specific nucleophile and substrate. For highly reactive nucleophiles, the second step (loss of halide) can become rate-limiting, favoring the bromo-analog. Conversely, for less reactive nucleophiles, the initial attack is often rate-limiting, which can favor the chloro-analog. Kinetic studies on 6-halopurines have shown that the reactivity order can invert based on the nucleophile used. For example, with butylamine, the order was F > Br > Cl > I, but with aniline under acidic conditions, the order became F > I > Br > Cl.[21]

Experimental Protocols for Reactivity Comparison

Validating the reactivity differences in a laboratory setting is straightforward.

Protocol 1: Qualitative Comparison of Alkyl Halide Reactivity (Sɴ1)

This simple experiment visually demonstrates the superior leaving group ability of bromide.

Objective: To visually compare the rate of C-Br and C-Cl bond cleavage via precipitation of silver halide.

Materials:

  • 1-chlorobutane

  • 1-bromobutane

  • 1% Ethanolic silver nitrate (AgNO₃) solution

  • Test tubes

  • Water bath

Procedure:

  • Add 1 mL of 1-chlorobutane to a clean, dry test tube.

  • Add 1 mL of 1-bromobutane to a second clean, dry test tube.

  • To each test tube, add 1 mL of the 1% ethanolic silver nitrate solution simultaneously.

  • Gently shake both tubes and place them in a warm water bath (~50 °C).

  • Observe the rate of formation of a precipitate.

Expected Outcome: A precipitate of silver bromide (AgBr), which is cream-colored, will form significantly faster in the tube containing 1-bromobutane than the white precipitate of silver chloride (AgCl) in the tube with 1-chlorobutane. This is a direct result of the C-Br bond being more easily cleaved.[3]

Protocol 2: Workflow for Comparative Kinetic Analysis by Cross-Coupling

A more quantitative comparison can be achieved by running competitive or parallel reactions and monitoring their progress over time.

prep Prepare Identical Reaction Vials (Catalyst, Ligand, Base, Solvent) add_reagents Add Substrates Vial A: Aryl Bromide Vial B: Aryl Chloride Add Coupling Partner (e.g., Boronic Acid) prep->add_reagents reaction Heat Reactions to Identical Temperature add_reagents->reaction sampling Take Aliquots at Regular Time Intervals (t=0, 5, 15, 30, 60 min...) reaction->sampling quench Quench Aliquots (e.g., with water/EtOAc) sampling->quench analysis Analyze by GC or LC-MS (Quantify starting material & product) quench->analysis plot Plot [Product] vs. Time to Determine Initial Rates analysis->plot

References

Comparative Analysis of the Potential Biological Activities of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the pharmacological profile of a molecule. The scaffold, (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine, presents a unique combination of a bromine atom, a trifluoromethoxy group, and a benzylamine moiety. While direct biological activity data for derivatives of this specific scaffold is not extensively documented in publicly available literature, its structural components are prevalent in a multitude of biologically active compounds. This guide, therefore, aims to provide a comparative analysis of the potential biological activities of this compound derivatives by examining structurally related compounds. By leveraging existing experimental data, we can extrapolate potential therapeutic applications and provide a scientifically grounded framework for future research and development in this area.

The trifluoromethoxy group is known to enhance metabolic stability and cell permeability, while the bromine atom serves as a valuable handle for further chemical modifications, such as cross-coupling reactions.[1] These features make this scaffold an attractive starting point for the synthesis of diverse chemical libraries for biological screening. This guide will explore the potential anticancer, antidiabetic, and antimicrobial activities of derivatives of this compound, drawing parallels from published research on compounds with similar key structural motifs.

Potential Anticancer Activity

The presence of trifluoromethyl and bromo-substituted aromatic rings is a common feature in many potent anticancer agents. Research has shown that these moieties can contribute to enhanced cytotoxicity against various cancer cell lines.

Comparative Analysis of Structurally Related Anticancer Compounds

Several studies have highlighted the anticancer potential of compounds bearing trifluoromethyl and bromo-phenyl groups. For instance, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity.[2] One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant growth inhibition against a panel of cancer cell lines.[2] Similarly, fluoro- and trifluoromethyl-substituted trimethoxychalcones have shown promising cytotoxic activity against various cancer cell lines, with some derivatives exhibiting greater potency than the standard drug, gemcitabine.[4]

Compound ClassKey Structural FeaturesCancer Cell Line(s)Reported Activity (IC50/Growth Inhibition)Reference
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivativesTrifluoromethyl group, thiazolo[4,5-d]pyrimidine coreNCI-60 PanelCompound 3b showed a mean growth percent of 29.51, with high sensitivity in leukemia cell lines (CCRF-CEM, HL-60(TB), MOLT-4).[2][2]
Fluoro- and Trifluoromethyl-substituted TrimethoxychalconesTrifluoromethyl or fluoro group, chalcone scaffoldKB-3-1, MDA-MB-231Compounds 6a and 7a were ~2.1 and ~13-fold more cytotoxic than gemcitabine against KB-3-1 cells.[4][4]
Biaryl hydroxy-triazole and fluorene-triazole hybridsBromine substitution on the aryl azide-derived ringMOLM-13Compound LSO276 showed an IC50 of 24.8 µM in the MOLM-13 acute leukemia cell line.[5][5]
2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazidesBromo-substitution on the benzohydrazide scaffoldNot specifiedCompound 4 was identified as the most potent anticancer agent with an IC50 of 1.88±0.03 μM.[6][6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate overnight_incubation Incubate overnight to allow for cell attachment cell_seeding->overnight_incubation compound_addition Add varying concentrations of test compounds overnight_incubation->compound_addition incubation Incubate for 24, 48, or 72 hours compound_addition->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate for 2-4 hours to allow formazan formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow of the MTT assay for assessing cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

Potential Antidiabetic Activity

Certain bromophenyl derivatives have been investigated for their potential as antidiabetic agents, primarily through the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption.

Comparative Analysis of a Structurally Related Antidiabetic Compound

A study on a synthetic heterocyclic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1]thiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2), demonstrated significant antidiabetic potential.[3] This compound exhibited potent inhibition of α-glucosidase and α-amylase and showed positive effects in an animal model of diabetes.[3]

CompoundKey Structural FeaturesTarget EnzymesIn Vitro Activity (IC50)In Vivo EffectsReference
2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1]thiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2)Bromophenyl groupα-glucosidase, α-amylaseα-glucosidase: 18.82 ± 0.89 µMα-amylase: 5.17 ± 0.28 µM[3]In alloxan-induced diabetic mice, FA2 showed better results than acarbose in biochemical tests and histological examination of the liver, kidney, and pancreas.[3][3]
Experimental Protocol: α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.

Workflow for α-Glucosidase Inhibition Assay

aGlucosidase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Readout enzyme_prep Prepare α-glucosidase solution substrate_prep Prepare p-nitrophenyl-α-D-glucopyranoside (pNPG) solution compound_prep Prepare test compound dilutions mix_components Mix enzyme, buffer, and test compound pre_incubation Pre-incubate at 37°C mix_components->pre_incubation add_substrate Add pNPG to initiate the reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Add Na2CO3 to stop the reaction incubation->stop_reaction measure_absorbance Measure absorbance at 405 nm stop_reaction->measure_absorbance

Caption: Workflow of the α-glucosidase inhibition assay.

Step-by-Step Methodology:

  • Preparation: Prepare solutions of α-glucosidase (from Saccharomyces cerevisiae), the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and various concentrations of the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Reaction Mixture: In a 96-well plate, add 50 µL of the test compound solution and 50 µL of the α-glucosidase solution to each well. Acarbose can be used as a positive control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released from pNPG at 405 nm using a microplate reader. The percentage of inhibition is calculated relative to the control (without inhibitor).

Potential Antimicrobial Activity

The presence of a bromine atom on an aromatic ring can contribute to the antimicrobial properties of a compound. Several classes of bromo-substituted compounds have been reported to possess antibacterial and antifungal activities.

Comparative Analysis of Structurally Related Antimicrobial Compounds

A series of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides were synthesized and evaluated for their antimicrobial potential.[6] Several of these compounds exhibited potent activity against various microbial strains.

Compound ClassKey Structural FeaturesMicrobial StrainsReported Activity (pMICam)Reference
2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazidesBromo-substitution on the benzohydrazide scaffoldBacteria and Fungi (specific strains not detailed)Compounds 3 , 15 , and 18 were the most potent antimicrobial agents (pMICam = 1.62 μM/ml).[6][6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Data Analysis compound_dilution Prepare serial dilutions of the test compound in a 96-well plate inoculation Inoculate each well with the microbial suspension compound_dilution->inoculation inoculum_prep Prepare a standardized bacterial/fungal inoculum incubation Incubate the plate under appropriate conditions (e.g., 37°C for 24h for bacteria) inoculation->incubation visual_inspection Visually inspect for turbidity (growth) incubation->visual_inspection determine_mic Determine the lowest concentration with no visible growth (MIC) visual_inspection->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is currently limited, a comparative analysis of structurally related compounds provides a strong rationale for their potential as therapeutic agents. The presence of the trifluoromethoxy and bromo-substituents suggests that derivatives of this scaffold could exhibit promising anticancer, antidiabetic, and antimicrobial properties. The experimental protocols and workflows provided in this guide offer a practical starting point for researchers interested in synthesizing and evaluating these novel compounds. Further investigation into the synthesis and biological screening of a focused library of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

A Guide to the Structural Elucidation and Comparative Analysis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules serve as foundational building blocks. The unique electronic properties and lipophilicity imparted by substituents like bromine and the trifluoromethoxy (-OCF₃) group can profoundly influence a molecule's biological activity, metabolic stability, and material characteristics.[1][2] The (Bromo-(trifluoromethoxy)phenyl)methanamine scaffold is of particular interest as it combines a reactive primary amine, a bulky bromine atom, and a highly lipophilic and electron-withdrawing -OCF₃ group.

Positional isomerism within this scaffold—the differential arrangement of the bromo, trifluoromethoxy, and aminomethyl groups on the phenyl ring—gives rise to distinct chemical entities with unique three-dimensional structures and physicochemical properties. Understanding these structural nuances is paramount for researchers in drug development, as subtle changes in conformation, bond angles, and intermolecular interactions can dictate the success or failure of a lead compound.

This guide provides a comprehensive methodological framework for the structural comparison of isomers of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine (CAS No. 1152088-62-4).[3][4][5][6] We will delve into the core analytical techniques required for unambiguous characterization, explaining the causality behind experimental choices and providing field-proven protocols. The objective is to equip researchers with the knowledge to not only identify but also to fundamentally understand the structural variations among these high-value isomers.

Part 1: A Methodological Framework for Isomer Comparison

A definitive structural comparison relies on the integration of multiple analytical techniques. While each method provides a piece of the puzzle, their combined power yields a complete and validated picture. We will explore the three pillars of modern structural analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction (SCXRD), and Computational Modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is the cornerstone of structural elucidation in solution. For fluorinated and brominated compounds, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is indispensable for differentiating isomers. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is directly altered by the placement of electron-withdrawing groups like Br and -OCF₃.

Causality of Isomeric Differentiation by NMR: The positions of the bromine and trifluoromethoxy groups relative to the aminomethyl group and to each other create unique electronic distributions across the aromatic ring. This results in predictable and distinguishable chemical shifts and coupling patterns for the remaining aromatic protons. Furthermore, ¹⁹F NMR offers a direct and highly sensitive window into the environment of the trifluoromethoxy group.[7][8]

Predicted NMR Characteristics for Key Isomers:

IsomerAromatic ¹H NMR Pattern (Predicted)Key Differentiating Features¹⁹F NMR Shift (Predicted)
5-Bromo-2-(trifluoromethoxy) Three distinct aromatic signals, likely appearing as a doublet, a singlet (or narrow triplet), and a doublet of doublets.The proton at C6 (ortho to the amine) will be significantly influenced by both the -OCF₃ and the amine. The proton at C4 will be coupled to protons at C3 and C5.Reference shift.
4-Bromo-2-(trifluoromethoxy) Three distinct aromatic signals. The proton at C5 will experience coupling from both C3 and C6, leading to a complex multiplet.Increased symmetry compared to the 5-bromo isomer may lead to more distinct splitting patterns.Shifted relative to the 5-bromo isomer due to the altered position of the bromine's electronic effect.
3-Bromo-2-(trifluoromethoxy) Three distinct aromatic signals. The proton at C4 will be a doublet of doublets, coupled to both C5 and C6.The proximity of the bromine to the -OCF₃ group will likely induce the most significant electronic perturbation and shift changes.Expected to be the most significantly shifted due to the ortho-position of the bromine.

Experimental Protocol: High-Resolution NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified amine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ can help in observing the N-H protons, which might exchange in other solvents.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a spectrometer of at least 400 MHz.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate all signals to confirm proton counts.

  • ¹⁹F NMR Acquisition:

    • Acquire a 1D fluorine spectrum, typically with proton decoupling to simplify the spectrum to a singlet for the -OCF₃ group.[9]

    • The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying even minor isomeric impurities.[8][10][11]

    • Use a known fluorine standard (e.g., trifluoroacetic acid) for external referencing if precise chemical shift comparison is required.

  • 2D NMR (COSY & HSQC/HMBC):

    • Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks, which is crucial for assigning the aromatic protons.

    • Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons directly to their attached carbons.

    • Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is vital for unambiguously assigning quaternary carbons, including those bearing the Br and -OCF₃ substituents.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve Isomer in Deuterated Solvent H1 1D ¹H NMR Prep->H1 F19 1D ¹⁹F NMR H1->F19 C13 1D ¹³C NMR F19->C13 D2 2D NMR (COSY, HSQC, HMBC) C13->D2 Assign Assign Signals D2->Assign Compare Compare Chemical Shifts & Coupling Constants Assign->Compare Structure Confirm Isomeric Structure Compare->Structure

Caption: Workflow for the structural elucidation of isomers using NMR spectroscopy.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive 3D Structure

SCXRD provides an unambiguous determination of a molecule's three-dimensional structure in the solid state.[12][13] It reveals precise bond lengths, bond angles, and torsional angles. Critically for isomer comparison, it elucidates the supramolecular assembly, showing how molecules pack in the crystal lattice and which intermolecular interactions (e.g., hydrogen bonds, halogen bonds) dictate this packing.[14]

Causality of Isomeric Differentiation by SCXRD: The position of the substituents directly impacts the molecule's overall shape and the location of its hydrogen bond donors (the -NH₂ group) and acceptors. This leads to fundamentally different crystal packing arrangements and intermolecular interactions for each isomer. For instance, the ability to form a head-to-tail hydrogen bonding chain might be present in one isomer but sterically hindered in another, leading to a completely different packing motif.[15]

Expected Crystallographic Distinctions:

ParameterExpected Differences Among IsomersRationale
Crystal System & Space Group Highly likely to be different.The symmetry of the molecule dictates the symmetry of the crystal lattice. Positional isomers rarely have the same molecular symmetry.
Molecular Conformation Different torsion angles, particularly C(ar)-C(ar)-C(H₂)-N.Steric hindrance and electronic repulsion between adjacent substituents will force the aminomethyl group into different preferred orientations.
Hydrogen Bonding Different N-H···X motifs (where X could be N, O, or even F from a neighboring molecule).The accessibility of the -NH₂ group and potential acceptor atoms on adjacent molecules is entirely dependent on the substitution pattern.
Halogen/Other Weak Interactions Presence or absence of Br···O, C-H···F, or C-H···π interactions.[16][17]The specific placement of the Br and -OCF₃ groups creates different electrostatic potential surfaces, enabling or disabling these types of weak interactions that stabilize the crystal lattice.[18]

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

  • Crystal Growth (Self-Validating System):

    • The primary challenge in SCXRD is growing a high-quality single crystal.[13] This step is self-validating; a successful experiment yields a crystal suitable for diffraction.

    • Method: Slow evaporation is often the most effective technique.

    • Dissolve a small amount of the purified isomer in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, dichloromethane) to near saturation.

    • Loosely cover the vial to allow the solvent to evaporate over several days to weeks at room temperature.

    • Screen multiple solvents, as crystal quality is highly dependent on the solvent system.

  • Data Collection:

    • Carefully select and mount a suitable single crystal (typically <0.5 mm, with sharp edges and no visible fractures) on a modern diffractometer equipped with a Mo or Cu X-ray source.[14][19]

    • Collect a full sphere of diffraction data, typically at a low temperature (e.g., 100-150 K) to minimize thermal motion and improve data quality.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain unit cell parameters and reflection intensities.

    • Solve the structure using direct methods (e.g., using software like SHELXT) to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL). This process optimizes the atomic coordinates, and thermal parameters to best fit the observed diffraction pattern.[14]

Diagram: SCXRD Analysis Workflow

SCXRD_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_analysis Structure Solution & Refinement Screen Solvent Screening Evap Slow Evaporation Screen->Evap Select Select Single Crystal Evap->Select Mount Mount Crystal on Diffractometer Select->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Structure (Direct Methods) Collect->Solve Refine Refine Model Solve->Refine Analyze Analyze Geometry & Intermolecular Interactions Refine->Analyze

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Computational Modeling: Predicting Structure and Properties

When experimental data is challenging to obtain, or to complement it, computational chemistry provides powerful predictive insights.[17] Density Functional Theory (DFT) is a robust method for calculating the geometric and electronic properties of isomers.

Causality of Isomeric Differentiation by DFT: DFT calculations can determine the lowest energy conformation (the most stable structure) for each isolated isomer. This allows for a direct comparison of their relative stabilities. Furthermore, calculated properties like NMR chemical shifts and molecular electrostatic potential (MEP) maps can predict the experimental results and offer a deeper understanding of the electronic differences that drive the observed properties.[20]

Computational Workflow:

  • Model Building: Build the 3D structures of the desired isomers in silico.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This finds the lowest energy structure for an isolated molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation:

    • Relative Energies: Compare the final electronic energies of the optimized isomers to determine their relative thermodynamic stabilities.

    • NMR Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict ¹H and ¹³C NMR chemical shifts.

    • Electrostatic Potential (MEP) Mapping: Calculate and visualize the MEP on the molecule's electron density surface. This map reveals the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, predicting sites for intermolecular interactions.

Diagram: Computational Analysis Workflow

DFT_Workflow Build Build In Silico Isomer Models Opt Geometry Optimization (DFT) Build->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq Props Calculate Properties (Energy, NMR, MEP) Freq->Props Compare Compare Isomer Properties Props->Compare

Caption: A typical workflow for the computational analysis of isomers using DFT.

Conclusion

The structural comparison of this compound isomers is a multi-faceted task that requires a synergistic application of NMR, SCXRD, and computational modeling. NMR provides the primary fingerprint for isomer identification in solution, while SCXRD delivers the definitive solid-state structure and reveals the crucial intermolecular interactions that govern its assembly. Computational modeling complements these experimental techniques by predicting structures, stabilities, and electronic properties, offering a deeper mechanistic understanding.

For researchers in drug development, this level of detailed structural analysis is not merely academic. The precise three-dimensional arrangement of functional groups, dictated by isomerism, directly influences how a molecule interacts with its biological target. A comprehensive understanding of the structural nuances among these isomers is therefore a critical step in the rational design of more potent, selective, and effective therapeutic agents.

References

A Comparative Guide to the Certificate of Analysis for (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of a Comprehensive Certificate of Analysis

In the realm of drug discovery and development, the purity and identity of starting materials and intermediates are paramount. A Certificate of Analysis is more than a mere formality; it is a testament to the rigorous quality control measures undertaken to ensure the reliability of a chemical compound. For a molecule like (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine, a versatile building block in medicinal chemistry, a detailed CoA provides the foundational assurance of its structural integrity and the absence of deleterious impurities that could derail a synthetic campaign or compromise biological assays. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates, making the precise characterization of this moiety essential.[1][2]

This guide will dissect the key analytical techniques that constitute a robust CoA for this compound and provide a framework for comparing its quality against other potential reagents.

Representative Certificate of Analysis

Below is a model Certificate of Analysis for this compound, outlining the typical tests, specifications, and expected results.

Test Specification Result Method
Appearance White to Off-White SolidConformsVisual Inspection
Identity by ¹H NMR Conforms to StructureConforms400 MHz, CDCl₃
Identity by ¹³C NMR Conforms to StructureConforms100 MHz, CDCl₃
Identity by ¹⁹F NMR Conforms to StructureConforms376 MHz, CDCl₃
Purity by HPLC ≥ 98.0%99.5%See Protocol Below
Purity by GC-MS ≥ 98.0%99.6%See Protocol Below
Mass Spectrum (EI) Conforms to StructureConformsGC-MS
Residual Solvents ≤ 0.5%< 0.1%GC-HS
Water Content (Karl Fischer) ≤ 0.5%0.15%Karl Fischer Titration

In-Depth Analysis of Key Characterization Techniques

A thorough understanding of the analytical data presented in a CoA is crucial for its proper evaluation. The following sections detail the expected outcomes for this compound in the most critical analytical tests.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy:

The proton NMR spectrum provides information on the number and environment of hydrogen atoms.

  • Aromatic Region (δ 7.0-7.5 ppm): Three distinct signals are expected for the aromatic protons. The bromine and trifluoromethoxy substituents influence the chemical shifts of these protons.

  • Methylene Protons (δ ~3.9 ppm): A singlet corresponding to the two protons of the benzylic amine (-CH₂NH₂).

  • Amine Protons (δ ~1.6 ppm): A broad singlet for the two amine protons (-NH₂). The chemical shift of this peak can vary with concentration and solvent.

¹³C NMR Spectroscopy:

The carbon NMR spectrum reveals the number of unique carbon environments.

  • Aromatic Carbons (δ 110-150 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.[3]

  • Methylene Carbon (δ ~40 ppm): A single peak for the benzylic carbon.

  • Trifluoromethoxy Carbon (δ ~120 ppm): A quartet with a large C-F coupling constant (J ≈ 250-260 Hz).[3]

¹⁹F NMR Spectroscopy:

The fluorine NMR is a highly sensitive technique for fluorinated compounds.

  • A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group, typically in the range of δ -58 to -65 ppm (relative to CFCl₃).[4][5]

Chromatographic Techniques: Purity Assessment

Chromatographic methods are essential for determining the purity of the compound and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a quantitative technique used to assess the purity of non-volatile compounds. A well-developed HPLC method should show a single major peak for the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for separating and identifying volatile compounds. It is particularly useful for identifying process-related impurities and residual solvents. The mass spectrum provides a molecular fingerprint of the compound.

  • Expected Fragmentation Pattern: In electron ionization (EI) mode, benzylamines typically show a prominent molecular ion peak (M⁺).[6] Common fragmentation pathways include the loss of the amino group and cleavage of the benzylic C-C bond, leading to the formation of a tropylium ion (m/z 91) if unsubstituted, though substitution will alter this fragment's mass.[7] For this compound, characteristic fragments would arise from the loss of Br, OCF₃, and CH₂NH₂ moieties.

Comparative Analysis: Structural Analogs and Their Implications

While this compound is a valuable building block, researchers may consider alternatives based on synthetic accessibility, cost, or desired physicochemical properties. Below is a comparison with structurally related compounds.

Compound Structure Key Physicochemical Differences Potential Applications/Implications
This compound Br-C₆H₃(OCF₃)-CH₂NH₂High lipophilicity and metabolic stability due to the -OCF₃ group. The bromine atom provides a site for further functionalization (e.g., cross-coupling reactions).A versatile building block for introducing a metabolically stable, lipophilic moiety in drug discovery. The bromine allows for late-stage diversification.[1]
(5-Bromo-2-methoxyphenyl)methanamine Br-C₆H₃(OCH₃)-CH₂NH₂The methoxy group is less lipophilic and more susceptible to metabolism (O-demethylation) compared to the trifluoromethoxy group.A more traditional and often less expensive building block. May be suitable when high metabolic stability is not a primary concern.
(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine Cl-C₆H₃(OCF₃)-CH₂NH₂The chloro substituent is smaller and less polarizable than bromine. This can influence binding interactions and reactivity in cross-coupling reactions.An alternative for fine-tuning steric and electronic properties. The C-Cl bond is generally less reactive than the C-Br bond in palladium-catalyzed cross-couplings.
(2-(Trifluoromethoxy)phenyl)methanamine C₆H₄(OCF₃)-CH₂NH₂Lacks the bromine atom, removing a key handle for further synthetic modifications.Suitable for applications where the core trifluoromethoxyphenyl methanamine scaffold is desired without the need for subsequent functionalization at the 5-position.

Experimental Protocols

To ensure the trustworthiness of a Certificate of Analysis, the underlying experimental methods must be robust and reproducible.

Protocol 1: HPLC Purity Analysis

Objective: To determine the purity of this compound by HPLC.

Instrumentation:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Prepare a sample solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Set the column temperature to 30 °C.

  • Set the UV detector wavelength to 254 nm.

  • Inject 10 µL of the sample solution.

  • Run a gradient elution as follows:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: GC-MS Analysis for Identity and Impurity Profiling

Objective: To confirm the identity and identify potential impurities of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Carrier Gas: Helium at a constant flow of 1 mL/min.

Procedure:

  • Prepare a sample solution of this compound in ethyl acetate at a concentration of approximately 1 mg/mL.

  • Set the injector temperature to 250 °C.

  • Set the oven temperature program as follows:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Set the MS transfer line temperature to 280 °C and the ion source temperature to 230 °C.

  • Acquire mass spectra in the range of m/z 40-500 in electron ionization (EI) mode.

  • Compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure.

  • Analyze minor peaks for potential impurities.

Visualization of Key Processes

Synthesis and Potential Impurities Workflow

The synthesis of this compound likely involves the reduction of a corresponding nitrile or oxime, or the amination of a benzyl halide. Each step presents the possibility of introducing impurities.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start Starting Material (e.g., 5-Bromo-2-(trifluoromethoxy)benzonitrile) Reduction Reduction (e.g., LiAlH₄ or H₂/Pd) Start->Reduction Step 1 Impurity3 By-products from side reactions Start->Impurity3 Side Reactions Product This compound Reduction->Product Step 2 Impurity1 Unreacted Starting Material Reduction->Impurity1 Incomplete Reaction Impurity2 Over-reduction Products Reduction->Impurity2 Harsh Conditions

Caption: A generalized workflow for the synthesis of the target compound and the introduction of potential impurities.

Analytical Workflow for Quality Control

A robust quality control process integrates multiple analytical techniques to provide a comprehensive assessment of the compound.

Sample Batch of this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Structural Identity HPLC HPLC Analysis Sample->HPLC Purity GCMS GC-MS Analysis Sample->GCMS Identity & Impurities KF Karl Fischer Titration Sample->KF Water Content CoA Certificate of Analysis NMR->CoA HPLC->CoA GCMS->CoA KF->CoA

Caption: The integration of multiple analytical techniques to generate a comprehensive Certificate of Analysis.

Conclusion

A detailed and transparent Certificate of Analysis is indispensable for ensuring the quality and reliability of this compound in research and development. By understanding the underlying analytical principles and potential for impurities, scientists can make informed decisions about the suitability of a given batch of this important chemical building block. This guide provides a framework for interpreting the CoA, comparing the target compound with relevant alternatives, and appreciating the rigorous science that underpins a trustworthy quality assessment.

References

A Comparative Guide to X-ray Crystallography of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. The (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the unique electronic and conformational properties imparted by the bromine and trifluoromethoxy substituents. This guide provides an in-depth, experience-driven comparison of X-ray crystallography techniques applicable to this class of molecules, supported by experimental protocols and data from a structurally related compound.

The Decisive Role of 3D Structure: Why X-ray Crystallography is Essential

Before delving into the technical aspects, it is crucial to understand why obtaining a crystal structure is not merely an academic exercise but a critical step in the drug development pipeline. The spatial arrangement of atoms dictates how a molecule interacts with its biological target. For derivatives of this compound, a crystal structure can reveal:

  • Conformational Preferences: How the trifluoromethoxy and aminomethyl groups are oriented relative to the phenyl ring.

  • Intermolecular Interactions: The specific hydrogen bonds, halogen bonds (involving the bromine atom), and other non-covalent interactions that govern how the molecules pack in a solid state. This can provide insights into crystal packing and polymorphism.

  • Absolute Stereochemistry: Unambiguous assignment of stereocenters, which is critical for understanding biological activity.

Choosing the Right Tool: A Comparison of X-ray Diffraction Techniques

The choice of an X-ray diffraction technique is contingent on the nature and quality of the crystalline sample. For small molecules like the this compound derivatives, the two primary methods are Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, well-ordered crystal (typically 0.1-0.5 mm)A microcrystalline powder (bulk sample)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, thermal parameters, absolute configurationPhase identification, lattice parameters, crystal system, assessment of sample purity
Resolution Atomic resolution (often better than 1 Å)Lower resolution, peak overlap can be an issue
Primary Application Unambiguous structure determination of new compoundsRoutine analysis of known materials, polymorphism screening, quality control
Key Advantage Provides the most detailed and accurate structural information.[1]Rapid data collection and less demanding sample preparation.[1]
Key Limitation Growing suitable single crystals can be challenging and time-consuming.[1]Does not provide a complete 3D structure for an unknown compound.

For the de novo structural elucidation of a novel this compound derivative, SCXRD is the gold standard .[1][2] PXRD serves as a complementary technique, particularly useful for confirming the bulk purity of a synthesized compound against a known standard or for studying polymorphism.

The Path to a Structure: A Detailed Experimental Workflow for SCXRD

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision. The following protocol is a self-validating system, where success at each stage is a prerequisite for the next.

Part 1: The Art and Science of Crystal Growth

The most significant bottleneck in SCXRD is often obtaining diffraction-quality single crystals.[3] The goal is to create a state of supersaturation from which the molecule slowly precipitates in an ordered crystalline lattice.

Common Crystal Growth Techniques:

  • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a solution of the compound, increasing its concentration to the point of crystallization.[3][4][5] This is often the first method to try.

  • Vapor Diffusion: A vial containing the compound dissolved in a solvent is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[3][5] The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. This method is excellent for milligram quantities.[3]

  • Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a miscible anti-solvent.[4] Crystals form at the interface where the two liquids slowly mix.

A Logical Approach to Selecting a Crystallization Method:

G start Start with Pure Compound (>98%) solubility Determine Solubility in Various Solvents start->solubility high_sol High Solubility? solubility->high_sol mod_sol Moderate Solubility? high_sol->mod_sol No vapor_diffusion Vapor Diffusion (dissolve in good solvent, diffuse with anti-solvent) high_sol->vapor_diffusion Yes layering Liquid-Liquid Diffusion (layer solution with anti-solvent) high_sol->layering Yes slow_evap Slow Evaporation (dissolve in a single solvent) mod_sol->slow_evap Yes end Obtain Crystals for Screening vapor_diffusion->end slow_evap->end layering->end

Caption: Decision workflow for selecting a crystal growth technique.

Part 2: From Crystal to Diffraction Pattern - Data Collection

Once suitable crystals are obtained, a single crystal is carefully mounted on a goniometer head. Modern diffractometers, such as those equipped with CCD or CMOS detectors, automate the data collection process. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Part 3: Solving the Puzzle - Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and positions) is then processed. For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[6] This map is then interpreted to build an initial molecular model. The final step is refinement, where the atomic positions and thermal parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.

Case Study: X-ray Crystallographic Analysis of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine

While a published crystal structure for this compound is not available in the public domain as of this writing, we can examine the crystallographic data of a structurally analogous compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine , to illustrate the type of information that can be obtained.[7] This compound shares the key bromo-substituted phenyl moiety.

Experimental Data Summary: [7]

ParameterValue
Chemical FormulaC₁₂H₉BrFNO
Molecular Weight282.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9376 (4)
b (Å)20.999 (3)
c (Å)13.2700 (15)
β (°)95.035 (7)
Volume (ų)1093.0 (2)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.042

Structural Insights from the Case Study:

The crystal structure reveals that the 1-bromo-4-methoxybenzene and the 2-fluoropyridine ring systems are nearly planar individually.[7] However, there is a significant dihedral angle of 51.39 (5)° between the two rings.[7] The analysis also indicates the absence of strong hydrogen bonding, with the crystal packing being dominated by van der Waals forces.[7] This type of detailed geometric information is invaluable for computational chemists performing conformational analysis or docking studies.

Visualizing the Experimental Workflow:

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis synthesis Synthesis & Purification of This compound derivative crystal_growth Crystal Growth (e.g., Vapor Diffusion) synthesis->crystal_growth crystal_selection Select & Mount Single Crystal crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection (Rotating Crystal in X-ray Beam) crystal_selection->xray_diffraction data_processing Data Processing (Integration of Intensities) xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement & Validation structure_solution->refinement final_structure Final 3D Molecular Structure (CIF File) refinement->final_structure

Caption: The comprehensive workflow of single-crystal X-ray crystallography.

Conclusion

X-ray crystallography, particularly SCXRD, remains the definitive method for elucidating the three-dimensional structure of novel small molecules like derivatives of this compound. While the process of obtaining high-quality single crystals can be challenging, the wealth of information provided by a successful structure determination—from precise bond lengths and conformational preferences to intermolecular packing interactions—is indispensable for advancing research and development in medicinal chemistry. By systematically applying the crystal growth and analysis workflows detailed in this guide, researchers can unlock the structural insights necessary to drive their projects forward.

References

A Senior Application Scientist's Comparative Guide to the Purity Analysis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. Intermediates like (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine are critical building blocks where impurities, if left unchecked, can propagate through synthesis, potentially forming toxic or therapeutically inactive byproducts in the final drug substance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this key intermediate, grounded in the principles of analytical chemistry and tailored for the rigorous demands of pharmaceutical research.

The analyte, a substituted phenylmethanamine, possesses a unique combination of functional groups that dictate the analytical strategy. The basic primary amine, the lipophilic trifluoromethoxy group, and the electron-withdrawing bromine atom on the aromatic ring all influence its chromatographic behavior.[1][2] A successful analytical method must not only quantify the main component but also resolve it from all potential process-related impurities and degradation products, making the development of a stability-indicating method paramount.[3]

Primary Method: The Workhorse Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for pharmaceutical purity analysis due to its high resolution, precision, and versatility.[4] For a molecule like this compound, a reversed-phase method is the logical starting point.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for retaining moderately polar to non-polar compounds. The analyte's aromatic ring and halogen/trifluoromethoxy substituents impart sufficient hydrophobicity for strong retention and interaction with the C18 stationary phase, providing an excellent mechanism for separation.[5]

  • Mobile Phase Composition: A gradient elution using water and acetonitrile is employed. This approach is superior to an isocratic method as it allows for the elution of impurities with a wide polarity range while ensuring the main, more retained peak elutes in a reasonable time with good peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • Mobile Phase pH Control: The primary amine on the analyte is basic. Without pH control, it can interact with residual acidic silanol groups on the silica-based stationary phase, leading to severe peak tailing. The addition of 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the aqueous mobile phase protonates the amine, ensuring a single, consistent ionic form. This minimizes secondary interactions and results in sharp, symmetrical peaks, a hallmark of a robust method.

  • Detection: A Diode Array Detector (DAD) set at a wavelength like 220 nm is ideal. The aromatic ring provides strong UV absorbance. A DAD offers two key advantages: it allows for the simultaneous monitoring of multiple wavelengths to detect impurities with different chromophores and, crucially, enables peak purity analysis to check for co-eluting species.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade Acetonitrile. Filter and degas.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to achieve a 1 mg/mL stock solution.

    • Dilute to a working concentration of approximately 0.1 mg/mL with the same diluent. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 3.5 µm | | Flow Rate | 1.0 mL/min | | Column Temperature | 35 °C | | Injection Volume | 5 µL | | Detection | DAD, 220 nm (with purity scan from 200-400 nm) | | Gradient Program | Time (min) | %B (Acetonitrile) | | | 0.0 | 30 | | | 15.0 | 90 | | | 20.0 | 90 | | | 20.1 | 30 | | | 25.0 | 30 |

Hypothetical Performance Data

The following table summarizes the expected validation parameters for this method, demonstrating its suitability for quality control.

Validation ParameterResult
Linearity (r²) > 0.999
Precision (%RSD) < 1.0%
Accuracy (% Recovery) 98.0 - 102.0%
LOD (µg/mL) ~0.05
LOQ (µg/mL) ~0.15

Experimental Workflow Visualization

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Analyte Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect DAD Detection (220 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Purity Calculate Area % Purity Integrate->Purity Report Generate Report Purity->Report start What is the Analytical Goal? q1 Routine Purity & Assay for QC? start->q1 q2 Are there co-eluting positional isomers? q1->q2 No res1 Use Primary Method: RP-HPLC with C18 Column and UV Detection q1->res1 Yes q3 Need to identify unknown impurities? q2->q3 No res2 Use Alternative Method: RP-HPLC with Phenyl-Hexyl Column q2->res2 Yes q4 Are enantiomeric impurities a concern? q3->q4 No res3 Use Alternative Method: LC-MS Detection q3->res3 Yes res4 Use Orthogonal Technique: Chiral HPLC q4->res4 Yes

References

A Comparative Spectroscopic Guide to (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine and Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic characteristics of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine, a key building block in contemporary drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide establishes a robust predictive framework based on the empirical data of structurally related analogs. By examining the influence of individual substituents on the overall spectroscopic signature, researchers can gain valuable insights for quality control, reaction monitoring, and structural verification.

The comparative analysis focuses on three key structural analogs for which reliable spectroscopic data is available:

  • Analog A: 2-(Trifluoromethyl)benzylamine: This analog allows for the assessment of the impact of an ortho-trifluoromethyl group on the benzylamine scaffold.

  • Analog B: 5-Bromo-2-methoxybenzylamine: This compound provides insight into the combined electronic effects of a para-bromo and an ortho-methoxy group.

  • Analog C: 2-(Trifluoromethoxy)benzylamine: This analog is crucial for understanding the specific spectroscopic signature of the trifluoromethoxy group in the ortho position.

This guide will systematically deconstruct the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule, drawing direct comparisons with the experimental data of these analogs.

Predicted and Comparative Spectroscopic Analysis

The unique substitution pattern of this compound, with a bromine atom para to the aminomethyl group and a trifluoromethoxy group in the ortho position, gives rise to a distinct set of spectroscopic features. The interplay of the electron-withdrawing inductive effects of the bromine and trifluoromethoxy groups, and the potential for through-space interactions, will be reflected in the chemical shifts, coupling constants, and vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are expected to show characteristic signals influenced by the substituents.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Employ a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 220 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Use a fluorine-observe pulse program. The chemical shifts should be referenced to an external standard like CFCl₃ (δ = 0 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Workflow for NMR Data Acquisition and Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 ¹H NMR Acquisition prep3->acq1 acq2 ¹³C NMR Acquisition prep3->acq2 acq3 ¹⁹F NMR Acquisition prep3->acq3 proc1 Fourier Transform acq1->proc1 acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Peak Integration & Analysis proc2->proc3 output output proc3->output Final Spectrum

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Comparative NMR Data:

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (Predicted, δ ppm) ¹⁹F NMR (CDCl₃, δ ppm)
This compound (Predicted) Aromatic H: ~7.5-7.2 (m, 3H)CH₂: ~3.9 (s, 2H)NH₂: ~1.6 (br s, 2H)Aromatic C: ~150-115CH₂: ~40CF₃: ~121 (q)~ -58 (s)
Analog A: 2-(Trifluoromethyl)benzylamine [1][2]Aromatic H: 7.61 (d), 7.53 (t), 7.32 (t) (3H)CH₂: 3.99 (s, 2H)NH₂: 1.81 (s, 2H)Not availableNot available
Analog B: 5-Bromo-2-methoxybenzylamine Similar aromatic splitting pattern to the target, but with shifts influenced by -OCH₃ instead of -OCF₃.Not availableNot applicable
Analog C: 2-(Trifluoromethoxy)benzylamine [3]Aromatic protons expected in a similar region to the target, without the influence of the bromine atom.Not availableSimilar to the target, around -58 ppm.

Discussion of NMR Data:

  • ¹H NMR: The aromatic region of the target compound is expected to show a complex multiplet for the three protons. The chemical shifts will be influenced by the electron-withdrawing nature of both the bromine and trifluoromethoxy groups. The benzylic protons (CH₂) are predicted to appear as a singlet around 3.9 ppm, similar to Analog A. The amine protons (NH₂) will likely be a broad singlet, the chemical shift of which can vary with concentration and solvent.

  • ¹³C NMR: The carbon attached to the trifluoromethoxy group is expected to show a quartet due to coupling with the three fluorine atoms. The chemical shift of the trifluoromethyl carbon itself is predicted to be around 121 ppm.[4]

  • ¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift is anticipated to be in the region of -58 ppm, characteristic of aromatic trifluoromethoxy groups.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the amine, aromatic ring, and the C-F and C-O bonds of the trifluoromethoxy group.

Experimental Protocol for IR Data Acquisition (ATR):

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction.

Workflow for ATR-IR Data Acquisition:

G start Start prep Place Sample on ATR Crystal start->prep bg_scan Acquire Background Spectrum prep->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process Automatic Background Subtraction sample_scan->process end Final IR Spectrum process->end

Caption: Workflow for acquiring an ATR-IR spectrum.

Comparative IR Data:

Functional Group This compound (Predicted, cm⁻¹) Analog B: 5-Bromo-2-methoxybenzylamine (Characteristic Absorptions, cm⁻¹)
N-H Stretch (Amine) 3400-3250 (two bands, medium)Similar region
C-H Stretch (Aromatic) 3100-3000 (weak)Similar region
C-H Stretch (Aliphatic) 2960-2850 (weak)Similar region
C=C Stretch (Aromatic) 1600-1450 (medium)Similar region
C-O-C Stretch (Ether) 1250-1000 (strong)Similar region for aryl ethers
C-F Stretch 1300-1100 (very strong)Not applicable
C-Br Stretch 680-515 (medium-weak)Similar region

Discussion of IR Data:

The most prominent features in the IR spectrum of the target compound will be the strong C-F stretching vibrations of the trifluoromethoxy group between 1300 and 1100 cm⁻¹. The N-H stretching of the primary amine will appear as two medium intensity bands in the 3400-3250 cm⁻¹ region. The aromatic C=C stretching and the C-Br stretching vibrations will also be observable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Workflow for ESI-MS Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis prep1 Prepare Dilute Solution prep2 Load into Syringe prep1->prep2 acq1 Infuse Sample prep2->acq1 acq2 Acquire Spectrum (Positive Mode) acq1->acq2 an1 Identify Molecular Ion Peak acq2->an1 an2 Analyze Fragmentation an1->an2 output output an2->output Mass Spectrum

Caption: Workflow for ESI-MS sample preparation and data analysis.

Comparative Mass Spectrometry Data:

Compound Molecular Formula Molecular Weight Expected [M+H]⁺ (m/z) Key Fragmentation
This compound C₈H₇BrF₃NO270.05271.97, 273.97 (1:1 ratio)Loss of NH₃, loss of CH₂NH₂, cleavage of the O-CF₃ bond.
Analog A: 2-(Trifluoromethyl)benzylamine C₈H₈F₃N175.15176.07Loss of NH₃, loss of CH₂NH₂.
Analog B: 5-Bromo-2-methoxybenzylamine C₈H₁₀BrNO216.08217.99, 219.99 (1:1 ratio)Loss of NH₃, loss of CH₂NH₂, loss of CH₃.
Analog C: 2-(Trifluoromethoxy)benzylamine C₈H₈F₃NO191.15192.06Loss of NH₃, loss of CH₂NH₂, cleavage of the O-CF₃ bond.

Discussion of Mass Spectrometry Data:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[6] Common fragmentation pathways for benzylamines include the loss of the amino group. The trifluoromethoxy group may also undergo fragmentation.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. By leveraging comparative data from structurally related analogs, researchers can confidently predict and interpret the NMR, IR, and MS spectra of this important synthetic intermediate. The detailed experimental protocols and workflows serve as a practical resource for obtaining high-quality spectroscopic data, ensuring the integrity and purity of the compound in research and development settings.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine (CAS No. 1152088-62-4). As a brominated and fluorinated aromatic amine, this compound requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and regulatory compliance.

Hazard Profile and Immediate Safety Precautions

Understanding the hazard profile of a chemical is the cornerstone of its safe management. This compound is classified with several hazard statements, indicating it is harmful if swallowed, inhaled, or comes into contact with skin. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.

Personal Protective Equipment (PPE): Before beginning any procedure that involves handling this compound, including disposal, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]

Waste Characterization and Segregation: The "Why"

Proper disposal begins with correct waste characterization. Due to the presence of bromine and fluorine atoms bonded to its organic structure, this compound is classified as a halogenated organic waste .[2] This classification is critical because halogenated compounds can produce harmful byproducts, such as hydrochloric and hydrofluoric acid, during incineration if not handled by a specialized facility.[3]

The Golden Rule of Segregation: Never mix halogenated organic waste with non-halogenated organic waste.[4] Co-mingling waste streams can create dangerous chemical reactions and significantly increases disposal costs, as the entire mixture must be treated as the more hazardous component.[4]

Table 1: Disposal Profile for this compound

ParameterInformationSource(s)
Chemical Name This compound[5]
CAS Number 1152088-62-4[5]
Molecular Formula C₈H₇BrF₃NO
Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]
Waste Classification Hazardous Waste; Halogenated Organic Waste[2][7]
Primary Disposal Route Incineration via a licensed hazardous waste disposal facility[2][3]
Incompatible Wastes Non-halogenated organics, strong acids, strong bases, strong oxidizers, heavy metals[4]
Step-by-Step Waste Collection Protocol

Adherence to a systematic collection process prevents accidental exposures and ensures regulatory compliance. The U.S. Environmental Protection Agency (EPA) mandates strict procedures for handling hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9]

Step 1: Select the Correct Waste Container

  • Use a dedicated, properly labeled container designated for "Halogenated Organic Liquid Waste."[10]

  • The container must be made of a chemically compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting screw cap to prevent leaks and evaporation.[8] Open waste containers are a common and serious EPA violation.[8]

Step 2: Label the Container Before Use

  • The container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents.[4][11] Do not use abbreviations or chemical formulas.[10]

  • Maintain a log sheet near the container to record the name and quantity of each chemical added.

Step 3: Transferring Waste

  • Perform all waste transfers inside a chemical fume hood.

  • Carefully pour the waste into the container, avoiding splashes. Use a funnel if necessary.

  • Securely close the container immediately after adding waste.[10]

Step 4: Storing the Waste Container

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • Ensure the storage area is cool, dry, well-ventilated, and away from sources of ignition.[10]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Institutional Disposal A Waste Generation (Pure chemical, solutions, contaminated consumables) B Characterize Waste Is it a halogenated organic? A->B C Select Designated 'Halogenated Waste' Container B->C Yes D Label Container 'Hazardous Waste' & List Contents C->D E Transfer Waste in Fume Hood & Securely Close Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Container Full or Project Complete? F->G H Arrange Waste Pickup with Environmental Health & Safety (EHS) G->H Yes I EHS Transports to Central Accumulation Area (CAA) H->I J Manifest & Ship to Licensed TSDF for Incineration I->J

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

Accidents require immediate and correct responses to mitigate harm.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Once absorbed, carefully scoop the material into a sealable container.[10]

    • Label the container as "Hazardous Waste: this compound spill debris" and dispose of it in the halogenated waste stream.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills or Unknown Hazards:

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's Environmental Health & Safety (EHS) department and follow their instructions.[1]

Final Disposal and Regulatory Compliance

The ultimate disposal of this compound must be conducted by a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] Your institution's EHS department is responsible for managing the "cradle-to-grave" process, which includes proper waste manifesting and ensuring the final disposal method, typically high-temperature incineration, complies with all federal and state regulations.[3][8] By meticulously following the segregation and collection protocols outlined above, you fulfill your crucial role as a generator of hazardous waste and enable a safe and compliant disposal process for everyone involved.

References

Personal protective equipment for handling (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide for (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

This document provides essential, field-proven guidance for the safe handling, use, and disposal of this compound (CAS No. 1152088-62-4). As a substituted aromatic amine, this compound warrants a rigorous safety protocol due to its potential hazards. This guide is designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety that protects personnel and ensures experimental integrity.

Hazard Analysis: Understanding the Compound

This compound is a primary aromatic amine containing both bromine and a trifluoromethoxy group. This structure informs our understanding of its potential risks. Aromatic amines as a class are known for their ability to be readily absorbed through the skin and can exhibit significant toxicity.[1][2] The presence of halogen and trifluoromethoxy moieties necessitates careful handling to mitigate potential skin, eye, and respiratory irritation.

Based on data from structurally similar compounds and available safety information, this chemical is classified with the following hazards.

Hazard Classification GHS Hazard Statement Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.Minimizing all routes of exposure is critical. Direct contact and aerosol generation must be strictly avoided.
Skin IrritationH315: Causes skin irritation.Impervious gloves and protective clothing are mandatory to prevent contact.
Serious Eye IrritationH319: Causes serious eye irritation.Chemical safety goggles and, where appropriate, a face shield are required to protect against splashes or dust.
Respiratory IrritationH335: May cause respiratory irritation.All handling of the solid or its solutions must be performed within a certified chemical fume hood.

The primary routes of exposure are inhalation, skin absorption, and eye contact. The causality behind our stringent PPE recommendations stems directly from these classifications; we aim to create an impermeable barrier between the researcher and the chemical.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to address the compound's hazard profile. The selection of each component is based on creating a robust barrier against the specific risks of irritation and toxicity.[3]

Protection Type Specification Rationale & Causality
Eye & Face Protection Chemical safety goggles with side-shields (ANSI Z87 certified) or a full-face shield when handling larger quantities (>5g) or splash-prone operations.[4]Protects against splashes, dust, and vapors that can cause serious and potentially irreversible eye damage.[5]
Skin Protection Gloves: Nitrile or neoprene gloves (minimum 5 mil thickness). Double-gloving is recommended. Inspect gloves for defects before each use.[3] Lab Coat: Long-sleeved, knee-length laboratory coat, fully buttoned. Additional: For significant splash potential, a chemically resistant apron over the lab coat is required.[4]Aromatic amines are readily absorbed through the skin.[1] Nitrile and neoprene provide superior resistance to organic compounds compared to latex.[3] Proper glove removal technique is critical to prevent skin contamination.[6]
Respiratory Protection All weighing and handling operations must be conducted in a certified chemical fume hood with a face velocity of 80-120 ft/min. If a fume hood is unavailable or if aerosolization is unavoidable, a NIOSH/MSHA-approved respirator with organic vapor and particulate cartridges is mandatory.[7][8]The compound is harmful if inhaled and can cause respiratory tract irritation. Engineering controls (fume hood) are the primary defense. A respirator is a necessary secondary defense in high-risk scenarios.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This workflow is designed as a self-validating system. Each step logically follows the last to minimize risk from preparation through disposal.

Step 1: Preparation & Pre-Handling
  • Risk Assessment: Before beginning work, review this guide and the specific experimental protocol. Identify the quantities being used and potential for aerosol generation.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[7]

  • Fume Hood Verification: Ensure the chemical fume hood is operational, uncluttered, and the sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary chemicals, equipment, and waste containers inside the fume hood before handling the compound.

Step 2: Donning PPE

Follow a strict sequence to ensure complete coverage:

  • Don lab coat and any additional protective clothing.

  • Put on the first pair of nitrile/neoprene gloves.

  • Put on the second pair of gloves, ensuring the cuffs are over the sleeves of the lab coat.

  • Don chemical safety goggles or a face shield.

Step 3: Chemical Handling
  • Containment: Perform all manipulations, including weighing, dissolving, and transferring, deep within the chemical fume hood.

  • Technique: Handle the compound carefully to avoid generating dust. If dissolving, add the solid to the solvent slowly.

  • Contamination Prevention: Do not handle personal items (pens, phones, notebooks) with gloved hands. Use a designated "clean" area outside the immediate workspace.

Step 4: Post-Handling & Decontamination
  • Clean Workspace: Decontaminate the surfaces of the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Secure Compound: Tightly seal the primary container and store it in a cool, dry, well-ventilated, and designated area.[9]

Step 5: Doffing PPE

This sequence is critical to prevent cross-contamination:

  • Remove the outer pair of gloves, peeling them off without touching the exterior.

  • Remove the face shield or goggles from the back.

  • Remove the lab coat, folding it inward on itself.

  • Remove the inner pair of gloves using the proper technique.

  • IMMEDIATELY wash hands thoroughly with soap and water.[6]

G cluster_prep Preparation cluster_ppe PPE Protocol cluster_handling Handling Workflow cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Safety Equipment prep1->prep2 don Don PPE (Coat, Double Gloves, Goggles) prep2->don handle Handle Chemical Inside Fume Hood don->handle decon Decontaminate Workspace & Equipment handle->decon doff Doff PPE (Outer Gloves -> Goggles -> Coat -> Inner Gloves) decon->doff dispose Dispose of Waste in Labeled Containers decon->dispose wash Wash Hands Thoroughly doff->wash

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Small Spill (in fume hood): Decontaminate the area using a spill kit with an absorbent material. Place all contaminated materials in a sealed container for hazardous waste disposal. Wear all prescribed PPE during cleanup.[11]

  • Large Spill: Evacuate the laboratory immediately. Alert others in the area and contact your institution's Environmental Health & Safety (EH&S) department.

Waste Disposal Plan

Improper disposal of halogenated aromatic compounds can cause significant environmental harm.[2] A strict disposal protocol must be followed.

  • Chemical Waste: All solutions and unused solid this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[12] This container should be kept tightly sealed and stored in a secondary container in a well-ventilated area.

  • Contaminated PPE & Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, pipette tips, and cleaning materials, must be considered hazardous waste.[13] Place these items in a sealed, labeled bag or container for disposal via your institution's hazardous waste program.

  • Regulatory Compliance: Never discharge this chemical or its waste down the drain. All disposal must comply with local, state, and federal regulations.[14] Consult your EH&S department for specific institutional procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.